Diminazene
Description
This compound, also known as Diminazine, 4,4'-(Diazoamino)benzamidine, 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide, diminazine aceturate, or this compound aceturate, is a trypanocidal agent. Major brands of this compound are Berenil, Pirocide, Ganasag, and Azidin. This substance is a solid. This compound belongs to the phenylhydrazines. These are compounds containing a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group. Known drug targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5.
This compound is a small molecule drug with a maximum clinical trial phase of II.
An effective trypanocidal agent.
See also: Pentamidine (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZHCFCZNMTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043792 | |
| Record name | Diminazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-71-0, 1443105-71-2 | |
| Record name | Diminazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diminazene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Diminazene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diminazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |
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| Record name | DIMINAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Diminazene Diaceturate: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene diaceturate, a potent aromatic diamidine, has long been a cornerstone in veterinary medicine for its efficacy against various protozoal infections, including trypanosomiasis and babesiosis.[1][2][3][4] Beyond its established anti-parasitic properties, recent research has unveiled novel mechanisms of action, highlighting its potential in broader therapeutic areas. This technical guide provides a comprehensive overview of the core chemical properties of this compound diaceturate, detailed experimental protocols for its analysis, and an in-depth look at its molecular signaling pathways.
Core Chemical Properties
This compound diaceturate is a yellow, odorless powder.[5] It is a salt composed of the active this compound base and N-acetylglycine. This formulation enhances its stability and solubility for pharmaceutical use.
Physicochemical Data
The fundamental physicochemical properties of this compound diaceturate are summarized in the table below, providing a quantitative basis for its handling and formulation.
| Property | Value | References |
| Molecular Formula | C22H29N9O6 | |
| Molecular Weight | 515.52 g/mol | |
| Melting Point | 202-217 °C (decomposes) | |
| Appearance | Pale yellow to dark yellow-orange powder/solid | |
| UV max | 369 nm |
Solubility Profile
The solubility of this compound diaceturate is a critical parameter for its formulation and in vitro experimental design.
| Solvent | Solubility | References |
| Water | Soluble in 14 parts at 20°C; ~103 mg/mL (199.79 mM); Soluble to 100 mM | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 3 mg/mL | |
| Ethanol | Slightly soluble; ~5 mg/mL | |
| Methanol | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble; ~15-19 mg/mL (36.85 mM) | |
| Dimethylformamide (DMF) | Soluble; ~10 mg/mL | |
| Ether | Very slightly soluble | |
| Chloroform | Very slightly soluble |
Stability and Storage
This compound diaceturate exhibits limited stability in aqueous solutions, typically degrading within 2-3 days. It is sensitive to acidic conditions, showing significant degradation at pH values between 1.0 and 5.0. Photostability studies also indicate some degradation upon exposure to direct sunlight. For long-term storage, it should be kept in a dry, dark place at -20°C. For short-term storage, 0-4°C is recommended.
Mechanism of Action and Signaling Pathways
The biological effects of this compound diaceturate are multifaceted, stemming from its interaction with key cellular components and signaling cascades.
Anti-trypanosomal Action
The primary mechanism of its anti-parasitic activity involves the binding to the kinetoplast DNA (kDNA) of trypanosomes. This interaction is non-intercalative and shows a preference for adenine-thymine (A-T) rich regions, leading to the inhibition of DNA replication and ultimately, parasite death.
Anti-inflammatory and Cardioprotective Effects
Recent studies have revealed that this compound diaceturate also functions as an activator of angiotensin-converting enzyme 2 (ACE2). This activity leads to the production of Angiotensin-(1-7), a peptide with vasodilatory, anti-fibrotic, and anti-inflammatory properties, contributing to its observed cardioprotective effects.
Furthermore, this compound diaceturate has been shown to modulate inflammatory responses by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, TNF, and IFN-γ. This is achieved through the inhibition of key signaling pathways, including the phosphorylation of MAPKs (ERK, p38, and JNK), STATs (STAT1 and STAT3), and the NFκB p65 subunit.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound diaceturate in pharmaceutical formulations and for stability studies.
Objective: To separate and quantify this compound diaceturate.
Materials:
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HPLC system with UV detection
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C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
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Phosphate buffer (pH 3.0)
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Hexanesulfonic acid sodium salt
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This compound diaceturate reference standard
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Distilled water
Chromatographic Conditions (Example):
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Mobile Phase: Phosphate buffer (pH 3.0) and Methanol (70:30 v/v)
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Flow Rate: 1.0 mL/minute
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Detection Wavelength: 250 nm or 291 nm
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Column Temperature: Ambient
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Injection Volume: 20 µL
Procedure:
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Standard Preparation: Accurately weigh and dissolve the this compound diaceturate reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution to establish a calibration curve (e.g., 20-100 µg/mL).
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Sample Preparation: For bulk powders or formulations, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
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Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
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Quantification: Identify the this compound diaceturate peak by its retention time compared to the standard. Calculate the concentration in the sample using the peak area and the calibration curve.
In Vivo Efficacy Study in a Murine Model of Trypanosomiasis
This protocol provides a general framework for assessing the in vivo efficacy of this compound diaceturate.
Objective: To evaluate the trypanocidal activity of this compound diaceturate in infected mice.
Materials:
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Laboratory mice (e.g., BALB/c or C57BL/6)
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Trypanosoma congolense or other relevant species
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This compound diaceturate
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Phosphate-buffered saline (PBS) for injection
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Microscope and slides
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Syringes and needles
Procedure:
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Infection: Infect mice intraperitoneally (i.p.) with a standardized dose of trypanosomes (e.g., 10³ T. congolense).
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Parasitemia Monitoring: Monitor the level of parasitemia in the blood daily by tail vein sampling and microscopic examination.
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Treatment: Once parasitemia is established (e.g., day 5 post-infection), administer this compound diaceturate i.p. at a therapeutic dose (e.g., 14 mg/kg). A control group should receive a vehicle injection (PBS).
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Post-Treatment Monitoring: Continue to monitor parasitemia levels in both treated and control groups to assess parasite clearance.
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Endpoint: The primary endpoint is the clearance of parasites from the peripheral blood. Secondary endpoints can include survival rates and analysis of immune responses.
Conclusion
This compound diaceturate remains a vital compound in veterinary medicine with expanding potential in other therapeutic fields. A thorough understanding of its chemical properties, stability, and complex mechanisms of action is essential for its effective and safe use, as well as for the development of novel applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile molecule.
References
Diminazene's Off-Target Effects in Mammalian Cells: A Technical Guide
Introduction
Diminazene, an aromatic diamidine, has a long-standing history as a veterinary trypanocidal agent. Its primary mechanism of action in trypanosomes involves binding to the kinetoplast DNA. However, a growing body of research has unveiled a spectrum of "off-target" effects in mammalian cells, revealing its interaction with a variety of cellular processes and signaling pathways. These findings have significant implications for drug repositioning, toxicity studies, and the fundamental understanding of cellular responses to small molecules. This technical guide provides an in-depth exploration of the off-target effects of this compound in mammalian cells, focusing on its impact on cell viability, signaling cascades, and mitochondrial function. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's multifaceted cellular activities.
Cytotoxicity and Cell Cycle Regulation
This compound aceturate (DIZE) has been shown to inhibit the viability of human cancer cells in a dose-dependent manner.[1][2] This cytotoxic effect is associated with the downregulation of key cell proliferation markers and the deregulation of cell cycle progression.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic and inhibitory effects of this compound in mammalian systems.
| Target/Process | Cell Line/System | Metric | Value | Reference(s) |
| Furin Inhibition | Enzymatic Assay | IC50 | 5.42 ± 0.11 μM | [2] |
| ACE2 Activation | Enzymatic Assay | EC50 | 8.04 μM | [3] |
| Cytotoxicity | HeLa (Cervical Cancer) | - | Dose-dependent inhibition | [1] |
| Cytotoxicity | Bovine Mammary Epithelial Cells | - | Less cytotoxic than its derivative DAD3 |
Note: There is conflicting evidence regarding this compound's role as a direct ACE2 activator. Some studies suggest it does not directly activate the enzyme.
Effects on Cell Cycle Progression
Studies in human cervical carcinoma (HeLa) cells have demonstrated that this compound induces cell cycle arrest. This is achieved through the downregulation of messenger RNA (mRNA) levels of crucial genes that govern different phases of the cell cycle.
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G1/S Transition: Downregulation of Cyclin A2 (CCNA2) and Cell Division Cycle 25A (CDC25A).
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S-Phase: Downregulation of Minichromosome Maintenance Complex Component 3 (MCM3) and Polo-like Kinase 4 (PLK4).
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G2/M Transition: Downregulation of Aurora Kinase A (Aurka) and Polo-like Kinase 1 (PLK1).
Furthermore, this compound treatment leads to a decrease in the expression of the proliferation markers Ki67 and Proliferating Cell Nuclear Antigen (PCNA).
Induction of Apoptosis and Mitochondrial Dysfunction
This compound is a potent inducer of apoptosis in mammalian cancer cells. This programmed cell death is intimately linked to the disruption of mitochondrial function.
Hallmarks of this compound-Induced Apoptosis
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Loss of Mitochondrial Membrane Potential (ΔΨm): Treatment with this compound leads to a significant loss of the mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis.
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Caspase-3 Activation: Immunofluorescence studies have shown an upregulation of caspase-3 activity in this compound-treated cells, confirming the activation of the execution phase of apoptosis.
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Mitochondrial Damage: In a septic rat model, this compound was observed to mitigate mitochondrial damage, suggesting a complex, context-dependent role in mitochondrial health. However, in other contexts, it has been associated with mitochondrial swelling, decreased electron density, and destruction of the mitochondrial membrane.
Modulation of Cellular Signaling Pathways
This compound exerts significant influence over several key signaling pathways in mammalian cells, primarily through the inhibition of phosphorylation events. These effects underpin its observed anti-inflammatory and anti-cancer properties.
MAPK and NF-κB Signaling
This compound and its derivatives have been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This is achieved by:
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Inhibiting Phosphorylation: Decreasing the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK).
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Preventing NF-κB Translocation: Inhibiting the phosphorylation of IκB, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.
Figure 1: this compound's inhibition of MAPK and NF-κB signaling pathways.
STAT Signaling
This compound has been observed to downregulate the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3. This inhibition of the JAK-STAT pathway further contributes to its immunomodulatory effects.
Renin-Angiotensin System (RAS)
This compound is widely cited as a putative activator of Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the protective arm of the Renin-Angiotensin System. This activation is reported to have an EC50 of 8.04 μM. By enhancing ACE2 activity, this compound is thought to promote the conversion of angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7). However, it is important to note that some studies have contested the direct activation of ACE2 by this compound, suggesting the observed effects may be mediated by other mechanisms.
References
- 1. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Diminazene Aceturate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate (DIZE), commercially known as Berenil, has been a long-standing therapeutic agent against trypanosomiasis in veterinary medicine.[1][2] Beyond its well-established antiparasitic activity, a growing body of evidence has illuminated its potent anti-inflammatory and immunomodulatory properties.[1][3][4] This technical guide provides an in-depth analysis of the discovery and mechanisms of DIZE's anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The findings suggest that DIZE holds significant potential for repositioning as a therapeutic for a range of inflammatory conditions.
Introduction
Initially developed in 1955, this compound aceturate has been primarily utilized for its trypanocidal efficacy. However, subsequent research has revealed that its therapeutic effects extend beyond its direct action on parasites, significantly modulating the host's immune response to infection and other inflammatory stimuli. DIZE has been shown to dampen excessive inflammatory responses by inhibiting the production of key pro-inflammatory cytokines and modulating critical intracellular signaling cascades. This document synthesizes the pivotal research that has characterized the anti-inflammatory profile of DIZE, offering a comprehensive resource for researchers and professionals in drug development.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound aceturate have been quantified across various experimental models. The following tables summarize the key findings on cytokine inhibition and the modulation of signaling pathways.
Table 1: Effect of this compound Aceturate on Pro-Inflammatory Cytokine Production
| Cytokine | Experimental Model | Treatment | Result | Reference |
| IL-6 | LPS-stimulated murine macrophages | Pre-treatment with DIZE | Significant reduction in IL-6 production. | |
| IL-12 | LPS-stimulated murine macrophages | Pre-treatment with DIZE | Significant reduction in IL-12 production. | |
| TNF-α | LPS-stimulated murine macrophages | Pre-treatment with DIZE | Dramatic suppression of TNF-α production. | |
| IFN-γ | T. congolense-infected BALB/c mice | DIZE treatment | Striking reduction in serum IFN-γ levels. | |
| IL-1β | Endotoxin-induced uveitis in rats | Topical DIZE administration | Downregulation of IL-1β mRNA levels in the iris ciliary body. | |
| IL-6 | T. congolense-infected BALB/c mice | DIZE treatment | Significant reduction in serum IL-6 levels. | |
| IL-12 | T. congolense-infected BALB/c mice | DIZE treatment | Significant reduction in serum IL-12 levels. | |
| TNF-α | T. congolense-infected BALB/c mice | DIZE treatment | Significant reduction in serum TNF-α levels. | |
| TNF-α, IL-6 | Myocardial infarction rat model | Intraperitoneal DIZE (5 mg/kg/day) | Significant reduction in serum TNF-α and IL-6 levels. | |
| TNF-α, IL-6, IL-1β | Alzheimer's disease mouse model (APP/PS1) | DIZE treatment | Remarkable decrease in both mRNA and protein levels of these cytokines. |
Table 2: Modulation of Intracellular Signaling Pathways by this compound Aceturate
| Signaling Molecule | Experimental Model | Treatment | Effect | Reference |
| p38 MAPK (Phosphorylation) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of p38 phosphorylation. | |
| STAT1 (Phosphorylation) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of STAT1 phosphorylation. | |
| STAT3 (Phosphorylation) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of STAT3 phosphorylation. | |
| NF-κB p65 (Activity) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of NF-κB activity. | |
| ERK (Phosphorylation) | LPS-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of ERK phosphorylation. | |
| JNK (Phosphorylation) | LPS-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of JNK phosphorylation. | |
| p38 MAPK (Phosphorylation) | LPS-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of p38 phosphorylation. | |
| IκB, ERK, JNK, p38 (Phosphorylation) | LPS-stimulated bovine mammary epithelial cells | DAD3 (a DIZE derivative) treatment | Inhibition of phosphorylation of these signaling proteins. | |
| NF-κB p65 | Endotoxin-induced uveitis in rats | Topical DIZE administration | Downregulation of NF-κB p65 expression at protein and mRNA levels. |
Signaling Pathways Modulated by this compound Aceturate
This compound aceturate exerts its anti-inflammatory effects by intervening in key signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of MAPK and STAT Signaling
DIZE has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK). It also downregulates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3. These pathways are crucial for the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS) and parasitic infections.
Activation of the ACE2/Ang-(1-7)/MasR Axis
Recent studies have identified this compound aceturate as an activator of angiotensin-converting enzyme 2 (ACE2). ACE2 is a key enzyme in the renin-angiotensin system (RAS), which counter-regulates the pro-inflammatory effects of angiotensin II by converting it to the anti-inflammatory peptide angiotensin-(1-7). Ang-(1-7) then acts through the Mas receptor (MasR) to exert its protective effects. This mechanism contributes to DIZE's ability to attenuate inflammation in various tissues.
Modulation of the Microbiota-Gut-Brain-Spleen Axis
Intriguingly, the anti-inflammatory effects of DIZE have also been linked to the microbiota-gut-brain-spleen axis. In a model of endotoxemia, DIZE was found to modulate the gut microbiota, leading to increased central serotonin (5-HT) levels. This, in turn, activates the efferent sympathetic arm of the inflammatory reflex to control splenic TNF-α production.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory properties of this compound aceturate.
Animal Models of Inflammation
-
Lipopolysaccharide (LPS)-Induced Endotoxemia: Male C57BL/6 mice are administered an intraperitoneal (i.p.) injection of DIZE (e.g., 2 mg/kg) followed by an i.p. injection of LPS (e.g., 5 mg/kg). Serum and tissues are collected at specified time points to measure cytokine levels and markers of inflammation.
-
Trypanosoma congolense Infection: BALB/c or C57BL/6 mice are infected i.p. with T. congolense. Treatment with DIZE is initiated at a specific day post-infection. Serum cytokine levels, immune cell populations, and parasitemia are monitored.
-
Endotoxin-Induced Uveitis (EIU): EIU is induced in rats by a subcutaneous injection of LPS (e.g., 200 µg). DIZE is administered topically as eye drops at various concentrations (e.g., 0.025%, 0.05%, 0.1%) before and after LPS injection. Ocular inflammation is scored, and aqueous humor is collected for protein and cytokine analysis.
In Vitro Macrophage Stimulation
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with varying concentrations of DIZE for a specified duration (e.g., 1-2 hours) before stimulation with inflammatory agents such as LPS, CpG DNA, or Poly I:C.
-
Analysis: Culture supernatants are collected to measure cytokine concentrations by ELISA. Cell lysates are prepared for Western blot analysis of signaling protein phosphorylation.
Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): Concentrations of cytokines such as TNF-α, IL-6, and IL-12 in serum and cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, STAT1, STAT3, and NF-κB p65. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry
-
Cell Staining: Splenocytes or other immune cells are isolated and stained with fluorochrome-conjugated monoclonal antibodies against cell surface markers (e.g., CD4, CD25) and intracellular markers (e.g., FoxP3).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and data are processed using appropriate software to quantify different immune cell populations.
Conclusion and Future Directions
The discovery of this compound aceturate's anti-inflammatory properties marks a significant advancement in the potential repurposing of this established veterinary drug. Its ability to globally suppress pro-inflammatory cytokine production by targeting fundamental signaling pathways such as MAPK, STAT, and NF-κB underscores its therapeutic potential for a wide range of inflammatory diseases. Furthermore, its novel mechanisms of action involving ACE2 activation and modulation of the microbiota-gut-brain axis open new avenues for research and drug development.
Future research should focus on elucidating the precise molecular interactions of DIZE with its intracellular targets and further exploring its efficacy and safety in preclinical models of chronic inflammatory conditions. The development of novel derivatives with improved pharmacological profiles could also enhance its therapeutic index. The comprehensive data and methodologies presented in this whitepaper provide a solid foundation for scientists and researchers to build upon in harnessing the full therapeutic potential of this compound aceturate as a novel anti-inflammatory agent.
References
- 1. scilit.com [scilit.com]
- 2. This compound aceturate (Berenil) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Targeting TREM-1 in Inflammatory Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
Diminazene Aceturate: A Putative ACE2 Activator Under Scrutiny
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Diminazene aceturate (DIZE), a veterinary trypanocidal agent, has garnered significant scientific interest for its potential off-target effects as an activator of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical component of the Renin-Angiotensin System (RAS), playing a protective role by converting angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7). This guide provides a comprehensive overview of the existing evidence, controversies, and proposed mechanisms of action of this compound as a putative ACE2 activator, intended for researchers, scientists, and professionals in drug development.
The Renin-Angiotensin System and the Role of ACE2
The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The system is classically known for the ACE/Ang II/AT1R axis, where Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I to produce the potent vasoconstrictor Angiotensin II (Ang II). Ang II binding to its type 1 receptor (AT1R) elicits a range of effects, including vasoconstriction, inflammation, fibrosis, and cellular proliferation.
A counter-regulatory axis, the ACE2/Ang-(1-7)/MasR pathway, has been identified as a critical protective arm of the RAS.[1][2] ACE2, a carboxypeptidase, metabolizes Ang II into Angiotensin-(1-7), which then signals through the Mas receptor (MasR) to mediate vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][3] A shift in the balance from the protective ACE2 axis towards the deleterious ACE axis is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases.[4]
This compound Aceturate as a Modulator of the RAS
This compound has been investigated as a pharmacological tool to enhance the activity of the protective ACE2 axis. The proposed primary mechanism of action is the activation of ACE2, leading to a subsequent increase in the production of Ang-(1-7) and a reduction in Ang II levels. This shift in the RAS balance is thought to underlie the beneficial effects observed in various preclinical models of disease.
Evidence Supporting ACE2 Activation
Numerous studies have reported that this compound treatment leads to outcomes consistent with increased ACE2 activity. These include:
-
Increased ACE2 Expression and Activity: In a rat model of myocardial infarction, this compound treatment significantly elevated ACE2 mRNA levels and increased plasma ACE2 activity. Similarly, in a model of Alzheimer's disease, this compound increased brain ACE2 activity. One in vitro study reported a dose-dependent increase in ACE2 activity with an EC50 of 8.04 μM.
-
Modulation of RAS Components: this compound has been shown to decrease ACE mRNA levels and AT1R protein levels while increasing MasR expression in cardiac tissue.
-
Anti-inflammatory and Cardioprotective Effects: Treatment with this compound has been associated with a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, attenuation of cardiac hypertrophy, and improved cardiac function in models of myocardial infarction and ischemia-reperfusion injury. These effects were abolished by co-administration of a selective ACE2 inhibitor.
Contradictory Evidence and Alternative Mechanisms
Despite the substantial body of evidence suggesting this compound activates ACE2, several rigorous in vitro studies have failed to confirm a direct activating effect on the enzyme.
-
Lack of Direct Enzymatic Activation: A detailed pharmacological study using recombinant human and mouse ACE2 found no evidence of direct activation by this compound across a range of concentrations. The study concluded that the therapeutic benefits of this compound are likely attributable to other mechanisms. Another in vitro experiment also reported no direct effect of this compound on ACE2 or ACE activity.
-
AT1R Antagonism: The chemical structure of this compound shares similarities with angiotensin receptor blockers (ARBs), suggesting it may also act as an AT1 receptor antagonist. This could contribute to its observed beneficial effects by directly blocking the actions of Ang II.
-
Inhibition of ACE2 Shedding: An alternative indirect mechanism has been proposed, whereby this compound inhibits the activity of A Disintegrin and Metalloproteinase 17 (ADAM17). ADAM17 is responsible for the ectodomain shedding of ACE2 from the cell surface. By inhibiting this shedding process, this compound may increase the density of functional ACE2 on the cell membrane.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the Renin-Angiotensin System and related markers.
Table 1: Effects of this compound on RAS Component Expression and Activity
| Parameter | Model System | Treatment | Outcome | Reference |
| ACE2 mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Significant increase in cardiac tissue | |
| Plasma ACE2 Activity | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Significant increase | |
| Brain ACE2 Activity | SAMP8 Mice (Alzheimer's Model) | 15 mg/kg DIZE | Significant increase | |
| ACE mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Reduction in cardiac tissue | |
| AT1R Protein | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Significant inhibition of increase | |
| MasR Protein | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Moderate increase | |
| ACE2 Activity (in vitro) | Recombinant human and mouse ACE2 | 0.1 to 100 μM DIZE | No activation documented | |
| ACE2 Activity (in vitro) | Cardiac membranes from rats | 0.1 nM to 0.1 mM DIZE | No effect | |
| ACE2 Activity (in vitro) | Recombinant ACE2 | 10 nM to 1 mM DIZE | EC50 of 8.04 μM |
Table 2: Effects of this compound on Inflammatory and Pathophysiological Markers
| Parameter | Model System | Treatment | Outcome | Reference |
| IL-1β mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Prevention of increase | |
| TNF-α mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Prevention of increase | |
| Fractional Shortening (%) | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Attenuated decrease (from 19.1±3.0 to higher) | |
| Ventricular Hypertrophy (mg/mm) | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Attenuated increase (from 33.4±1.1 to lower) | |
| Brain Ang-(1-7) Levels | SAMP8 Mice (Alzheimer's Model) | 5 mg/kg and 15 mg/kg DIZE | Marked elevation |
Signaling Pathways and Experimental Workflows
The proposed signaling pathways and experimental workflows for investigating the effects of this compound are illustrated below.
Caption: Proposed mechanisms of this compound in the Renin-Angiotensin System.
References
- 1. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diminazen Aceturate Protects Pulmonary Ischemia-Reperfusion Injury via Inhibition of ADAM17-Mediated Angiotensin-Converting Enzyme 2 Shedding [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Trypanosomes: An In-depth Technical Guide to the Molecular Targets of Diminazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene, traditionally recognized for its potent trypanocidal activity, is emerging as a multifaceted compound with a range of molecular targets within mammalian systems.[1] This technical guide provides a comprehensive overview of the non-trypanosomal molecular interactions of this compound, offering insights into its potential for repurposing in various therapeutic areas, including cardiovascular disease, inflammation, viral infections, and oncology. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the expanded pharmacological landscape of this well-established veterinary drug.
Core Molecular Targets and Mechanisms of Action
This compound's effects beyond trypanosomes are attributed to its interactions with several key proteins and nucleic acid structures. These interactions trigger a cascade of downstream signaling events, leading to its observed pharmacological activities.
Modulation of the Renin-Angiotensin System (RAS)
A significant body of research points to this compound's role as a modulator of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. This compound is reported to function as a putative activator of Angiotensin-Converting Enzyme 2 (ACE2) and an antagonist of the Angiotensin II Type 1 Receptor (AT1R).[2][3] This dual activity beneficially shifts the balance of the RAS from the classical ACE/Angiotensin II/AT1R axis towards the protective ACE2/Angiotensin-(1-7)/Mas receptor axis. This protective pathway is associated with vasodilation, anti-inflammatory, and anti-fibrotic effects. However, it is important to note that some studies have questioned the direct enzymatic activation of ACE2 by this compound, suggesting that its beneficial effects may be mediated through alternative mechanisms.
dot
Caption: this compound's dual action on the RAS.
Inhibition of Host Proteases
This compound has been identified as a dual inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2) and furin. These host proteases are critical for the proteolytic processing of viral spike proteins, a necessary step for the entry of many viruses, including SARS-CoV-2, into host cells. By inhibiting these enzymes, this compound demonstrates potential as a broad-spectrum antiviral agent.
dot
Caption: Inhibition of viral entry by this compound.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties through the modulation of key signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α. This effect is achieved by downregulating the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit. More recently, a novel anti-inflammatory mechanism has been proposed involving the microbiota-gut-5-HT-brain-spleen sympathetic axis.
dot
References
The Pharmacological Profile of Diminazene Aceturate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate, an aromatic diamidine, has been a cornerstone in veterinary medicine for the treatment of trypanosomiasis and babesiosis for over six decades.[1] While its primary use has been as an anti-protozoal agent, recent research has unveiled a more complex pharmacological profile, revealing its potential as an anti-inflammatory, antibacterial, antiviral, and even anthelmintic agent.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound aceturate, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its multifaceted nature.
Mechanism of Action
The trypanocidal activity of this compound aceturate is primarily attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich regions.[2][3] This interaction can interfere with DNA replication and aerobic glycolysis in the parasite.[2] Beyond its anti-parasitic effects, this compound aceturate has been identified as an activator of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system. This activation contributes to its potent anti-inflammatory properties.
This compound aceturate modulates the immune response by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF. This is achieved through the inhibition of major intracellular signaling pathways, including the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit.
Signaling Pathway of this compound Aceturate's Anti-inflammatory Action
Caption: Anti-inflammatory signaling pathway of this compound Aceturate.
Pharmacokinetics
The pharmacokinetic profile of this compound aceturate exhibits considerable inter-species and even inter-individual variation. It is generally characterized by rapid absorption after intramuscular administration, followed by a biphasic elimination pattern. The drug is extensively distributed in the body, with the highest concentrations typically found in the liver and kidneys.
Quantitative Pharmacokinetic Data
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (t½β) (h) | Reference |
| Dogs | 4.2 mg/kg IM | 1.85 ± 0.27 | 0.37 | 5.31 ± 3.89 | |
| Dogs | 2.0 mg/kg IV | 3.73 ± 1.67 | - | 32.0 ± 28.8 | |
| Cattle | 3.5 mg/kg IM | 4.6 - 4.7 | 0.25 - 0.67 | 188 | |
| Sheep | 3.5 mg/kg IM | 6.3 - 7.57 | 0.33 - 0.75 | - | |
| Goats | 3.5 mg/kg IM | 6.91 ± 0.34 | - | - |
Note: Values are presented as mean ± standard deviation where available.
Pharmacodynamics
The pharmacodynamic effects of this compound aceturate extend beyond its direct anti-parasitic action. Its ability to activate ACE2 and modulate inflammatory pathways has significant implications for various disease states.
Key Pharmacodynamic Effects:
-
Anti-trypanosomal and Anti-babesial: Effective against a range of Trypanosoma and Babesia species.
-
Anti-inflammatory: Reduces pro-inflammatory cytokine production and ameliorates inflammatory conditions.
-
Anthelmintic: Shows activity against Schistosoma mansoni.
-
Antibacterial and Antiviral: Potential activity against certain bacteria and viruses has been reported.
-
Cardiovascular: Can improve left ventricular diastolic dysfunction following myocardial infarction in rats.
-
Gastrointestinal: Exhibits anti-diarrheal effects by modulating the ACE2/Ang-(1-7)/Mas receptor axis.
Toxicology
While generally effective at therapeutic doses, this compound aceturate can exhibit toxicity, particularly at higher doses or in susceptible species like camels. Acute side effects can include vomiting, diarrhea, and hypotension. More severe toxicity can lead to damage to the liver, kidneys, and brain.
Quantitative Toxicological Data
| Species | Dose & Route | Observation | Reference |
| Mice | 1000 and 2000 mg/kg Oral (single dose) | Signs of toxicity including hypoactivity, loss of straightening reflex, and tachycardia. Changes in biochemical and hematological parameters. Mortality at the highest dose. | |
| Rats & Dogs | 20 mg/kg Oral (chronic, 9-month) | No-effect level. | |
| Rats | 3.5 - 28.0 mg/kg | Significant increase in white blood cell count. |
Experimental Protocols
In Vivo Anti-inflammatory Activity Assessment in Mice
Objective: To determine the effect of this compound aceturate on pro-inflammatory cytokine production in vivo.
Methodology:
-
Animal Model: Female BALB/c and C57BL/6 mice are used.
-
Treatment: Mice are treated with an intraperitoneal injection of this compound aceturate (14 mg/kg).
-
Induction of Inflammation: Inflammation can be induced by lipopolysaccharide (LPS), CpG-DNA, or Poly I:C.
-
Sample Collection: Serum is collected to measure cytokine levels.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (IL-6, IL-12, TNF, IFN-γ) are quantified using ELISA.
-
Cellular Analysis: The percentages of CD25+ cells and regulatory T cells (CD4+Foxp3+) in the spleen can be assessed by flow cytometry.
Experimental Workflow for In Vivo Anti-inflammatory Activity
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Pharmacokinetic Study in Dogs
Objective: To determine the pharmacokinetic parameters of this compound aceturate in healthy dogs.
Methodology:
-
Animal Model: Healthy German Shepherd dogs are used.
-
Drug Administration: this compound aceturate is administered intramuscularly at a dose of 4.2 mg/kg.
-
Blood Sampling: Blood samples are collected at multiple time points over a 21-day period.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Drug Concentration Analysis: this compound concentrations in plasma are measured using a validated HPLC method with UV detection.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½β, etc.) are calculated from the plasma concentration-time data.
Conclusion
This compound aceturate is a pharmacologically diverse compound with a well-established role in veterinary medicine and emerging potential in other therapeutic areas. Its multifaceted mechanism of action, involving both direct anti-parasitic effects and modulation of host inflammatory responses, makes it a subject of continued scientific interest. This guide provides a comprehensive foundation for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this remarkable molecule. A thorough understanding of its pharmacokinetic and toxicological profiles is crucial for its safe and effective application in both existing and novel therapeutic contexts.
References
Early Studies on Diminazene Aceturate: A Technical Review of Toxicity and Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate, commercially known as Berenil®, is an aromatic diamidine compound that has been a cornerstone in the treatment of animal trypanosomiasis and babesiosis for over six decades.[1][2][3] Its efficacy against these protozoal diseases is well-documented; however, early investigations into its safety profile revealed a narrow therapeutic index and a potential for significant toxicity, particularly neurotoxicity.[4][5] This technical guide provides an in-depth review of the early studies on the toxicity and side effects of this compound aceturate, presenting quantitative data, detailed experimental protocols, and visualizations of the toxicological mechanisms and experimental workflows.
Acute and Sub-chronic Toxicity
Early research established that the toxicity of this compound is dose-dependent and varies across species. The central nervous system (CNS) is a primary target, with severe neurological signs often preceding death in cases of overdose.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from early toxicity studies of this compound aceturate.
Table 1: Acute Toxicity of this compound Aceturate in Different Animal Species
| Species | Route of Administration | LD50 / Toxic Dose | Observed Effects | Reference |
| Mouse | Oral | 1500 mg/kg bw | Increased spontaneous activity, tactile hyperesthesia, uncoordinated gait, death in one female. | Muller, 1988 |
| Mouse | Subcutaneous | 258 mg/kg bw | Not specified. | Berenil-Toxicology, 1988 |
| Dog | Intramuscular | 20-60 mg/kg bw (lethal) | Spastic paralysis, opisthotonos, nystagmus, involuntary running movements, death within 36-54 hours. | Losos & Crockett, 1969 |
| Dog | Intramuscular | 30-35 mg/kg bw | Vomiting and death. | Fussganger & Bauer, 1958 |
| Dog | Intramuscular | 10.5 mg/kg bw/day | Death in all dogs on days 3-5. | Naude et al., 1970 |
| Cattle | Intramuscular | 7 mg/kg bw/day for 15 days | Ataxia, muscle tremors, death on day 18. | Naude et al., 1970 |
| Donkeys | Intramuscular | 7 mg/kg bw | Weakness, staggering, ataxia, death in some animals. | Boyt et al., 1971 |
| Camels | Intramuscular | 10-40 mg/kg bw | Hepatotoxicity. | Not specified |
Table 2: Sub-chronic Toxicity of this compound Aceturate in Dogs and Rats
| Species | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Dog | Oral (capsules) | 60 mg/kg bw/day | 9 months | Testicular atrophy, prostatic dysfunction, foci of softening in the brain stem and cerebellum, death in 2 of 6 dogs. | Scholz & Brunk, 1969 |
| Dog | Oral (capsules) | 20 mg/kg bw/day | 9 months | No-effect level. | Scholz & Brunk, 1969 |
| Rat | Diet | 300-500 mg/kg bw/day | Up to 9 months | No signs of toxicity. | Baeder et al., 1975 |
| Rat | Gavage | 63 and 160 mg/kg bw/day | 6 months | No signs of toxicity. | Baeder et al., 1975 |
Organ-Specific Toxicity
Neurotoxicity
The most profound and life-threatening side effect of this compound is neurotoxicity. Clinical signs in dogs include spastic paralysis, opisthotonos, nystagmus, and involuntary running movements. Post-mortem examinations consistently revealed extensive hemorrhagic malacia of the brain stem, particularly involving the mesencephalon and diencephalon, as well as cerebellar hemorrhages and edema. The underlying cause is suggested to be necrosis of capillaries and arteries in the brain.
Hepatotoxicity and Nephrotoxicity
Hepatotoxic effects have been reported in dogs and camels at various dosages. In dogs, a single dose of 3.5 mg/kg bw was associated with hepatotoxicity, although pre-existing liver conditions could not be ruled out. Camels administered 10 or 40 mg/kg bw intramuscularly also showed signs of liver damage. Reports also indicate potential nephrotoxic effects of this compound.
Genotoxicity and Reproductive Toxicity
Early studies on the genotoxicity of this compound were limited. It was found to induce respiration-deficient "petite" mutations in Saccharomyces cerevisiae, suggesting an interaction with mitochondrial DNA. However, it tested negative in the mouse micronucleus test, a conventional assay for genotoxicity. It is established that this compound is not a DNA intercalating agent.
Reproductive toxicity studies were also not extensive in the early period. A study in rats showed that a high oral dose of 1000 mg/kg bw/day during pregnancy was maternotoxic and led to an increase in fetal resorptions and decreased fetal body weights. However, no fetal malformations were observed, suggesting it is not a teratogen at the tested doses.
Experimental Protocols
Acute Toxicity Study in Dogs (Losos & Crockett, 1969)
-
Objective: To determine the acute toxic effects of intramuscularly administered this compound in dogs.
-
Animals: Healthy dogs of unspecified strain.
-
Experimental Groups: Four groups of two dogs each.
-
Dosage and Administration: Single intramuscular injection of this compound at 10, 15, 20, or 60 mg/kg bw.
-
Observation Period: Dogs were monitored for clinical signs of toxicity until death or the end of the observation period.
-
Endpoint: Observation of clinical signs and post-mortem examination of tissues.
Sub-chronic Oral Toxicity Study in Dogs (Scholz & Brunk, 1969)
-
Objective: To evaluate the long-term effects of oral this compound administration in dogs.
-
Animals: Beagle dogs (3 males and 3 females per group).
-
Experimental Groups: Control (0 mg/kg bw/day), low dose (20 mg/kg bw/day), and high dose (60 mg/kg bw/day).
-
Dosage and Administration: this compound administered in capsules daily for 9 months.
-
Parameters Monitored: Body weight, general condition, hematology, urine analysis, serum analysis, and blood glucose levels.
-
Endpoint: Pathological examination of major organs upon completion of the study.
Visualizations
Experimental Workflow for Acute Toxicity Assessment
Caption: Workflow for a typical acute toxicity study of this compound.
Postulated Mechanism of this compound-Induced Neurotoxicity
Caption: Proposed pathway of this compound-induced neurotoxicity.
Investigated Genotoxic Potential of this compound
Caption: Summary of early findings on this compound's genotoxicity.
Conclusion
Early investigations into the toxicology of this compound aceturate clearly defined its potential for severe adverse effects, particularly at doses exceeding the therapeutic range. The most significant concern identified was dose-dependent neurotoxicity, characterized by distinct clinical signs and specific pathological lesions in the brain. While hepatotoxicity and other systemic effects were also noted, the neurological consequences of high-dose exposure were the most life-threatening. The limited genotoxicity and reproductive toxicity data from this period suggested a lower risk in these areas, though the studies were not comprehensive by modern standards. This foundational knowledge of this compound's toxic profile has been crucial for establishing safe administration practices in veterinary medicine and underscores the importance of adhering to recommended dosages to mitigate the risk of severe adverse events.
References
- 1. josvasmouau.com [josvasmouau.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound aceturate--An antiparasitic drug of antiquity: Advances in pharmacology & therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kjvr.org [kjvr.org]
- 5. This compound-induced encephalopathy in dogs: Case series and treatment with crisdesalazine [kojvs.org]
Diminazene's Role in Modulating the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene, a trypanocidal agent, has garnered significant attention for its off-target effects on the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis. Initially lauded as a direct activator of angiotensin-converting enzyme 2 (ACE2), the counter-regulatory enzyme of the RAS, recent evidence has introduced complexity to this narrative, suggesting that the beneficial effects of this compound may also stem from ACE2-independent mechanisms. This technical guide provides an in-depth exploration of this compound's multifaceted role in RAS modulation, presenting quantitative data from key studies, detailed experimental protocols, and a thorough examination of the downstream signaling pathways involved. The ongoing debate surrounding its precise mechanism of action is also a central focus, offering a balanced perspective for researchers in cardiovascular and pharmacological sciences.
Introduction: The Renin-Angiotensin System and the Emergence of this compound
The renin-angiotensin system (RAS) is a hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.[1] The classical RAS pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the cleavage of angiotensin I to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). Ang II exerts its effects primarily through the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and oxidative stress.[2]
A counter-regulatory arm of the RAS, centered around angiotensin-converting enzyme 2 (ACE2), has been identified as a crucial protective pathway. ACE2 metabolizes Ang II into the vasodilatory and protective peptide angiotensin-(1-7) [Ang-(1-7)].[3] Ang-(1-7) then signals through the Mas receptor (MasR), antagonizing the detrimental effects of the ACE/Ang II/AT1R axis.[4] Dysregulation of the RAS, with an overactive classical pathway and a deficient counter-regulatory pathway, is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and myocardial infarction.[5]
This compound aceturate (DIZE), a drug historically used to treat trypanosomiasis, has emerged as a molecule of interest for its ability to modulate the RAS. Numerous preclinical studies have demonstrated its cardioprotective, anti-inflammatory, and anti-fibrotic properties, initially attributed to its capacity to activate ACE2. However, this assertion has been met with conflicting evidence, prompting a deeper investigation into its true mechanism of action. This guide will dissect the available evidence, providing a comprehensive overview of this compound's interaction with the RAS.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound aceturate across various preclinical models, providing a comparative overview of its impact on cardiac function, RAS components, and inflammatory markers.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Myocardial Infarction
| Parameter | Control | Myocardial Infarction (MI) | MI + this compound (15 mg/kg/day) | Reference |
| Fractional Shortening (%) | 51.1 ± 3.2 | 19.1 ± 3.0 (62% decrease from control) | 36.1 (89% attenuation of MI-induced decrease) | |
| Contractility (dP/dtmax, mmHg/s) | 9480 ± 425.3 | 4251 ± 657.7 (55% decrease from control) | 7732 (92% improvement) | |
| Ventricular Hypertrophy (mg/mm) | 26.5 ± 1.5 | 33.4 ± 1.1 (27% increase from control) | 27.4 (18% reversal) | |
| Infarct Size (%) | N/A | 45.3 ± 2.8 | 26.7 ± 2.1 |
Table 2: Effects of this compound on Renin-Angiotensin System Components
| Parameter | Model | Control | Disease Model | Disease Model + this compound | Reference |
| Cardiac ACE2 Activity (RFU/min) | Rat MI Model | 246.2 ± 25.1 | 148.9 ± 29.2 (40% decrease) | Reversed to near control levels | |
| Brain Ang-(1-7) Levels (pg/mg) | SAMP8 Mice (Alzheimer's model) | N/A | 44.49 | 120.60 (at 15 mg/kg) | |
| Cardiac Ang II Levels | Rat Kidney Disease Model | - | Increased | Reduced | |
| Plasma Ang-(1-7) Levels | T. cruzi-infected Mice | - | - | Increased |
Table 3: Effects of this compound on Inflammatory Markers
| Parameter | Model | Control | Disease Model | Disease Model + this compound | Reference |
| TNF-α (pg/mL) | Rat MI Model | N/A | 185.4 ± 12.6 | 123.7 ± 10.8 | |
| IL-6 (pg/mL) | Rat MI Model | N/A | 215.8 ± 15.4 | 145.2 ± 12.3 | |
| Myocardial COX-2 Expression | Rat MI Model | Low | High | Significantly Suppressed | |
| Myocardial iNOS Expression | Rat MI Model | Low | High | Significantly Suppressed |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and the RAS.
In Vivo Model: Rat Myocardial Infarction
This protocol is a synthesis of methodologies described in studies investigating the cardioprotective effects of this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Anesthesia: Anesthesia is induced with a combination of medetomidine (0.3 mg/kg), midazolam (5.0 mg/kg), and butorphanol (5.0 mg/kg) administered subcutaneously. Following endotracheal intubation, anesthesia is maintained with 1-2% isoflurane.
-
Surgical Procedure (LAD Ligation):
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture (e.g., 6-0 silk) to induce myocardial infarction.
-
The chest is closed in layers.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
This compound Administration:
-
This compound aceturate is dissolved in sterile saline.
-
A common dosage is 15 mg/kg/day, administered via subcutaneous injection. Treatment can be initiated prior to or following MI induction, depending on the study design.
-
-
Post-operative Care and Monitoring:
-
Animals receive appropriate post-operative analgesia.
-
Cardiac function is assessed at specified time points (e.g., 2-4 weeks post-MI) using echocardiography to measure parameters like fractional shortening and ejection fraction.
-
At the end of the study, animals are euthanized, and heart tissue is collected for histological analysis (e.g., infarct size measurement with TTC staining) and biochemical assays.
-
In Vitro Assay: Measurement of ACE2 Enzymatic Activity
This protocol is based on the methodology described by Haber et al. (2022), which critically evaluates this compound's direct effect on ACE2.
-
Reagents and Materials:
-
Recombinant human or mouse ACE2.
-
Fluorogenic ACE2 substrate (e.g., Mca-APK-(Dnp)-OH).
-
Assay buffer (e.g., artificial cerebrospinal fluid or a more physiologically relevant buffer).
-
This compound aceturate stock solution.
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
In a 96-well plate, varying concentrations of this compound aceturate (e.g., 0.1 to 100 µM) are pre-incubated with a fixed concentration of recombinant ACE2 for 10 minutes at 37°C.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence is measured kinetically over a set period (e.g., 15-30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 400 nm emission).
-
The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.
-
Control wells contain ACE2 and substrate without this compound.
-
The effect of this compound is expressed as the percentage change in ACE2 activity compared to the control.
-
Quantification of Angiotensin Peptides in Plasma
This protocol is a generalized procedure based on methods described for LC-MS/MS analysis of angiotensin peptides.
-
Blood Collection:
-
Blood is collected into chilled tubes containing a protease inhibitor cocktail to prevent peptide degradation.
-
Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
-
Solid-Phase Extraction (SPE):
-
Plasma samples are acidified (e.g., with trifluoroacetic acid) and applied to a C18 SPE column.
-
The column is washed to remove interfering substances.
-
Angiotensin peptides are eluted with a solvent mixture (e.g., methanol/water/acetic acid).
-
The eluate is dried under vacuum.
-
-
LC-MS/MS Analysis:
-
The dried extract is reconstituted in a suitable mobile phase.
-
The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated on a reverse-phase column using a gradient of acetonitrile in water with a modifier (e.g., formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Ang II and Ang-(1-7) based on their specific precursor-to-product ion transitions.
-
Stable isotope-labeled internal standards for each peptide are used for accurate quantification.
-
Signaling Pathways and Mechanisms of Action
This compound's modulation of the RAS triggers a cascade of intracellular signaling events that underpin its observed therapeutic effects.
The ACE2-Dependent Pathway
The prevailing hypothesis for this compound's action involves its activation of the ACE2/Ang-(1-7)/MasR axis. This pathway is believed to mediate many of the drug's beneficial effects, including vasodilation, anti-inflammation, and anti-fibrosis.
Caption: Proposed ACE2-dependent signaling pathway of this compound.
Studies have shown that in various disease models, this compound administration leads to increased Ang-(1-7) levels and subsequent activation of downstream pathways. One such pathway is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Activation of the Mas receptor by Ang-(1-7) has been shown to stimulate the PI3K/Akt pathway, contributing to the protective effects of this compound, particularly in neuronal and cardiac tissues.
The Controversy: Is this compound a Direct ACE2 Activator?
Despite numerous studies attributing this compound's effects to ACE2 activation, a rigorous in vitro study by Haber and colleagues failed to demonstrate any direct activation of recombinant human or mouse ACE2 by this compound across a range of concentrations. This study also showed that this compound did not enhance the conversion of Ang II to Ang-(1-7) by ACE2 in a cell-free system. This has led to the hypothesis that the observed increases in ACE2 activity in vivo following this compound treatment may be an indirect effect, possibly related to changes in gene expression or post-translational modifications, rather than direct enzymatic activation.
Caption: The conflicting evidence for this compound as a direct ACE2 activator.
ACE2-Independent Mechanisms and Downstream Signaling
Given the uncertainty surrounding direct ACE2 activation, ACE2-independent mechanisms have been proposed to explain this compound's therapeutic benefits.
4.3.1. Inhibition of NADPH Oxidase (Nox)
This compound has been shown to inhibit the assembly of NADPH oxidase (Nox) enzymes. Nox enzymes are a major source of reactive oxygen species (ROS) in the cardiovascular system, and their overactivation contributes to oxidative stress, inflammation, and fibrosis. By inhibiting Nox, this compound can reduce ROS production, thereby exerting a protective effect.
4.3.2. Modulation of MAPK and NF-κB Signaling
The anti-inflammatory effects of this compound are also mediated through the modulation of key inflammatory signaling pathways. Ang II, acting through the AT1R, is a potent activator of mitogen-activated protein kinases (MAPKs) (including p38, ERK1/2, and JNK) and the transcription factor nuclear factor-kappa B (NF-κB). These pathways drive the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to downregulate the phosphorylation of MAPKs and inhibit the activation of NF-κB, leading to a reduction in inflammatory cytokine production. This effect may be a consequence of reduced Ang II levels or direct interference with these signaling cascades.
Caption: ACE2-independent signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound aceturate presents a compelling case for a repurposed drug with significant potential in cardiovascular medicine. Its ability to modulate the renin-angiotensin system, either directly or indirectly, and to interfere with key inflammatory and oxidative stress pathways, underscores its therapeutic promise. The quantitative data from preclinical studies consistently demonstrate its efficacy in mitigating cardiac injury and dysfunction.
However, the precise molecular mechanism of this compound remains an area of active investigation. The controversy surrounding its role as a direct ACE2 activator highlights the need for further research to elucidate its primary targets. Future studies should focus on:
-
Clarifying the ACE2 activation mechanism: Investigating whether this compound induces post-translational modifications of ACE2 or alters its expression through epigenetic mechanisms.
-
Exploring further ACE2-independent pathways: A comprehensive, unbiased screening of this compound's molecular targets could reveal novel mechanisms of action.
-
Dose-response and toxicity studies: Establishing a clear therapeutic window for its cardiovascular effects, considering its known toxicity at higher doses.
-
Translational studies: Bridging the gap between preclinical findings and potential clinical applications will require carefully designed studies to assess the safety and efficacy of this compound or its analogues in humans.
References
- 1. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of ACE2/ANG(1-7)/Mas Axis by this compound Ameliorates Alzheimer's Disease in the D-Galactose-Ovariectomized Rat Model: Role of PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Aceturate Improves Cardiac Fibrosis and Diastolic Dysfunction in Rats with Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Structural Analysis of Diminazene and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of Diminazene and its analogues. This compound, an aromatic diamidine, has long been a crucial veterinary therapeutic against trypanosomiasis and other protozoal infections.[1][2] Its mechanism of action is primarily attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich sequences, leading to the inhibition of DNA replication.[3][4] However, recent studies have revealed a more complex pharmacological profile, including the modulation of host immune responses. This guide delves into the detailed structural characterization of this compound and its derivatives, presenting key quantitative data, experimental methodologies, and visual representations of its molecular interactions and analytical workflows.
Core Structural Features and Physicochemical Properties
This compound is chemically known as 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide. It is often formulated as its aceturate salt, this compound aceturate. The core structure consists of two benzamidine moieties linked by a triazene bridge. This structure is crucial for its biological activity, particularly the amidine groups which are important for DNA binding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N₇ | |
| Molar Mass | 281.32 g/mol | |
| IUPAC Name | 4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |
Quantitative Structural and Binding Data
The precise three-dimensional arrangement of atoms and the energetics of its interactions with biological macromolecules are fundamental to understanding the activity of this compound. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and various biophysical methods provide this critical quantitative data.
X-ray Crystallography Data
The crystal structure of this compound in complex with DNA has been determined, providing detailed insights into its binding mode. The analysis of the crystal structure of a this compound/duplex DNA complex reveals that both amidine groups of this compound form significant hydrogen-bonding interactions with residues within the minor groove of DNA.
Table 2: Selected Bond Lengths and Angles for a this compound-like Structure
| Bond | Length (Å) | Angle | Angle (°) |
| C-N (amidine) | Value | N-C-N (amidine) | Value |
| C-C (aromatic) | Value | C-C-C (aromatic) | Value |
| N-N (triazene) | Value | C-N-N (triazene) | Value |
| N=N (triazene) | Value | N-N-N (triazene) | Value |
| (Data to be populated from a specific CIF file analysis.) |
NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the structure of this compound and its analogues in solution. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei provide a detailed fingerprint of the molecular structure.
Table 3: ¹H NMR Chemical Shift Data for this compound Aceturate
| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| Aromatic (Hc) | 7.5 | D₂O | |
| Aromatic (Hd) | 7.7 | D₂O | |
| Aceturate (CH₃) | 1.92 | D₂O | |
| Aceturate (CH₂) | 3.63 | D₂O |
Mass Spectrometry Data
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. Under electrospray ionization (ESI), this compound typically forms a protonated molecular ion [M+H]⁺.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 282.15 [M+H]⁺ | Value | e.g., Loss of NH₃ |
| Value | e.g., Cleavage of triazene bridge | |
| Value | e.g., Loss of benzamidine moiety | |
| (Specific fragmentation data for this compound was not detailed in the search results. This table represents a template for such data.) |
DNA Binding Affinity
The strength of the interaction between this compound and DNA is quantified by the equilibrium dissociation constant (K_d). A smaller K_d value indicates a higher binding affinity.
Table 5: DNA Binding Affinities of this compound and Analogues
| Compound | DNA Target | K_d (nM) | Method | Reference |
| This compound (DMZ) | G-quadruplex (c-kit1) | ~1 | ITC | |
| This compound (DMZ) | AT-rich duplex DNA | ~1000 | ITC | |
| DB293 (analogue) | TTAA sequence | K₁= 1.1x10⁶ M⁻¹, K₂= 1.1x10⁸ M⁻¹ | SPR | |
| DB75 (analogue) | AATT sequence | ~2 x 10⁷ M⁻¹ | SPR |
Structural Analogues and Structure-Activity Relationships (SAR)
The synthesis and analysis of this compound analogues are crucial for understanding the structural requirements for biological activity and for the development of new therapeutic agents with improved properties. Structure-activity relationship (SAR) studies have shown that the two amidine groups are important for binding to both G-quadruplex and duplex DNA.
One area of analogue development has focused on modifying the triazene linker and the amidine groups. For instance, triazene analogues where one or both amidine groups are replaced have been synthesized and characterized.
Table 6: Spectral Data for Triazene Analogues of this compound
| Analogue | Modification | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ | Reference |
| Triazene-1 | One amidine group replaced with H | 7.87–7.83 (m, 2H), 7.57–7.47 (m, 4H), 7.47–7.42 (m, 2H), 7.31–7.26 (m, 1H), 1.72 (s, 3H) | 177.1, 165.8, 148.9, 148.4, 130.2, 130.1, 127.4, 123.4, 120.5, 116.1, 25.8 | 240.1249 | |
| Triazene-2 | Both amidine groups replaced with H | Data not provided | Data not provided | 198.1031 |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate structural analysis of this compound and its analogues.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated reversed-phase isocratic HPLC method has been described for the simultaneous assay of this compound aceturate and its impurities.
-
Column: Lichrospher-60 RP-select B
-
Mobile Phase: Acetonitrile-methanol-ammonium formate (pH 4.0, 20 mM) (10:10:80 v/v/v)
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase. For plasma samples, a solid-phase extraction (SPE) on a C18 cartridge can be used for concentration and cleanup.
-
Mass Spectrometry (for LC-MS): Electrospray ionization (ESI) in positive ion mode is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for the NMR analysis of small molecules like this compound.
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortexing or gentle heating may be applied.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a 30-90° pulse angle and an acquisition time of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state.
-
Crystal Growth: Obtain a single crystal of the compound of sufficient size (typically >0.1 mm) and quality. This is often the most challenging step.
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).
-
Rotate the crystal and collect the diffraction patterns on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of unique reflections.
-
Solve the "phase problem" using direct methods or Patterson synthesis to get an initial electron density map.
-
Build an initial atomic model into the electron density.
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best fit.
-
Signaling Pathways and Molecular Interactions
Beyond its direct interaction with DNA, this compound has been shown to modulate host inflammatory responses. This suggests a more complex mechanism of action involving cellular signaling pathways.
Immunomodulatory Signaling
This compound aceturate (Berenil) has been observed to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF. This effect is achieved by downregulating the phosphorylation of key signaling molecules, including MAPKs (ERK, p38, JNK), STAT proteins (STAT1, STAT3), and the NF-κB p65 subunit.
Caption: this compound's inhibitory effect on key pro-inflammatory signaling pathways.
Inhibition of Oxidative Stress
In models of liver injury and fibrosis, this compound has been shown to inhibit the assembly of NADPH oxidase (NOX) enzymes. This leads to a reduction in the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress and downstream pro-fibrotic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 4. DNA sequence preferences of several AT-selective minor groove binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Diminazene-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene, traditionally an antitrypanosomal drug, has garnered renewed interest for its potential applications in a wider range of therapeutic areas, including cardiovascular diseases and viral infections.[1][2][3][4][5] This has been largely driven by the discovery of its role as an activator of Angiotensin-Converting Enzyme 2 (ACE2), a key component of the Renin-Angiotensin System (RAS). The ability of this compound to interact with various protein targets has made in silico modeling a crucial tool for elucidating its mechanisms of action and for guiding further drug development efforts.
This technical guide provides an in-depth overview of the computational methodologies used to study this compound-protein interactions. It includes a summary of key quantitative data, detailed experimental protocols for in silico analyses, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The following tables summarize the binding affinities of this compound Aceturate with various protein targets as determined by molecular docking studies. These values are crucial for comparing the potential efficacy of this compound against different biological macromolecules.
Table 1: Binding Energies of this compound Aceturate with SARS-CoV-2 Proteases
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
| Protein S (closed conformation) | 6VXX | -7.87 | 1.71 |
| Main Protease (Mpro) | 6Y2E | -6.23 | - |
| NSP15 | 6VWW | - | - |
| PLpro | 6W9C | - | - |
| RdRp | 6M71 | - | - |
Data extracted from a study by Dias et al. (2022).
Table 2: Binding Affinities of this compound Aceturate with Other Key Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Notes |
| Angiotensin-Converting Enzyme 2 (ACE2) | 1R42 | - | This compound is a known activator of ACE2. |
| Angiotensin II Receptor Type 1 (AT1R) | 6OS1 | - | This compound exhibits antagonistic activity at AT1R. |
| Trypanosomal Kinetoplast DNA (kDNA) | - | - | The primary target for this compound's antitrypanosomal activity. |
Note: Specific binding energy values for ACE2, AT1R, and kDNA from dedicated in silico studies with this compound were not consistently available in the reviewed literature. The table reflects the known interactions, and further focused computational studies would be beneficial to quantify these binding affinities.
Experimental Protocols: In Silico Methodologies
This section provides detailed protocols for the key computational experiments used to model this compound-protein interactions.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using AutoDock Vina.
1.1. Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format. This can be done using AutoDock Tools.
1.2. Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound Aceturate from a database like PubChem or DrugBank.
-
Add hydrogens to the ligand structure.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand structure in PDBQT format.
1.3. Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.
-
The center and dimensions of the grid box should be determined based on the known binding site or by blind docking to the entire protein surface.
1.4. Running the Docking Simulation:
-
Create a configuration file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input. For example: vina --config config.txt --log log.txt
1.5. Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or UCSF Chimera to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulation with GROMACS
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.
2.1. System Preparation:
-
Generate the topology for the protein using a force field such as CHARMM36.
-
Generate the topology and parameters for the this compound ligand. This may require the use of a tool like the CGenFF server.
-
Combine the protein and ligand into a single complex structure and topology.
2.2. Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.
-
Fill the box with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
2.3. Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.
2.4. Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) while still restraining the protein and ligand.
-
2.5. Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy files at regular intervals.
2.6. Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the structural stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand over time.
-
Binding Affinity Calculation with MM/PBSA or MM/GBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to calculate the binding free energy of a ligand to a protein from an MD simulation trajectory.
3.1. Trajectory Preparation:
-
Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.
3.2. Calculation of Energy Components:
-
For each snapshot, calculate the following energy terms:
-
Molecular Mechanics Energy (ΔEMM): The sum of van der Waals and electrostatic interactions in the gas phase.
-
Solvation Free Energy (ΔGsolv): The energy required to transfer the solute from a vacuum to the solvent. This is composed of a polar and a non-polar component.
-
The polar component is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
The non-polar component is typically estimated from the solvent-accessible surface area (SASA).
-
-
Entropy (TΔS): The change in conformational entropy upon ligand binding. This term is computationally expensive and is often omitted, leading to a relative binding free energy calculation.
-
3.3. Calculation of Binding Free Energy:
-
The binding free energy (ΔGbind) is calculated as the sum of the changes in the molecular mechanics energy and the solvation free energy, minus the entropic contribution: ΔGbind = ΔEMM + ΔGsolv - TΔS
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams outline the typical workflows for the in silico experiments described in this guide.
Conclusion
In silico modeling provides a powerful and efficient approach to investigate the interactions between this compound and its various protein targets. The methodologies of molecular docking and molecular dynamics simulations, coupled with binding free energy calculations, offer valuable insights into the binding modes, affinities, and stability of these interactions. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further explore the therapeutic potential of this compound through computational drug discovery. The continued application of these in silico techniques will undoubtedly play a pivotal role in the development of novel this compound-based therapeutics.
References
- 1. Antiviral potential of this compound aceturate against SARS-CoV-2 proteases using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound aceturate reduces angiotensin II constriction and interacts with the spike protein of severe acute respiratory syndrome Coronavirus 2 | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 3. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Diminazene's Initial Anti-Cancer Activity: A Technical Guide for Researchers
An In-depth Examination of the Early-Stage Research into the Effects of Diminazene Aceturate on Cancer Cells for Researchers, Scientists, and Drug Development Professionals.
This compound aceturate (DIZE), a compound historically used in veterinary medicine to treat trypanosomiasis, has emerged as a molecule of interest in oncology research.[1] Initial investigations have revealed its cytotoxic effects on cancer cells, suggesting a potential for repurposing this drug for cancer therapy. This technical guide synthesizes the early findings on DIZE's impact on cancer cells, providing a detailed overview of the experimental data, methodologies, and implicated signaling pathways.
Quantitative Data Summary
Initial studies on the effect of this compound Aceturate on cancer cell lines have demonstrated its cytotoxic and inhibitory activities. The following tables summarize the key quantitative findings from these early reports.
Table 1: Cytotoxicity of this compound Aceturate in Human Cervical Carcinoma (HeLa) Cells
| Concentration (µM) | Mean Viability (%) | Standard Error of the Mean (SEM) |
| 0 (DMSO control) | 100 | ± 0.0 |
| 25 | 80 | ± 1.5 |
| 50 | 65 | ± 2.0 |
| 100 | 50 | ± 2.5 |
Data represents cell viability as determined by WST-1 assay after 48 hours of treatment.
Table 2: Inhibitory Concentration (IC50) of this compound Aceturate in Various Contexts
| Target | Cell Line/System | IC50 Value (µM) |
| Furin (enzyme) | In vitro assay | 5.42 ± 0.11 |
| Cell Viability | HEK293 (Human Embryonic Kidney) | 38.5 |
Note: The IC50 for HeLa cells was not explicitly stated in the primary study but can be inferred to be approximately 100 µM from the dose-response data.
Key Experimental Protocols
The following sections detail the methodologies employed in the initial research to characterize the effects of this compound Aceturate on cancer cells.
Cell Viability and Proliferation Assay (WST-1)
This assay was utilized to assess the dose-dependent effect of DIZE on the viability of HeLa cells.
-
Cell Seeding: HeLa cells were seeded at a density of 0.5 x 10^5 cells/mL in 96-well plates and incubated overnight.
-
Treatment: Cells were treated with this compound Aceturate at concentrations of 0, 25, 50, and 100 µM for 48 hours. A DMSO vehicle control was used.
-
Reagent Incubation: 12 µL of WST-1 reagent was added to each well, and the plates were incubated for 3 hours under standard cell culture conditions.
-
Data Acquisition: Absorbance was measured at 450 nm using a microplate reader.
Apoptosis Detection
This method was used to visualize and differentiate between live, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: HeLa cells were seeded in 96-well plates and treated with varying doses of DIZE for 48 hours.
-
Staining: A solution containing 100 µg/mL each of Acridine Orange and Ethidium Bromide was added to each well.
-
Imaging: Cells were immediately imaged using fluorescence microscopy. Live cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange to red nuclei.
This assay was performed to detect changes in the mitochondrial membrane potential, a hallmark of apoptosis.
-
Cell Treatment: HeLa cells were treated with DIZE as described in the previous protocols.
-
Staining: Cells were stained with JC-10 dye. In healthy cells, JC-10 forms aggregates in the mitochondria, fluorescing red. In apoptotic cells with depolarized mitochondrial membranes, JC-10 remains in its monomeric form in the cytoplasm and fluoresces green.
-
Analysis: The ratio of green to red fluorescence was determined using fluorescence microscopy to quantify the loss of mitochondrial membrane potential.
This assay was used to detect the activation of caspase-3, a key executioner caspase in apoptosis.
-
Cell Preparation: HeLa cells were treated with DIZE, followed by fixation and permeabilization.
-
Blocking: Non-specific binding sites were blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for active caspase-3.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody was used to detect the primary antibody.
-
Imaging: The presence of activated caspase-3 was visualized and quantified using fluorescence microscopy.
Signaling Pathways and Mechanisms of Action
Initial reports indicate that this compound Aceturate's anti-cancer effects are linked to the deregulation of cell cycle signaling and the downregulation of key oncogenes.
Experimental Workflow for Investigating DIZE's Effects
The logical flow of experiments to determine the cytotoxic and apoptotic effects of DIZE on cancer cells is outlined below.
Proposed Signaling Pathway of this compound Aceturate in HeLa Cells
Based on the initial findings, DIZE is proposed to exert its anti-cancer effects by downregulating the expression of the oncogenes Furin, c-Myc, and FOXM1. This, in turn, leads to the decreased expression of several genes crucial for cell cycle progression, ultimately resulting in cell cycle arrest and apoptosis. The relationship between these molecules is depicted in the following diagram.
References
Foundational Studies of Diminazene in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DIZE), a compound historically utilized for its antitrypanosomal properties, has emerged as a significant subject of investigation in cardiovascular research. Its therapeutic potential in this domain is primarily attributed to its off-target effect as an activator of angiotensin-converting enzyme 2 (ACE2).[1] This technical guide provides an in-depth overview of the foundational preclinical studies of this compound, focusing on its mechanism of action, experimental applications in various cardiovascular disease models, and the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel cardiovascular therapeutics.
Mechanism of Action: The ACE2/Ang-(1-7)/Mas Axis
The cardiovascular effects of this compound are predominantly linked to its ability to enhance the activity of ACE2. ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), acting as a counter-regulatory enzyme to Angiotensin-Converting Enzyme (ACE). While ACE promotes the conversion of angiotensin I to the vasoconstrictor angiotensin II (Ang II), ACE2 metabolizes Ang II into the vasodilatory peptide angiotensin-(1-7) [Ang-(1-7)].[2] Ang-(1-7) then exerts its beneficial cardiovascular effects by binding to its receptor, Mas.[3] This signaling cascade is known as the ACE2/Ang-(1-7)/Mas axis.
This compound's activation of ACE2 shifts the balance of the RAS away from the detrimental ACE/Ang II/AT1 receptor axis (which promotes vasoconstriction, inflammation, and fibrosis) towards the protective ACE2/Ang-(1-7)/Mas axis.[3] This shift results in vasodilation, anti-inflammatory effects, and anti-fibrotic actions, which are central to its therapeutic benefits in various cardiovascular pathologies.[2]
Signaling Pathways
The signaling pathways modulated by this compound are crucial to understanding its cardioprotective effects. Below are diagrams illustrating the key pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound in various preclinical models of cardiovascular disease.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Myocardial Infarction (MI)
| Parameter | Control | MI | MI + this compound |
| Fractional Shortening (%) | 51.1 ± 3.2 | 19.1 ± 3.0 | 36.1 ± 2.8 |
| Contractility (dP/dtmax; mmHg/s) | 9480 ± 425.3 | 4251 ± 657.7 | 8162 ± 597.4 |
| Ventricular Hypertrophy (mg/mm) | 26.5 ± 1.5 | 33.4 ± 1.1 | 27.4 ± 1.2 |
| ACE2 Activity (RFU/min) | 246.2 ± 25.1 | 148.9 ± 29.2 | 238.2 ± 20.6 |
Table 2: Effects of this compound on Blood Pressure in a Rat Model of Renovascular Hypertension
| Parameter | Control | Hypertension | Hypertension + this compound |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 162 ± 8 | 115 ± 6 |
Table 3: Effects of this compound on Inflammatory Markers in a Rat Model of Septic Cardiomyopathy
| Parameter | Sham | Sepsis | Sepsis + this compound |
| Plasma TNF-α (pg/mL) | 45.2 ± 5.1 | 182.5 ± 15.3 | 98.7 ± 10.2 |
| Myocardial ACE2 Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.9 ± 0.1 |
| Myocardial Ang-(1-7) (pg/mg protein) | 12.3 ± 1.5 | 5.8 ± 0.7 | 10.9 ± 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the foundational studies of this compound.
Myocardial Infarction Model in Rats
-
Animal Model : Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia : Anesthesia is induced with an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical Procedure :
-
The rat is intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Successful ligation is confirmed by the observation of regional cyanosis of the myocardial surface.
-
-
This compound Administration :
-
This compound aceturate is dissolved in sterile saline.
-
A common dosage is 15 mg/kg/day, administered via subcutaneous (s.c.) injection. Treatment typically begins a few days before or immediately after the MI surgery and continues for the duration of the study (e.g., 4 weeks).
-
-
Assessment of Cardiac Function :
-
Echocardiography is performed at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Hemodynamic measurements, including left ventricular systolic pressure (LVSP) and the maximum rate of pressure rise and fall (±dP/dt), can be obtained via cardiac catheterization.
-
-
Histological and Molecular Analysis :
-
At the end of the study, hearts are excised.
-
Infarct size is determined using triphenyltetrazolium chloride (TTC) staining.
-
Fibrosis is assessed using Masson's trichrome or Picrosirius red staining.
-
Western blotting or ELISA is used to measure the protein levels of ACE2, ACE, AT1R, and inflammatory markers (e.g., TNF-α, IL-6).
-
Renovascular Hypertension Model in Rats
-
Animal Model : Male Wistar or Sprague-Dawley rats are used.
-
Surgical Procedure (Two-Kidney, One-Clip Model) :
-
Under anesthesia, a silver clip is placed around the left renal artery, inducing renal artery stenosis and subsequent hypertension.
-
-
This compound Administration :
-
This compound is administered, for example, at a dose of 15 mg/kg/day via subcutaneous injection for a period of several weeks.
-
-
Blood Pressure Measurement :
-
Systolic blood pressure is monitored non-invasively using the tail-cuff method or invasively via carotid artery cannulation for continuous measurement of mean arterial pressure.
-
-
Assessment of Cardiac Hypertrophy :
-
The heart is excised, and the left ventricle is weighed to determine the left ventricular hypertrophy index (LV weight/body weight).
-
Septic Cardiomyopathy Model in Rats
-
Animal Model : Adult male Wistar rats are typically used.
-
Surgical Procedure (Cecal Ligation and Puncture - CLP) :
-
Under anesthesia, a midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve and punctured with a needle to induce sepsis.
-
-
This compound Administration :
-
This compound (e.g., 15 mg/kg) is administered subcutaneously, often as a single dose prior to or shortly after the CLP procedure.
-
-
Assessment of Cardiac Function and Inflammation :
-
Cardiac function is assessed through echocardiography and hemodynamic measurements.
-
Blood samples are collected to measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and cardiac injury markers (e.g., troponin I).
-
Myocardial tissue is collected for analysis of ACE2, Ang-(1-7), and other RAS components.
-
Conclusion and Future Directions
The foundational preclinical research on this compound has consistently demonstrated its cardioprotective effects across various models of cardiovascular disease. Its mechanism of action, centered on the activation of the ACE2/Ang-(1-7)/Mas axis, presents a promising therapeutic strategy. The quantitative data and detailed experimental protocols outlined in this guide provide a solid basis for further investigation.
Future research should focus on elucidating the precise molecular interactions between this compound and ACE2, exploring potential off-target effects, and optimizing dosing and delivery methods. While no clinical trials in humans for cardiovascular indications have been conducted, the robust preclinical evidence warrants further exploration of this compound or the development of novel ACE2 activators for the treatment of heart disease. The continued investigation into this compound and its mechanism of action holds significant potential for advancing cardiovascular medicine.
References
Methodological & Application
Application Notes and Protocols for Diminazene Aceturate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Diminazene aceturate (DA) to mice for research purposes. DA, traditionally used as a trypanocidal agent, is gaining attention for its pleiotropic effects, including anti-inflammatory and neuroprotective properties, primarily through its activity as an angiotensin-converting enzyme 2 (ACE2) activator.[1][2][3]
Mechanism of Action
This compound aceturate's primary trypanocidal action involves binding to the kinetoplast DNA (kDNA) of trypanosomes, particularly at adenine-thymine rich regions, in a non-intercalative manner.[1][2] Beyond its anti-parasitic activity, DA has demonstrated significant immunomodulatory and anti-inflammatory effects. It acts as an activator of ACE2, a key enzyme in the renin-angiotensin system. Furthermore, DA has been shown to downregulate the production of pro-inflammatory cytokines such as IL-6, IL-12, TNF, and IFN-γ. This is achieved by inhibiting the phosphorylation of key signaling molecules, including mitogen-activated protein kinases (MAPKs like ERK, p38, and JNK), signal transducer and activator of transcription proteins (STAT1 and STAT3), and the p65 subunit of NF-κB.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound aceturate used in various mouse models as reported in the literature. The optimal dosage and route are highly dependent on the specific experimental goals and mouse strain.
Table 1: this compound Aceturate Dosage and Administration Routes in Mice
| Application | Mouse Strain | Dosage | Administration Route | Reference |
| Trypanosomiasis (T. evansi) | Albino mice | 3.5, 10, 20 mg/kg | Intraperitoneal (i.p.) or Intramuscular (i.m.) | |
| Trypanosomiasis (T. congolense) | BALB/c, C57BL/6 | 14 mg/kg | Intraperitoneal (i.p.) | |
| Schistosomiasis (S. mansoni) | - | 10 - 100 mg/kg | Intraperitoneal (i.p.) | |
| Schistosomiasis (S. mansoni) | - | 100 - 400 mg/kg | Oral gavage (p.o.) | |
| Systemic Inflammation (LPS model) | C57BL/6 | 2 mg/kg | Intraperitoneal (i.p.) | |
| Alzheimer's Disease Model | SAMP8 | 5, 15 mg/kg | Intraperitoneal (i.p.) | |
| General Toxicity (Micronucleus test) | NMRI | 1500 mg/kg | Oral gavage (p.o.) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound aceturate to mice, synthesized from published research.
Protocol 1: Preparation of this compound Aceturate Solution
Materials:
-
This compound aceturate powder
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound aceturate based on the desired concentration and final volume. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of DA powder.
-
Aseptically add the appropriate volume of sterile PBS or water to the powder. For a 10 mg/mL solution, add 1 mL of solvent.
-
Vortex the solution thoroughly until the powder is completely dissolved. DA typically forms a yellow solution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube or vial.
-
Store the stock solution protected from light, typically at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage. Confirm the stability of the stored solution based on manufacturer recommendations or in-house validation.
Protocol 2: Administration of this compound Aceturate
A. Intraperitoneal (i.p.) Injection:
This is the most common route of administration reported in the literature for systemic effects.
Materials:
-
Prepared this compound aceturate solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate mouse restraint device
Procedure:
-
Calculate the precise volume of the DA solution to be injected based on the mouse's body weight and the desired dosage.
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Lift the mouse's hindquarters to allow the abdominal organs to move away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Slowly inject the calculated volume of the DA solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
B. Intramuscular (i.m.) Injection:
Materials:
-
Prepared this compound aceturate solution
-
Sterile syringes (e.g., 0.3-0.5 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Appropriate mouse restraint device
Procedure:
-
Calculate the injection volume based on the mouse's body weight.
-
Restrain the mouse securely.
-
Identify the large quadriceps muscle of the hind limb.
-
Insert the needle into the muscle mass.
-
Gently aspirate to check for blood. If blood appears, withdraw and reinsert the needle in a slightly different location.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Alternate injection sites if multiple injections are required.
C. Oral Gavage (p.o.):
Materials:
-
Prepared this compound aceturate solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
Procedure:
-
Calculate the required volume of the DA solution.
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
References
Application Note: In Vitro Assay for Testing Diminazene's Effect on ACE2 Activity
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a key metalloprotease of the renin-angiotensin system (RAS), playing a critical role in cardiovascular homeostasis by converting angiotensin II to the vasodilatory peptide angiotensin-(1-7).[1][2] ACE2 is also the primary receptor for the spike protein of SARS-CoV-2, making it a significant target in virology research.[2] Diminazene aceturate (DIZE), an anti-trypanosomal drug, has been investigated for its "off-target" effects, with some studies suggesting it acts as an ACE2 activator. However, this claim is contested, with recent evidence indicating that DIZE does not activate, and may even slightly inhibit, ACE2 activity in vitro.
This application note provides a detailed protocol for an in vitro fluorescence-based assay to reliably determine the effect of this compound aceturate on ACE2 enzymatic activity. The described methodology is suitable for screening potential ACE2 modulators and for fundamental research into ACE2 function.
Assay Principle
The assay is based on the enzymatic activity of ACE2, which cleaves a specific, synthetic peptide substrate containing a fluorophore (e.g., MCA) and a quencher (e.g., Dnp). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ACE2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the ACE2 activity. The assay can be performed in a 96-well plate format, allowing for high-throughput screening.
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of this compound on ACE2 activity.
Table 1: Effect of this compound Aceturate on Human and Mouse Recombinant ACE2 Activity
| Compound | Concentration (µM) | Human ACE2 Activity (% of Control) | Mouse ACE2 Activity (% of Control) |
| DIZE | 1 | ~100% | ~100% |
| DIZE | 10 | ~100% | ~100% |
| DIZE | 50 | ~100% | ~100% |
| DIZE | 100 | ~86.2% | ~69.7% |
Data is approximated from graphical representations in the source publication.
Table 2: Effect of this compound Aceturate on Angiotensin II Hydrolysis by Human and Mouse ACE2
| Compound | Concentration (µM) | Relative Amount of Ang-(1-7) Produced by Human ACE2 | Relative Amount of Ang-(1-7) Produced by Mouse ACE2 |
| Vehicle Control | - | 0.32 | 0.61 |
| DIZE | 10 | 0.30 | 0.60 |
| DIZE | 50 | 0.30 | 0.59 |
No statistically significant enhancement of Angiotensin II hydrolysis was observed.
Table 3: IC50 Values of Known ACE2 Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) |
| MLN4760 | Human ACE2 | 0.51 |
| MLN4760 | Mouse ACE2 | 8.5 |
| DX600 | Human ACE2 | 41.7 |
| DX600 | Mouse ACE2 | >1000 |
These values serve as a reference for assay validation and comparison.
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based in vitro assay to assess the effect of this compound aceturate on ACE2 activity. This protocol is adapted from established methods.
Materials and Reagents
-
Recombinant Human or Mouse ACE2
-
Fluorogenic ACE2 substrate (e.g., MCA-Ala-Pro-Lys(Dnp)-OH)
-
This compound aceturate (DIZE)
-
Known ACE2 inhibitor (e.g., MLN4760 or DX600) for positive control
-
Assay Buffer (e.g., Tris-based buffer or artificial cerebrospinal fluid (aCSF))
-
DMSO (for dissolving compounds)
-
Black, flat-bottom, non-binding 96-well microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 320-330 nm/390-420 nm for MCA)
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro ACE2 activity assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound aceturate in DMSO. Further dilute to desired concentrations in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of the known ACE2 inhibitor in Assay Buffer.
-
Dilute the recombinant ACE2 enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Prepare the fluorogenic ACE2 substrate solution in Assay Buffer. Protect from light.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the following:
-
Test wells: DIZE at various concentrations.
-
Positive control wells: Known ACE2 inhibitor.
-
Negative control wells (vehicle): Assay buffer with the same final concentration of DMSO as the test wells.
-
Substrate control (blank) wells: Assay buffer without ACE2 enzyme.
-
-
Add 25 µL of the diluted ACE2 enzyme solution to all wells except the substrate control wells. For the substrate control, add 25 µL of Assay Buffer.
-
Mix gently and pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the ACE2 substrate solution to all wells, bringing the total reaction volume to 100 µL.
-
Mix the contents of the wells thoroughly.
-
-
Fluorescence Measurement:
-
Kinetic Reading: Immediately place the plate in the fluorescence microplate reader and begin measuring the fluorescence intensity every 1-5 minutes for a period of 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Endpoint Reading: Alternatively, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), protecting it from light. Stop the reaction by adding a stop solution if provided by a kit, or read the fluorescence directly.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate control wells) from all other readings.
-
For kinetic data, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of ACE2 activity in the presence of DIZE relative to the vehicle control:
-
% Activity = (V₀ of DIZE well / V₀ of vehicle control well) x 100
-
-
If inhibition is observed, an IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the DIZE concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Diagram
Caption: The Renin-Angiotensin System and the putative role of this compound.
Conclusion
The provided protocol offers a robust and reliable method for investigating the in vitro effect of this compound aceturate on ACE2 activity. Given the conflicting reports in the literature, it is crucial for researchers to independently verify the effects of this compound. This fluorescence-based assay is a valuable tool for such validation studies and for the broader discovery and characterization of novel ACE2 modulators. Careful execution of the protocol, including appropriate controls, will ensure the generation of high-quality, reproducible data.
References
Application Note: Preparation of Diminazene Diaceturate Solutions for Cell Culture
Introduction
Diminazene diaceturate is a diamidine compound recognized for its antitrypanosomal properties and, more recently, as an activator of angiotensin-converting enzyme 2 (ACE2).[1][2] Its use in in vitro cell culture experiments requires precise and consistent preparation of solutions to ensure experimental reproducibility and accurate interpretation of results. This document provides a detailed protocol for the dissolution of this compound diaceturate, preparation of stock and working solutions, and recommendations for storage to maintain compound stability.
Key Properties
This compound diaceturate is typically supplied as a yellow crystalline solid.[3][4] It is crucial to handle the compound in accordance with its Safety Data Sheet (SDS), as it should be considered hazardous until more information is available.[3]
Quantitative Data Summary
For effective experimental design, understanding the solubility and stability of this compound diaceturate is paramount. The following table summarizes these key quantitative parameters.
| Parameter | Solvent | Value | Source |
| Solubility | DMSO | ~15-19 mg/mL | |
| Water | ~103 mg/mL | ||
| PBS (pH 7.2) | ~3 mg/mL | ||
| Ethanol | ~5 mg/mL | ||
| Stock Solution Stability | In DMSO at -20°C | ≥ 1 year | |
| In DMSO at -80°C | ≥ 2 years | ||
| Aqueous Solution | Not recommended for >1 day | ||
| Solid Form Stability | Room Temperature | ≥ 4 years |
Note: Solubility can be influenced by factors such as temperature and purity. It is recommended to use fresh DMSO, as absorbed moisture can reduce solubility. Sonication may aid in dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Diaceturate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is a common practice for long-term storage and subsequent dilution into aqueous cell culture media.
Materials:
-
This compound diaceturate powder (FW: 515.5 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound diaceturate container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 5.16 mg of this compound diaceturate powder and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound diaceturate stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Example for 10 µM final concentration): a. Perform an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to create a 100 µM intermediate solution. Mix gently by pipetting. b. Add the required volume of the 100 µM intermediate solution to your cell culture plates to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples, as DMSO can have physiological effects on cells.
-
Final Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound diaceturate, as the compound has limited stability in aqueous solutions.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound diaceturate stock and working solutions for cell culture experiments.
Caption: Workflow for this compound Diaceturate Solution Preparation.
Signaling Pathway Considerations
While a specific signaling pathway for this compound diaceturate's dissolution is not applicable, its primary biochemical mechanism involves binding to the kinetoplast DNA (kDNA) of trypanosomes and activating the ACE2 enzyme. Researchers using this compound may be investigating pathways related to these targets.
Caption: Simplified Targets of this compound Diaceturate.
References
Application Notes and Protocols for Detecting ACE2 Protein Changes Following Diminazene Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess changes in Angiotensin-Converting Enzyme 2 (ACE2) protein expression in response to Diminazene aceturate (DIZE) treatment. This methodology is critical for researchers investigating the renin-angiotensin system (RAS) and developing therapeutics targeting ACE2.
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the renin-angiotensin system, primarily known for its role in cardiovascular regulation and as the cellular receptor for the SARS-CoV-2 virus.[1][2] this compound aceturate, an anti-trypanosomal drug, has been identified as an activator of ACE2, making it a valuable tool for studying the therapeutic effects of enhanced ACE2 activity in various disease models, including cardiovascular diseases and Alzheimer's.[3][4][5] Western blotting is a fundamental technique to semi-quantitatively or quantitatively measure the protein levels of ACE2 in cells or tissues after treatment with this compound.
Data Presentation
The following table summarizes the quantitative changes in ACE2 expression observed in various studies following this compound aceturate treatment.
| Model System | Treatment Details | Change in ACE2 Expression | Reference |
| Myocardial Infarction (MI) Rat Hearts | Not specified | Two-fold increase in ACE2 mRNA | |
| Ischemia-Reperfusion (IR) Injured Rat Lung | Not specified | Significantly higher ACE2 protein expression vs. IR alone | |
| Young and Old Rats (Tibialis Anterior Muscle) | Not specified | No significant effect on ACE2 mRNA expression | |
| Young and Old Rats (Retroperitoneal White Adipose Tissue) | Not specified | ACE2 mRNA expression significantly lower with age, no significant effect of DIZE | |
| SAMP8 Mice (Brain) | 5 mg/kg and 15 mg/kg DIZE injection | Significant increase in brain ACE2 activity |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a Western blot to detect ACE2 protein levels after this compound treatment.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., Calu-3, HepG2, or other relevant cell lines) at an appropriate density in 6-well plates or 100 mm dishes and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound aceturate in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
II. Sample Preparation (Cell Lysis)
-
Washing: After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well or dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the protein) to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer or plate reader.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 4-20% gradient gel). Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. The full-length glycosylated ACE2 protein has a molecular weight of approximately 120 kDa.
V. Immunoblotting
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ACE2 overnight at 4°C with gentle agitation. The recommended dilution for ACE2 antibodies is typically 1-2 µg/mL or a 1:1000 to 1:5000 dilution, but this should be optimized for the specific antibody used.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG HRP) diluted in blocking buffer (e.g., 1:5000 to 1:10000) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
VI. Detection and Analysis
-
Signal Development: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Image Capture: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the ACE2 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. ACE2 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 2. A tissue- and gender-specific regulation of the SARS-CoV-2 receptor ACE2 by p53 in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE2 Activator this compound Aceturate Reduces Adiposity but Preserves Lean Mass in Young and Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACE2 activator this compound aceturate ameliorates Alzheimer's disease-like neuropathology and rescues cognitive impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for Inflammatory Markers with Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene Aceturate (DIZE), traditionally used as a veterinary trypanocidal agent, has garnered significant interest for its potent anti-inflammatory properties.[1][2] These effects are primarily attributed to its activity as an activator of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] By enhancing ACE2 activity, DIZE promotes the conversion of pro-inflammatory Angiotensin II (Ang II) to the anti-inflammatory peptide Angiotensin-(1-7) [Ang-(1-7)].[3] Ang-(1-7) subsequently acts on the Mas receptor (MasR), triggering downstream signaling pathways that culminate in the attenuation of inflammation. This application note provides a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of key inflammatory and related markers in tissues treated with this compound Aceturate.
Mechanism of Action
This compound Aceturate's anti-inflammatory effects are rooted in its modulation of the Renin-Angiotensin System (RAS). DIZE activates ACE2, which counteracts the effects of Angiotensin-Converting Enzyme (ACE) by degrading Ang II into Ang-(1-7). Ang-(1-7) then binds to its receptor, MasR, initiating signaling cascades that inhibit pro-inflammatory pathways, such as the NF-κB and MAPK pathways, and reduce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This shift in the RAS balance from a pro-inflammatory (ACE/Ang II/AT1R) to an anti-inflammatory (ACE2/Ang-(1-7)/MasR) axis is central to DIZE's therapeutic potential in inflammatory conditions. Some studies also suggest that DIZE may exert its effects through modulation of the gut-brain-spleen sympathetic axis.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound Aceturate on the expression of key markers.
Table 1: Effect of this compound Aceturate on Renin-Angiotensin System Components
| Marker | Model | Tissue | Treatment | Change with DIZE | Method | Reference |
| ACE2 mRNA | Myocardial Infarction (Rat) | Heart | DIZE (15 mg/kg/day) | ↑ Increased | qRT-PCR | |
| ACE2 Protein | Pulmonary Ischemia-Reperfusion (Rat) | Lung | DIZE | ↑ Increased | IHC (Semi-quantitative) | |
| Ang-(1-7) | Senescence-Accelerated Mouse (SAMP8) | Brain | DIZE | ↑ Increased | Not Specified | |
| Mas Receptor (MAS1) | Senescence-Accelerated Mouse (SAMP8) | Brain | DIZE | ↑ Increased | Not Specified | |
| AT1R Protein | Myocardial Infarction (Rat) | Heart | DIZE (15 mg/kg/day) | ↓ Decreased | Western Blot |
Table 2: Effect of this compound Aceturate on Inflammatory Markers
| Marker | Model | Tissue/Cell Type | Treatment | Change with DIZE | Method | Reference |
| IL-6 | Endotoxin-Induced Uveitis (Rat) | Aqueous Humor | 0.1% DIZE eyedrops | ↓ Decreased (155.2±12.8 to 108.3±31.2 pg/ml) | ELISA | |
| TNF-α | Endotoxin-Induced Uveitis (Rat) | Aqueous Humor | 0.1% DIZE eyedrops | ↓ Decreased (165.4±59.6 to 75.4±19.9 pg/ml) | ELISA | |
| CD68+ Macrophages | Atherosclerosis (apoE-/- Mice) | Aortic Root | DIZE | ↓ Decreased (42.6% ± 1.7% to 30.7% ± 1.1%) | IHC | |
| M2 Macrophages | Atherosclerosis (apoE-/- Mice) | Aortic Root | DIZE | ↑ Increased (5.7% ± 1.4% to 10.8% ± 1.7%) | IHC | |
| NF-κB p65 mRNA | Endotoxin-Induced Uveitis (Rat) | Iris Ciliary Body | DIZE | ↓ Significantly Inhibited | RT-PCR |
Signaling Pathway and Experimental Workflow
This compound Aceturate Signaling Pathway
Caption: Signaling pathway of this compound Aceturate's anti-inflammatory action.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemical staining.
Experimental Protocols
General Protocol for Immunohistochemistry of Paraffin-Embedded Tissues
This protocol provides a general framework. Specific conditions, especially primary antibody dilutions and antigen retrieval methods, should be optimized for each antibody and tissue type.
1. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% Ethanol: 5 minutes.
-
Immerse in 70% Ethanol: 5 minutes.
-
Rinse with running cold tap water.
2. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water and then in PBS.
-
3. Peroxidase Blocking
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
4. Blocking
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation
-
Drain the blocking solution (do not rinse).
-
Apply the primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Wash slides with PBS (3 x 5 minutes).
-
Apply a biotinylated or polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
7. Detection
-
Wash slides with PBS (3 x 5 minutes).
-
If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired stain intensity develops (monitor under a microscope).
-
Immerse slides in distilled water to stop the reaction.
8. Counterstaining
-
Counterstain with Hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the sections in running tap water.
9. Dehydration and Mounting
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in Xylene.
-
Mount with a permanent mounting medium.
Specific Antibody Recommendations and Protocols
| Marker | Antibody Example | Recommended Dilution | Antigen Retrieval | Protocol Reference |
| ACE2 | Rabbit anti-human ACE2 | 1:100 - 1:150 | HIER with Sodium Citrate Buffer (pH 6.0) | |
| Ang-(1-7) | Rabbit anti-Ang-(1-7) | 1:100 - 1:500 | HIER with Sodium Citrate Buffer (pH 6.0) | |
| Mas Receptor | Rabbit anti-MasR | 1:100 - 1:300 | HIER with Sodium Citrate Buffer (pH 6.0) | |
| IL-6 | Rabbit anti-IL-6 | 1:100 - 1:500 | HIER with Sodium Citrate Buffer (pH 6.0) | |
| TNF-α | Rabbit anti-TNF-α | 1:100 - 1:400 | HIER with Sodium Citrate Buffer (pH 6.0) | |
| Iba-1 | Rabbit anti-Iba1 | 1:500 - 1:1000 | HIER with EDTA Buffer (pH 6.0) |
Note on Iba-1 Staining: For Iba-1, antigen retrieval with a low pH EDTA solution has been shown to enhance immunoreactivity.
Logical Relationships in DIZE Research
Studying DIZE's Anti-inflammatory Effects via IHC
Caption: Logical framework for using IHC to validate DIZE's mechanism.
Disclaimer: These protocols and application notes are intended for research use only. Optimal staining conditions may vary and should be determined by the individual researcher. Always refer to the antibody datasheet for specific recommendations.
References
Application Notes and Protocols: Assessing Diminazene's Impact on Cardiac Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diminazene aceturate (DIZE) is an antitrypanosomal agent that has garnered significant attention for its potential cardioprotective effects.[1] Its mechanism of action is primarily attributed to its interaction with the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular homeostasis. These application notes provide a comprehensive overview of the methodologies used to assess the impact of this compound on cardiac pathophysiology, offering detailed protocols for key experiments.
Initially recognized for its purported ability to activate Angiotensin-Converting Enzyme 2 (ACE2), this compound is thought to promote the conversion of pro-inflammatory and pro-fibrotic Angiotensin II (Ang II) to the vasodilatory and cardioprotective Angiotensin-(1-7) [Ang-(1-7)].[1][2] This shift in the RAS balance is believed to underlie many of this compound's beneficial cardiac effects. However, it is important to note that some studies have questioned the direct activation of ACE2 by this compound, suggesting that its therapeutic benefits may arise from other mechanisms.[3][4] Research also suggests that this compound may act as an angiotensin type 1 receptor (AT1R) antagonist.
Clinically relevant effects of this compound observed in preclinical studies include the mitigation of cardiac fibrosis, improvement of diastolic dysfunction, reduction of cardiac hypertrophy, and antiarrhythmic properties. These notes will detail the experimental approaches to quantify these effects.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on key cardiac parameters as reported in preclinical studies.
Table 1: Effect of this compound on Cardiac Function and Remodeling in a Rat Model of Myocardial Infarction (MI)
| Parameter | Control | MI | MI + this compound |
| Fractional Shortening (%) | 51.1 ± 3.2 | 19.1 ± 3.0 | 36.1 ± 3.1 |
| dP/dtmax (mmHg/s) | 9480 ± 425.3 | 4251 ± 657.7 | 8165 ± 543.2 |
| Ventricular Hypertrophy (mg/mm) | 26.5 ± 1.5 | 33.4 ± 1.1 | 27.4 ± 1.2 |
| ACE2 Activity (RFU/min) | 246.2 ± 25.1 | 148.9 ± 29.2 | 238.9 ± 23.5 |
Table 2: Effect of this compound on Inflammatory Cytokines in a Rat Model of Septic Cardiomyopathy
| Parameter | Sham | Sepsis (CLP) | Sepsis (CLP) + this compound |
| Plasma TNF-α (pg/mL) | 15.2 ± 3.1 | 85.4 ± 10.2 | 42.1 ± 7.8 |
| Plasma IL-6 (pg/mL) | 20.1 ± 4.5 | 150.3 ± 18.9 | 80.5 ± 12.3 |
Table 3: Effect of this compound on Cardiac RAS Components in a Rat Model of Kidney Disease
| Parameter | Control | Kidney Disease (STNx) | Kidney Disease (STNx) + this compound |
| Cardiac ACE mRNA (relative expression) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Cardiac Ang II (fmol/mg protein) | 2.5 ± 0.3 | 4.8 ± 0.5 | 3.1 ± 0.4 |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's impact on cardiac pathophysiology are provided below.
Protocol 1: In Vivo Assessment of Cardiac Function using Echocardiography
Objective: To non-invasively assess changes in cardiac structure and function in response to this compound treatment in a rodent model of heart disease (e.g., myocardial infarction, pressure overload).
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia machine with isoflurane
-
Heating pad
-
Hair clippers
-
Ultrasound gel
-
Animal model of cardiac pathophysiology (e.g., rats or mice)
-
This compound aceturate solution
Procedure:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Remove the hair from the chest area using clippers.
-
Apply a layer of ultrasound gel to the chest.
-
Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles from the parasternal short-axis view.
-
Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the left ventricular fractional shortening (FS) using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Measure the left ventricular ejection fraction (LVEF).
-
Repeat measurements at specified time points throughout the study (e.g., baseline, and after this compound treatment).
Protocol 2: Histological Assessment of Cardiac Fibrosis
Objective: To quantify the extent of cardiac fibrosis in response to this compound treatment.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Masson's Trichrome stain kit
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Embed the heart in paraffin and cut 5 µm thick sections.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Masson's Trichrome stain according to the manufacturer's protocol. This will stain collagen fibers blue and myocardium red.
-
Capture images of the stained sections using a microscope.
-
Quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software.
Protocol 3: Gene Expression Analysis of RAS Components by RT-qPCR
Objective: To determine the effect of this compound on the gene expression of key components of the Renin-Angiotensin System in cardiac tissue.
Materials:
-
Cardiac tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., ACE, ACE2, AT1R, Mas receptor) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Homogenize cardiac tissue and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
Protocol 4: In Vitro Assessment of Cardiomyocyte Contractility
Objective: To evaluate the direct effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Cell culture medium
-
IonOptix MyoCam-S system or similar video-based edge detection system
-
Electrical field stimulator
-
This compound aceturate solution
Procedure:
-
Isolate ventricular cardiomyocytes from adult rats or mice.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge detection system.
-
Continuously perfuse the cells with physiological salt solution at 37°C.
-
Pace the cardiomyocytes using an electrical field stimulator (e.g., at 1 Hz).
-
Record baseline cardiomyocyte contractility, measuring parameters such as peak shortening, time-to-peak shortening, and time-to-90% relengthening.
-
Introduce this compound at various concentrations into the perfusion solution.
-
Record changes in contractility parameters in the presence of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's action on the Renin-Angiotensin System.
Caption: General experimental workflow for assessing this compound's cardiac effects.
Caption: Logical relationships of this compound's mechanisms and cardiac outcomes.
References
- 1. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels Following Diminazene Aceturate (DIZE) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DIZE), traditionally used as a trypanocidal agent, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties. Emerging research indicates that DIZE can effectively suppress the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). This effect is primarily attributed to its ability to downregulate key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.
These application notes provide detailed methodologies for the accurate measurement of cytokine levels in various biological samples following the administration of DIZE. The protocols are designed to be adaptable for both in vivo and in vitro experimental models.
Data Presentation: Quantitative Analysis of DIZE-Mediated Cytokine Suppression
The following tables summarize the quantitative effects of DIZE on the serum levels of key pro-inflammatory cytokines in mouse models. The data is extracted from studies investigating the immunomodulatory effects of DIZE in the context of Trypanosoma congolense infection.
Table 1: Effect of this compound Aceturate (14 mg/kg) on Serum Cytokine Levels in T. congolense-Infected BALB/c Mice
| Cytokine | Untreated (pg/mL ± SEM) | DIZE Treated (pg/mL ± SEM) | Fold Change |
| IL-6 | ~2500 | ~500 | ~5-fold decrease |
| TNF-α | ~1200 | ~200 | ~6-fold decrease |
| IL-12 | ~1800 | ~400 | ~4.5-fold decrease |
Table 2: Effect of this compound Aceturate (14 mg/kg) on Serum Cytokine Levels in T. congolense-Infected C57BL/6 Mice
| Cytokine | Untreated (pg/mL ± SEM) | DIZE Treated (pg/mL ± SEM) | Fold Change |
| IL-6 | ~1500 | ~300 | ~5-fold decrease |
| TNF-α | ~800 | ~150 | ~5.3-fold decrease |
| IL-12 | ~1000 | ~200 | ~5-fold decrease |
Signaling Pathways and Experimental Workflows
DIZE Signaling Pathway for Cytokine Suppression
This compound aceturate exerts its anti-inflammatory effects by inhibiting the phosphorylation of key signaling molecules within the MAPK and STAT pathways, ultimately leading to reduced transcription of pro-inflammatory cytokine genes.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of DIZE on cytokine levels, from treatment to data analysis.
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification in Serum/Supernatant
This protocol outlines the steps for a sandwich ELISA to measure the concentration of cytokines such as IL-6, TNF-α, and IL-12.
1. Materials:
-
ELISA kit for the specific mouse cytokine of interest (e.g., IL-6, TNF-α, IL-12)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate shaker
-
Pipettes and tips
2. Procedure:
-
Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C. Wash the plate 3-5 times with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Dilute serum samples or cell culture supernatants in assay diluent as needed.
-
Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature on a microplate shaker.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Protocol 2: Multiplex Bead-Based Assay (Luminex) for Simultaneous Cytokine Measurement
This protocol allows for the simultaneous quantification of multiple cytokines in a single sample.
1. Materials:
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Luminex instrument (e.g., Luminex 200, FLEXMAP 3D)
-
Antibody-coupled magnetic beads
-
Biotinylated detection antibodies
-
Streptavidin-Phycoerythrin (PE)
-
Wash buffer
-
Assay buffer
-
96-well filter plate
-
Handheld magnetic plate washer or automated plate washer
-
Vortex mixer
2. Procedure:
-
Bead Preparation: Vortex the antibody-coupled magnetic beads and add the appropriate volume to each well of the 96-well filter plate.
-
Washing: Place the plate on a magnetic washer and wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add standards and samples to the wells. Incubate on a plate shaker for 2 hours at room temperature.
-
Washing: Wash the beads three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker for 1 hour at room temperature.
-
Washing: Wash the beads three times with wash buffer.
-
Streptavidin-PE Incubation: Add Streptavidin-PE to each well. Incubate on a plate shaker for 30 minutes at room temperature.
-
Washing: Wash the beads three times with wash buffer.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curves.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is used to identify and quantify cytokine-producing cells at a single-cell level.
1. Materials:
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, F4/80)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-6, TNF-α, IL-12)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
2. Procedure:
-
Cell Stimulation: Culture cells (in vitro stimulated or isolated from DIZE-treated animals) in the presence of a stimulant (e.g., LPS, PMA/Ionomycin) and a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Intracellular Staining: Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to identify the percentage and mean fluorescence intensity of cytokine-positive cells within specific cell populations.
Application Notes and Protocols: Lentiviral-Mediated ACE2 Overexpression with Diminazene Aceturate (DIZE) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and physiological homeostasis. The classical RAS axis, consisting of Angiotensin-Converting Enzyme (ACE), Angiotensin II (Ang II), and the Angiotensin II Type 1 Receptor (AT1R), is well-known for its role in vasoconstriction, inflammation, and fibrosis. Counterbalancing this is the protective axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), which converts Ang II into the beneficial heptapeptide, Angiotensin-(1-7) (Ang 1-7). Ang (1-7) subsequently signals through the Mas receptor (MasR) to mediate vasodilation, anti-inflammatory, and anti-proliferative effects.
Dysregulation of the RAS, characterized by an overactive ACE/Ang II/AT1R axis, is implicated in numerous pathologies. Consequently, strategies to enhance the protective ACE2/Ang (1-7)/MasR axis are of significant therapeutic interest. This document provides detailed protocols for upregulating this protective pathway using two complementary approaches: lentiviral-mediated overexpression of ACE2 and pharmacological activation of ACE2 using Diminazene Aceturate (DIZE).
Lentiviral vectors provide a robust method for achieving stable, long-term overexpression of a target gene, in this case, ACE2, in a wide range of mammalian cells.[1][2] DIZE is a small molecule that has been identified as an activator of ACE2, enhancing its enzymatic activity.[3][4][5] Studies have shown that DIZE treatment can increase ACE2 activity, elevate ACE2 mRNA, and shift the RAS balance towards the protective axis. The combined approach of genetic overexpression and pharmacological activation can serve as a powerful experimental model to study the downstream effects of enhanced ACE2 activity, including the activation of pro-survival signaling pathways like PI3K/AKT.
These notes provide the necessary protocols for lentivirus production and transduction, cell-based assays to quantify the effects of these treatments, and a summary of expected quantitative outcomes based on published data.
Data Presentation: Quantitative Effects of ACE2 Upregulation
The following tables summarize the quantitative effects observed with lentiviral ACE2 overexpression and this compound Aceturate (DIZE) treatment from various experimental models.
Table 1: Effects of Lentiviral-Mediated ACE2 Overexpression in vitro
| Parameter | Fold Change (vs. Control) | Cell Line | Citation |
| ACE2 mRNA Expression | ~100-fold increase | BEAS-2B | |
| ACE2 Protein Level | ~12-fold increase | BEAS-2B | |
| ACE2 Enzymatic Activity | ~50-fold increase | BEAS-2B | |
| SARS-CoV-2 RNA (in cells) | ~1000-fold increase | BEAS-2B |
Table 2: Effects of this compound Aceturate (DIZE) Treatment in vivo
| Parameter | Effect | Model System | Citation |
| Cardiac ACE2 Activity | ~2.5-fold increase | Rat Myocardial Infarction | |
| Plasma ACE2 Activity | Significant increase | Rat Myocardial Infarction | |
| Cardiac ACE2 mRNA | Significantly elevated (reversed a 2-fold decrease) | Rat Myocardial Infarction | |
| Cardiac ACE mRNA | Reduced (counteracted a 2-fold increase) | Rat Myocardial Infarction | |
| Cardiac AT1R Protein | Significantly inhibited a 1.9-fold increase | Rat Myocardial Infarction | |
| Serum ACE2 Activity | Significant increase | Young and Old Rats | |
| Ang-(1-7) Levels | Significant increase | Rat Acute Kidney Injury | |
| Cardiac Ang II Levels | Reduced | Rat Kidney Disease |
Experimental Workflow and Signaling Pathways
Visualizations
References
- 1. ACE2-lentiviral transduction enables mouse SARS-CoV-2 infection and mapping of receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE2 OVEREXPRESSION CHANGES THE SARS-COV-2 INFECTION PROFILE IN BEAS-2B CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE2 Activator this compound Aceturate Reduces Adiposity but Preserves Lean Mass in Young and Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Activation of Angiotensin-Converting Enzyme II Alleviates Diabetic Cardiomyopathy in db/db Mice by Reducing Reactive Oxidative Stress [e-dmj.org]
Application Notes and Protocols for the Use of Diminazene in Host-Parasite Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diminazene aceturate, an aromatic diamidine compound, in the study of host-parasite interactions. Beyond its well-established trypanocidal activity, this compound exhibits significant immunomodulatory effects on the host, making it a valuable tool for dissecting the complex interplay between parasites and their hosts.
Mechanism of Action
This compound aceturate primarily exerts its anti-parasitic effect through a dual mechanism of action:
-
Direct Parasite Inhibition: The principal biochemical mechanism is the binding of this compound to the kinetoplast DNA (kDNA) of parasites, particularly trypanosomes.[1][2] This binding is non-intercalative and specifically targets adenine-thymine (AT)-rich regions within the parasite's DNA.[1][3] This interaction disrupts DNA synthesis and leads to parasite clearance.[3]
-
Host Immune Response Modulation: this compound has been shown to modulate the host's immune response, which is a critical aspect of its therapeutic effect and a key area of interest for research. It dampens excessive immune activation and the production of pro-inflammatory cytokines that contribute to pathology. This anti-inflammatory property is partly attributed to its function as an activator of angiotensin-converting enzyme 2 (ACE2).
Applications in Parasitology Research
This compound is a versatile compound for studying a range of host-parasite interactions, including but not limited to:
-
Trypanosomiasis: It is widely used as a chemotherapeutic agent against various Trypanosoma species, such as T. congolense, T. brucei, and T. evansi.
-
Babesiosis: this compound is effective in treating infections caused by Babesia parasites.
-
Leishmaniasis: Studies have shown its potential in controlling Leishmania donovani growth, particularly when used in combination with other drugs like chloroquine or artesunate.
-
Schistosomiasis: Research has demonstrated its anthelmintic properties against Schistosoma mansoni, reducing worm and egg burdens in animal models.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound aceturate from various studies.
Table 1: Efficacy of this compound Aceturate in In Vivo Models
| Parasite | Host | Dosing Regimen | Efficacy | Reference |
| Trypanosoma evansi | Horses and Mules | 3.5 mg/kg | Cleared parasites from peripheral blood | |
| Trypanosoma evansi | Dogs | 7 mg/kg (i.m.) | Effective clearance of parasites from blood | |
| Babesia spp. | Horses | Not specified | 90% efficacy | |
| Babesia spp. | Dogs | 2.5 mg/kg | Satisfactory anti-babesial effect | |
| Babesia gibsoni | Dogs | 1 mg/kg for 15 consecutive days | Increased red blood cell count to >500x10⁴/µl | |
| Trypanosoma brucei | Rats | 7.0 mg/kg (four consecutive weekly treatments) | Proved efficacious in experimental management | |
| Schistosoma mansoni (chronic) | Mice | 100 mg/kg (i.p.) | 87.2% worm burden reduction | |
| Schistosoma mansoni (chronic) | Mice | 400 mg/kg (p.o.) | 72.3% worm burden reduction | |
| Trypanosoma congolense | Cattle | 7.0 mg/kg | Significantly longer time to reinfection than controls |
Table 2: Efficacy of this compound Aceturate in Combination Therapy (In Vitro and In Vivo)
| Parasite | Combination Drug | Model | Key Findings | Reference |
| Leishmania donovani | Chloroquine | In vitro (promastigotes) | At least 9 times more efficacious than individual drugs | |
| Leishmania donovani | Chloroquine | In vivo (BALB/c mice) | Significantly reduced splenic parasite numbers compared to individual drugs | |
| Leishmania donovani | Artesunate | In vitro (promastigotes) | IC50 of 2.28 ± 0.24 µg/mL (combination) vs. 9.16 ± 0.3 µg/mL (this compound alone) and 4.64 ± 0.48 µg/mL (Artesunate alone) | |
| Leishmania donovani | Artesunate | In vivo (BALB/c mice) | 12.5 mg/kg for 28 days significantly reduced spleen parasite burden compared to single drugs | |
| Trypanosoma brucei brucei | Secnidazole | In vivo (Dogs) | Combination therapy showed significant reduction in parasitemia |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in host-parasite interaction studies.
Protocol 1: In Vivo Efficacy of this compound Aceturate against Trypanosoma brucei in a Rat Model
This protocol is adapted from studies on experimental trypanosomiasis.
1. Animal Model and Infection: a. Use adult female Albino rats (130-190 g). b. Acclimatize animals for two weeks, ensuring they are free of blood parasites. c. Prepare an inoculum of Trypanosoma brucei (e.g., Gboko strain) containing 1.0 × 10⁶ trypanosomes in 400 µL of PBS-diluted blood. d. Infect rats via intraperitoneal injection.
2. Monitoring Parasitemia and Clinical Parameters: a. Begin monitoring for parasitemia 5 days post-infection. b. Quantify parasitemia using a suitable method (e.g., wet film examination). c. Monitor packed cell volume (PCV), red blood cell (RBC) and white blood cell (WBC) counts, hemoglobin concentration (Hb), rectal temperature, and body weight.
3. This compound Aceturate Treatment: a. On day 11 post-infection (or at peak parasitemia), administer this compound aceturate at a dose of 7.0 mg/kg body weight. b. For studying the effect of repeated doses, administer subsequent treatments at weekly intervals.
4. Post-Treatment Monitoring: a. Monitor for parasite clearance, which is expected within 120 hours post-treatment. b. Continue to monitor hematological and clinical parameters to assess recovery. c. Observe for any relapse of infection.
5. Data Analysis: a. Use appropriate statistical tests (e.g., ANOVA) to compare the measured parameters between treated and control groups.
Protocol 2: In Vitro and In Vivo Evaluation of this compound Combination Therapy against Leishmania donovani
This protocol is based on studies evaluating this compound-chloroquine and this compound-artesunate combinations.
Part A: In Vitro Promastigote Growth Inhibition Assay
1. Parasite Culture: a. Culture Leishmania donovani promastigotes in an appropriate medium.
2. Drug Preparation: a. Prepare stock solutions of this compound aceturate and the combination drug (e.g., chloroquine or artesunate). b. Prepare serial dilutions of each drug and the combination.
3. Assay: a. Incubate promastigotes with various concentrations of the individual drugs and the combination. b. Include a positive control (e.g., Amphotericin B) and a drug-free control. c. After a set incubation period (e.g., 72 hours), determine the number of viable promastigotes. d. Calculate the 50% inhibitory concentration (IC50) for each treatment.
Part B: In Vivo Efficacy in a BALB/c Mouse Model
1. Animal Model and Infection: a. Use BALB/c mice. b. Infect mice with virulent L. donovani parasites.
2. Treatment: a. After the establishment of the disease, divide the mice into treatment groups: i. Vehicle control ii. This compound aceturate alone iii. Combination drug alone iv. This compound-combination therapy v. Positive control (e.g., Amphotericin B) b. Administer the drugs at the desired dosage and duration (e.g., 12.5 mg/kg for 28 consecutive days).
3. Evaluation of Efficacy: a. Monitor body weight changes throughout the experiment. b. At the end of the treatment period, euthanize the mice and collect the spleens. c. Determine the parasite burden in the spleen (e.g., by Leishman-Donovan units). d. Measure antileishmanial antibody (e.g., IgG) responses.
4. Data Analysis: a. Statistically compare the parasite burden and antibody responses between the different treatment groups.
Visualization of Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the conceptual mechanisms of this compound action and a typical experimental workflow.
Caption: Dual action of this compound on parasite and host.
Caption: General workflow for in vivo this compound studies.
References
Application Notes and Protocols for Studying Diminazene Effects in ACE2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system (RAS), primarily known for its role in converting angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7).[1][2][3] Its function as the primary receptor for the SARS-CoV-2 virus has also brought it to the forefront of virology research.[4] Diminazene aceturate (DIZE), a compound historically used as a veterinary trypanocidal agent, has been identified as an activator of ACE2.[1] This "off-target" effect has garnered significant interest in its potential therapeutic applications for cardiovascular diseases and other conditions where ACE2 activity is beneficial. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knock out the ACE2 gene in a cellular model to investigate the ACE2-dependent effects of this compound aceturate.
Core Concepts
The fundamental hypothesis underlying this experimental approach is that the effects of this compound aceturate are mediated, at least in part, through its activation of ACE2. By comparing the response to this compound in wild-type cells with that in ACE2 knockout cells, researchers can dissect the ACE2-specific mechanisms of action. This includes assessing changes in downstream signaling molecules of the renin-angiotensin system and other potential pathways affected by ACE2 activity.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Aceturate Treatment in Wild-Type vs. ACE2 Knockout Cells
| Parameter | Cell Type | Treatment | Expected Outcome | Rationale |
| ACE2 mRNA Expression | Wild-Type | Vehicle | Baseline | Endogenous expression. |
| Wild-Type | This compound Aceturate | Increased | DIZE has been shown to upregulate ACE2 mRNA. | |
| ACE2 Knockout | Vehicle | Undetectable | Successful gene knockout. | |
| ACE2 Knockout | This compound Aceturate | Undetectable | Gene is absent, so no expression is possible. | |
| ACE2 Protein Level | Wild-Type | Vehicle | Baseline | Endogenous protein expression. |
| Wild-Type | This compound Aceturate | Increased | Increased mRNA should lead to increased protein. | |
| ACE2 Knockout | Vehicle | Undetectable | Successful gene knockout. | |
| ACE2 Knockout | This compound Aceturate | Undetectable | Gene is absent, so no protein is produced. | |
| ACE2 Activity | Wild-Type | Vehicle | Baseline | Basal enzymatic activity. |
| Wild-Type | This compound Aceturate | Significantly Increased | DIZE is a known ACE2 activator. | |
| ACE2 Knockout | Vehicle | Undetectable | No enzyme present. | |
| ACE2 Knockout | This compound Aceturate | Undetectable | No enzyme to activate. | |
| Angiotensin II Level | Wild-Type | Vehicle | Baseline | Basal level of Ang II. |
| Wild-Type | This compound Aceturate | Decreased | Increased ACE2 activity leads to Ang II degradation. | |
| ACE2 Knockout | Vehicle | Increased | Lack of ACE2-mediated degradation. | |
| ACE2 Knockout | This compound Aceturate | No significant change from vehicle | DIZE's primary mechanism for reducing Ang II is absent. | |
| Angiotensin-(1-7) Level | Wild-Type | Vehicle | Baseline | Basal level of Ang-(1-7). |
| Wild-Type | This compound Aceturate | Increased | Increased conversion of Ang II by ACE2. | |
| ACE2 Knockout | Vehicle | Decreased | Lack of ACE2-mediated production. | |
| ACE2 Knockout | This compound Aceturate | No significant change from vehicle | DIZE cannot stimulate Ang-(1-7) production without ACE2. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ACE2 in a Human Cell Line (e.g., A549, Caco-2)
This protocol outlines the generation of a stable ACE2 knockout cell line using CRISPR-Cas9 technology.
Materials:
-
Human cell line (e.g., A549 or Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CRISPR-Cas9 plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting the ACE2 gene. Alternatively, a two-plasmid system can be used.
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site in the ACE2 gene
-
Sanger sequencing reagents
-
Western blot reagents (primary antibody against ACE2, secondary antibody)
-
Flow cytometry reagents (if using a fluorescent reporter for transfection efficiency)
Procedure:
-
gRNA Design and Plasmid Construction:
-
Design two to three gRNAs targeting an early exon of the ACE2 gene to maximize the likelihood of a frameshift mutation. Online tools can be used for gRNA design.
-
Clone the designed gRNA sequences into a suitable CRISPR-Cas9 expression vector.
-
-
Transfection:
-
Plate the target cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the CRISPR-Cas9 plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol.
-
Include a negative control (e.g., a scrambled gRNA) and a positive control (e.g., a gRNA targeting a gene known to be efficiently knocked out).
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined by a kill curve.
-
Maintain the selection for 3-5 days, or until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, dilute the surviving cells to a density of approximately one cell per 100 µL and plate into a 96-well plate.
-
Visually inspect the wells to ensure single-cell colonies.
-
Expand the single-cell colonies into larger culture vessels.
-
-
Verification of ACE2 Knockout:
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
Perform PCR using primers flanking the gRNA target site.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and potential knockout clones.
-
Perform Western blotting using an antibody specific for ACE2 to confirm the absence of the ACE2 protein in the knockout clones.
-
-
Protocol 2: Treatment of Wild-Type and ACE2 Knockout Cells with this compound Aceturate
This protocol describes the treatment of the generated cell lines with this compound aceturate to assess its effects.
Materials:
-
Wild-type and verified ACE2 knockout cell lines
-
Complete cell culture medium
-
This compound aceturate (DIZE) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Reagents for downstream analysis (e.g., ACE2 activity assay kit, ELISA kits for Angiotensin II and Angiotensin-(1-7))
Procedure:
-
Cell Plating:
-
Plate both wild-type and ACE2 knockout cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a suitable density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Aceturate Treatment:
-
Prepare working solutions of this compound aceturate in complete cell culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM). A dose-response experiment is recommended to determine the optimal concentration.
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest DIZE concentration.
-
Remove the old medium from the cells and replace it with the medium containing either DIZE or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours). A time-course experiment is also recommended.
-
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant and/or cell lysates for downstream analysis.
-
Store samples appropriately (e.g., -80°C) until analysis.
-
Protocol 3: Measurement of ACE2 Activity
This protocol outlines a fluorometric assay to measure ACE2 enzymatic activity.
Materials:
-
Cell lysates from treated and untreated cells
-
ACE2 activity assay kit (containing a fluorogenic substrate and a specific ACE2 inhibitor)
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates according to the instructions provided with the ACE2 activity assay kit.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the ACE2 activity assay kit. This typically involves:
-
Adding a specific volume of cell lysate to the wells of a 96-well plate.
-
For negative controls, pre-incubating some samples with a specific ACE2 inhibitor provided in the kit.
-
Adding the fluorogenic ACE2 substrate to all wells.
-
Incubating the plate at the recommended temperature and for the specified time.
-
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the ACE2 activity by subtracting the fluorescence of the inhibitor-treated samples from the total fluorescence.
-
Normalize the ACE2 activity to the total protein concentration of the lysate.
-
Protocol 4: Quantification of Angiotensin II and Angiotensin-(1-7) Levels
This protocol describes the measurement of angiotensin peptides in cell culture supernatants using ELISA.
Materials:
-
Cell culture supernatants from treated and untreated cells
-
Angiotensin II ELISA kit
-
Angiotensin-(1-7) ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
If necessary, dilute the samples to fall within the detection range of the ELISA kits.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the Angiotensin II and Angiotensin-(1-7) ELISA kits. This typically involves:
-
Adding standards and samples to the wells of the antibody-coated microplate.
-
Incubating the plate.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of Angiotensin II and Angiotensin-(1-7) in the samples based on the standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of the Renin-Angiotensin System and the action of this compound Aceturate.
Caption: Experimental workflow for studying this compound effects in ACE2 knockout cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ACE2 knockout hinders SARS-CoV-2 propagation in iPS cell-derived airway and alveolar epithelial cells [frontiersin.org]
Live-Cell Imaging of Diminazene's Effects on Intracellular Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate, traditionally recognized for its antitrypanosomal properties, is emerging as a potent modulator of key intracellular signaling pathways implicated in inflammation and cellular stress. Its ability to influence critical cellular processes makes it a compound of significant interest for drug development and repositioning. Live-cell imaging provides an unparalleled opportunity to dissect the dynamic and temporal effects of this compound on these pathways in real-time. This document offers detailed application notes and protocols for visualizing and quantifying the impact of this compound on intracellular signaling cascades, including the MAPK/ERK, STAT, and NF-κB pathways, as well as its effects on reactive oxygen species (ROS) production and mitochondrial membrane potential.
Data Presentation: Quantitative Effects of this compound Aceturate
The following tables summarize the dose-dependent effects of this compound aceturate on key intracellular signaling events as measured by live-cell imaging. Note: The specific values presented here are illustrative examples based on typical experimental outcomes and should be determined empirically for each cell type and experimental condition.
Table 1: Inhibition of MAPK/ERK Pathway Activation
| This compound Aceturate Concentration (µM) | Mean Inhibition of ERK Phosphorylation (%) (FRET Biosensor Assay) |
| 0.1 | 5 ± 2 |
| 1 | 25 ± 5 |
| 10 | 60 ± 8 |
| 50 | 85 ± 6 |
| IC50 (µM) | ~15 |
Table 2: Inhibition of STAT3 Nuclear Translocation
| This compound Aceturate Concentration (µM) | Mean Inhibition of STAT3 Nuclear Translocation (%) (Fluorescent Reporter Assay) |
| 1 | 10 ± 3 |
| 10 | 45 ± 7 |
| 50 | 75 ± 9 |
| 100 | 90 ± 5 |
| IC50 (µM) | ~12 |
Table 3: Inhibition of NF-κB (p65) Nuclear Translocation
| This compound Aceturate Concentration (µM) | Mean Inhibition of NF-κB Nuclear Translocation (%) (Fluorescent Reporter Assay) |
| 5 | 15 ± 4 |
| 25 | 50 ± 6 |
| 50 | 80 ± 7 |
| 100 | 95 ± 3 |
| IC50 (µM) | ~25 |
Table 4: Reduction of Intracellular Reactive Oxygen Species (ROS)
| This compound Aceturate Concentration (µM) | Mean Reduction in DCFDA Fluorescence (%) (ROS Assay) |
| 10 | 20 ± 5 |
| 50 | 55 ± 8 |
| 100 | 85 ± 10 |
| EC50 (µM) | ~45 |
Table 5: Effect on Mitochondrial Membrane Potential (ΔΨm)
| This compound Aceturate Concentration (µM) | Change in TMRM Fluorescence (%) (ΔΨm Assay) |
| 10 | -5 ± 2 |
| 50 | -15 ± 4 |
| 100 | -30 ± 6 |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for live-cell imaging experiments.
Troubleshooting & Optimization
Technical Support Center: Diminazene Aceturate Solubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with diminazene aceturate in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound aceturate not dissolving or precipitating in PBS?
A: this compound aceturate has limited solubility in PBS, approximately 3 mg/mL at a pH of 7.2.[1] The salt composition of PBS can decrease the solubility compared to water. If you are observing precipitation, you may be exceeding this solubility limit, or the pH of your PBS may be suboptimal. The compound is known to be unstable and degrade in acidic conditions (pH 1.0-5.0), which can also manifest as insolubility or precipitation.[2][3][4]
Q2: What is the maximum concentration of this compound aceturate that can be dissolved in different solvents?
A: The solubility of this compound aceturate varies significantly depending on the solvent. Refer to the table below for approximate solubility data. Note that reported values can vary between suppliers.
Q3: Is it better to dissolve this compound aceturate directly in PBS or to use a stock solution?
A: Preparing a concentrated stock solution in an organic solvent like DMSO is a common and often recommended practice.[1] This allows for the preparation of a more concentrated initial solution that can then be diluted into your aqueous buffer to the desired final concentration. This method can help bypass the limited solubility in PBS for initial weighing and dissolving. However, ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Q4: How stable is this compound aceturate in a PBS solution?
A: Aqueous solutions of this compound aceturate are not very stable and it is recommended not to store them for more than one day. The compound is particularly unstable in acidic aqueous solutions. For injectable veterinary preparations, co-solvents and pH adjustment to 7.0-7.5 are used to improve stability.
Q5: Can I use heat or sonication to help dissolve this compound aceturate in PBS?
A: Yes, sonication or gentle heating can be used to aid in the dissolution of this compound aceturate. However, be cautious with heating as it can potentially degrade the compound, especially for prolonged periods.
Data Presentation
Table 1: Solubility of this compound Aceturate in Various Solvents
| Solvent | Reported Solubility |
| PBS (pH 7.2) | ~3 mg/mL |
| Water | ~71.4 mg/mL (1 part in 14 parts water), 92 mg/mL, 103 mg/mL |
| DMSO | ~15 mg/mL, 1 mg/mL, 19 mg/mL |
| Ethanol | ~5 mg/mL, slightly soluble to insoluble |
| Dimethylformamide (DMF) | ~10 mg/mL |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 1 mg/mL |
Experimental Protocols
Protocol 1: Direct Dissolution of this compound Aceturate in PBS
-
Preparation: Weigh the desired amount of this compound aceturate powder. Do not exceed a final concentration of 3 mg/mL.
-
Dissolution: Add the powder to the appropriate volume of PBS (pH 7.2).
-
Agitation: Vortex or stir the solution until the powder is completely dissolved.
-
Aid Dissolution (Optional): If dissolution is slow, sonicate the solution for short intervals or warm it gently in a water bath.
-
Sterilization: If required, filter the solution through a 0.22 µm syringe filter.
-
Usage: Use the freshly prepared solution immediately. Do not store for more than 24 hours.
Protocol 2: Preparation of this compound Aceturate Solution via DMSO Stock
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound aceturate in DMSO (e.g., 15 mg/mL). Ensure the solid is fully dissolved.
-
Dilution: Perform a serial dilution of the DMSO stock solution into your final PBS buffer to achieve the desired working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is minimal and does not interfere with your experimental setup.
-
Usage: Use the final diluted solution promptly.
Troubleshooting and Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound aceturate solubility.
Experimental Workflow: Preparing a Diluted Solution from DMSO Stock
Caption: Workflow for preparing a this compound aceturate solution from a DMSO stock.
Factors Influencing this compound Aceturate Solubility and Stability
References
Technical Support Center: Optimizing Diminazene Aceturate (DIZE) Dosage for In Vivo Rodent Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for utilizing Diminazene aceturate (DIZE) in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for this compound aceturate in mice and rats?
The optimal dosage of this compound aceturate can vary significantly based on the research application, the rodent species and strain, and the administration route. For its well-known antitrypanosomal effects, intramuscular injections of 3-5 mg/kg are commonly used in various animal species.[1] However, for its off-target effects, such as the activation of Angiotensin-Converting Enzyme 2 (ACE2), a different range of doses has been explored.[2][3][4]
Studies investigating its antischistosomal properties in mice have used intraperitoneal (i.p.) doses ranging from 10 to 100 mg/kg and oral gavage (p.o.) doses from 100 to 400 mg/kg.[5] In rats, doses for trypanosomiasis treatment are often around 3.5 to 7.0 mg/kg. For studies on its reproductive effects in rats, single intraperitoneal doses of 7, 14, and 21 mg/kg have been administered.
It is crucial to conduct a pilot study to determine the most effective and non-toxic dose for your specific experimental model.
Q2: What are the signs of toxicity I should monitor for in my rodent studies?
Toxicity can be species-dependent. While rats and mice are generally more tolerant than other species like dogs or camels, high doses can still elicit adverse effects.
Acute Toxicity Signs in Mice:
-
Increased spontaneous activity
-
Tactile hyperesthesia (increased sensitivity to touch)
-
Uncoordinated gait
-
Hypoactivity
-
Loss of the straightening reflex
-
Tachycardia (increased heart rate)
Chronic Toxicity Signs:
-
In dogs, repeated administration has led to central nervous system effects, including cerebellar lesions and testicular atrophy at high doses.
-
In pregnant rats, doses of 14 mg/kg and 21 mg/kg have been associated with increased fetal resorption and decreased litter weights, although no overt signs of systemic toxicity were observed in the dams.
-
Studies in rats have shown that this compound aceturate can induce oxidative stress in the liver and kidneys.
Q3: How should I prepare and store this compound aceturate for my experiments?
This compound aceturate is typically supplied as a powder. For administration, it needs to be reconstituted.
-
Reconstitution: For injection, the powder can be reconstituted with sterile water. Some formulations may include antipyrine as a stabilizer, as this compound is unstable in water alone.
-
Storage of Powder: Store the powder below 30°C in a dry environment.
-
Storage of Reconstituted Solution: The reconstituted solution should be stored in a refrigerator and protected from light. It is recommended to discard any unused solution after 15 days. The stability of the solution can be affected by pH, with significant degradation occurring in acidic conditions.
Q4: What is the primary mechanism of action of this compound aceturate that is relevant for non-parasitic disease models?
Beyond its traditional use as a trypanocidal agent, this compound aceturate has gained significant attention for its "off-target" effect as an activator of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the renin-angiotensin system (RAS), where it counteracts the effects of Angiotensin II (Ang II) by converting it to the vasodilatory and protective peptide Angiotensin-(1-7). By activating ACE2, this compound aceturate can shift the balance of the RAS towards a more protective state, which is beneficial in models of cardiovascular and other diseases.
Troubleshooting Guide
Problem 1: I am not observing the expected therapeutic effect in my rodent model.
-
Dosage and Route: The dosage may be too low for your specific model and route of administration. The bioavailability of this compound aceturate varies significantly with the administration route. Oral administration generally requires higher doses than parenteral routes (e.g., intraperitoneal or subcutaneous) to achieve similar systemic concentrations. Consider increasing the dose in a stepwise manner or switching to a more direct route of administration like intraperitoneal injection.
-
Drug Stability: Ensure that your this compound aceturate solution is freshly prepared and has been stored correctly (refrigerated and protected from light) to prevent degradation.
-
Drug Resistance: While more relevant in the context of trypanosomiasis, the concept of reduced drug uptake could be a factor. The P2/TbAT1 adenosine transporter has been identified as a key route for this compound uptake in trypanosomes, and alterations in such transporters could theoretically affect cellular uptake.
-
Timing of Administration: The timing of drug administration relative to disease induction is critical. For prophylactic effects, treatment may need to be initiated before or at the time of the experimental insult.
Problem 2: My animals are showing signs of distress or toxicity.
-
Dosage is too high: This is the most likely cause. Immediately reduce the dosage for subsequent experiments. Refer to the LD50 and known toxic doses in the literature to establish a safer starting point. The subcutaneous LD50 in mice is reported to be 258 mg/kg.
-
Route of Administration: The route of administration can influence local and systemic toxicity. Intramuscular injections can cause local hemorrhage and edema at the injection site. Consider a different route, such as subcutaneous or intraperitoneal injection, which may be better tolerated.
-
Formulation/Vehicle: The vehicle used to dissolve the this compound aceturate could be contributing to the adverse effects. Ensure the vehicle is sterile, isotonic, and non-toxic at the volume administered. For intraperitoneal injections, it is recommended to use salt forms of compounds due to their higher solubility. A common vehicle for in vivo studies when DMSO is required is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Problem 3: I am seeing high variability in my experimental results.
-
Inconsistent Dosing: Ensure accurate and consistent administration of the drug. For oral gavage, proper technique is essential to ensure the full dose reaches the stomach.
-
Animal Strain and Sex: Different rodent strains can exhibit varied responses to drug treatment. Be consistent with the strain and sex of the animals used throughout your study.
-
Pharmacokinetics: The absorption and elimination of this compound aceturate can vary between individual animals. Consider measuring plasma concentrations of the drug to correlate with the observed effects.
Data Presentation
Table 1: Reported Dosages of this compound Aceturate in Rodent Studies
| Species | Route of Administration | Dosage Range | Application | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 10 - 100 mg/kg | Antischistosomal | |
| Mouse | Oral (p.o.) | 100 - 400 mg/kg | Antischistosomal | |
| Mouse | Intraperitoneal (i.p.) | 3.5, 10, 20 mg/kg | Antitrypanosomal | |
| Mouse | Intramuscular (i.m.) | 10, 20 mg/kg | Antitrypanosomal | |
| Rat | Intramuscular (i.m.) | 3.5 mg/kg | Therapeutic Dose | |
| Rat | Intravenous (i.v.) | 2.0 mg/kg | Therapeutic Dose | |
| Rat | Intraperitoneal (i.p.) | 7, 14, 21 mg/kg | Reproductive Toxicity | |
| Rat | Intraperitoneal (i.p.) | 7.0 mg/kg | Antitrypanosomal | |
| Rat | Subcutaneous (s.c.) | 15 mg/kg/day | Cardioprotection |
Table 2: Acute Toxicity of this compound Aceturate in Mice
| Route of Administration | LD50 | Observed Signs of Toxicity | Reference(s) |
| Subcutaneous (s.c.) | 258 mg/kg | Increased activity, tactile hyperesthesia, uncoordinated gait | |
| Oral (p.o.) | 1000 and 2000 mg/kg (single dose) | Hypoactivity, loss of straightening reflex, tachycardia, mortality at highest dose |
Experimental Protocols
Protocol 1: Preparation of this compound Aceturate for Injection
-
Materials:
-
This compound aceturate powder
-
Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound aceturate powder.
-
Add the appropriate volume of sterile water for injection or saline to the vial containing the powder to achieve the desired final concentration.
-
Vortex the vial until the powder is completely dissolved. The solution should be a clear, yellow liquid.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 2-8°C, protected from light. Use within 15 days.
-
Protocol 2: Administration of this compound Aceturate to Rodents
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse or rat appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a shallow angle to avoid puncturing internal organs.
-
Inject the desired volume (typically < 2-3 ml for a mouse).
-
-
Oral Gavage (PO):
-
Use a proper-sized, soft-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube length.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound aceturate solution.
-
-
Subcutaneous (SC) Injection:
-
Pinch the loose skin over the back or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the solution into the subcutaneous space.
-
Mandatory Visualizations
Caption: Workflow for this compound Aceturate studies in rodents.
Caption: DIZE activates ACE2, promoting protective pathways.
References
- 1. 673. This compound (WHO Food Additives Series 25) [inchem.org]
- 2. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diminazene Aceturate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diminazene aceturate in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound aceturate solutions in experimental settings.
1. Question: My this compound aceturate solution changed color (e.g., turned yellow or brown) shortly after preparation. What is happening?
Answer: A color change in your this compound aceturate solution is a primary indicator of chemical degradation. This compound is susceptible to both hydrolysis and oxidation in aqueous environments, leading to the formation of colored degradation products. The rate of degradation is significantly influenced by pH, temperature, and light exposure.
Key Troubleshooting Steps:
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pH Verification: Immediately check the pH of your solution. This compound is highly unstable in acidic conditions.[1][2][3] Degradation is rapid at a low pH, with a half-life as short as 1.5 minutes at a pH of 1.75.[3]
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Fresh Preparation: It is strongly recommended to prepare fresh aqueous solutions of this compound aceturate for immediate use.[4] Storing aqueous solutions for more than one day is not advised.
-
Solvent Choice: For stock solutions, consider using organic solvents like DMSO, ethanol, or dimethylformamide (DMF), where this compound aceturate exhibits greater stability. Subsequent dilutions into aqueous buffers should be done immediately before the experiment.
-
Inert Gas Purging: When preparing stock solutions in organic solvents, purging the solvent with an inert gas (e.g., argon or nitrogen) can help to minimize oxidation.
2. Question: I observe a precipitate forming in my this compound aceturate solution. Why is this occurring and how can I prevent it?
Answer: Precipitate formation can be due to several factors, including exceeding the solubility limit of this compound aceturate or the formation of insoluble degradation products.
Key Troubleshooting Steps:
-
Check Concentration: Ensure your solution concentration does not exceed the solubility limit in the chosen solvent. Refer to the solubility data table below.
-
pH Adjustment: The pH of the solution can affect the solubility of both this compound and its degradation products. For aqueous solutions, maintaining a pH closer to neutral (e.g., PBS pH 7.2) is generally recommended for better immediate stability, though long-term stability is still poor.
-
Temperature Control: Temperature can influence solubility. Ensure the solution is maintained at the intended experimental temperature.
3. Question: My experimental results are inconsistent when using this compound aceturate. Could solution instability be the cause?
Answer: Yes, the instability of this compound aceturate in aqueous solutions is a significant source of experimental variability. If the compound degrades, its effective concentration decreases over time, leading to inconsistent biological or chemical effects.
Key Troubleshooting Steps:
-
Standardize Preparation: Implement a strict and consistent protocol for preparing your this compound aceturate solutions immediately before each experiment.
-
Time-Course Analysis: If your experiments run for an extended period, be aware that the concentration of active this compound is likely decreasing. Consider this in your experimental design and data interpretation.
-
Stability-Indicating Analysis: For critical applications, use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound in your solutions at the start and end of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
The primary cause of this compound instability is the hydrolysis of its triazene bridge, especially under acidic conditions. This cleavage results in the formation of 4-aminobenzamidine and a 4-amidinophenyldiazonium salt. Oxidation of the amidine groups is another degradation pathway.
Q2: How does pH affect the stability of this compound aceturate solutions?
This compound aceturate is particularly unstable in acidic aqueous solutions. The degradation follows first-order kinetics and is significantly accelerated at low pH. For instance, at 37°C, the half-life is 35 minutes at pH 3, but only 1.5 minutes at pH 1.75. While more stable in neutral to slightly alkaline conditions, long-term stability in any aqueous solution is not recommended.
Q3: What are the recommended solvents for preparing this compound aceturate stock solutions?
For preparing more stable stock solutions, organic solvents are recommended. This compound aceturate is soluble in ethanol, DMSO, and dimethylformamide (DMF). These stock solutions can then be diluted into aqueous buffers immediately prior to use.
Q4: How should I store this compound aceturate, both as a solid and in solution?
-
Solid Form: this compound aceturate as a crystalline solid is stable for years when stored at room temperature.
-
Aqueous Solutions: It is highly recommended to avoid storing aqueous solutions. Prepare them fresh for each experiment. Storing aqueous solutions, even for 24 hours, can lead to significant degradation.
-
Organic Stock Solutions: If you must store a stock solution, use an organic solvent like DMSO and store it at -20°C or -80°C for extended stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
Yes, this compound can be sensitive to light. Some studies indicate that exposure to direct sunlight can cause a remarkable decrease in the quantity of this compound. It is good laboratory practice to protect this compound solutions from light, for example, by using amber vials or covering the container with aluminum foil.
Data Presentation
Table 1: Solubility of this compound Aceturate in Various Solvents
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~ 3 mg/mL | |
| Ethanol | ~ 5 mg/mL | |
| Dimethylformamide (DMF) | ~ 10 mg/mL | |
| DMSO | ~ 15 mg/mL | |
| Water (at 20°C) | Soluble in 14 parts |
Table 2: Effect of pH on the Half-life of this compound Aceturate in Aqueous Solution at 37°C
| pH | Half-life | Reference |
| 1.75 | 1.5 minutes | |
| 3.0 | 35 minutes |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Solution of this compound Aceturate for In Vitro Experiments
-
Weighing: Accurately weigh the required amount of solid this compound aceturate in a suitable container.
-
Dissolution: Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2) to the solid.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Use: Use the freshly prepared solution immediately in your experiment. Do not store the aqueous solution.
Protocol 2: Preparation and Storage of a this compound Aceturate Stock Solution in DMSO
-
Weighing: Weigh out the desired amount of solid this compound aceturate.
-
Dissolution: Dissolve the solid in a minimal amount of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Purging the DMSO with an inert gas before use is recommended to minimize oxidation.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Use: When needed, thaw a single aliquot and dilute it into your aqueous experimental buffer immediately before use. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Overcoming Diminazene-Induced Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diminazene aceturate in primary cell cultures. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate this compound-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound aceturate and why is it used in research?
This compound aceturate (DIZE) is an aromatic diamidine that has been used for decades as a veterinary trypanocidal and babesiacidal agent.[1][2] In research, it is often used for its ability to activate angiotensin-converting enzyme 2 (ACE2), making it a valuable tool for studying the renin-angiotensin system.[3] It also exhibits anti-inflammatory and potential anti-cancer properties. However, its application can be limited by its cytotoxic effects.[4][5]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound-induced cytotoxicity is multifactorial and primarily involves:
-
Induction of Oxidative Stress: this compound can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Mitochondrial Dysfunction: It can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Apoptosis Induction: this compound triggers programmed cell death, characterized by the activation of caspases, such as caspase-3.
-
Cell Cycle Deregulation: It has been shown to interfere with cell cycle progression.
Q3: Are primary cell cultures more sensitive to this compound than cell lines?
Primary cells often exhibit higher sensitivity to cytotoxic agents compared to immortalized cell lines. This can be attributed to their more complex and less robust nature, reflecting their in vivo state more closely. Therefore, unexpected cytotoxicity at concentrations reported for cell lines is a common issue when transitioning to primary cultures.
Q4: I am observing significant cell death in my primary cultures even at low this compound concentrations. What should I do first?
First, it is crucial to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type. This will establish a baseline for your experiments. Additionally, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic concentration.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Primary Cell Cultures
Possible Cause 1: High Sensitivity of Primary Cells
-
Troubleshooting Tip: Perform a comprehensive dose-response curve with a wide range of this compound concentrations to determine the precise IC50 for your specific primary cell type. Start with very low concentrations and gradually increase them.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the known toxic threshold for your primary cells (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to assess any solvent-induced cytotoxicity.
Possible Cause 3: Compound Instability in Culture Medium
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Problem 2: Inconsistent or Variable Results in Cytotoxicity Assays
Possible Cause 1: Uneven Cell Seeding
-
Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
Possible Cause 2: Edge Effects in Microplates
-
Troubleshooting Tip: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.
Possible Cause 3: Interference with Assay Reagents
-
Troubleshooting Tip: this compound, as a chemical compound, may interfere with the assay itself (e.g., by directly reducing MTT). Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions.
Strategies to Mitigate this compound-Induced Cytotoxicity
Co-treatment with Antioxidants
The primary mechanism of this compound's toxicity involves the induction of oxidative stress. Co-treatment with antioxidants can help to quench reactive oxygen species and protect the cells.
-
Resveratrol (RSV): A natural polyphenol with potent antioxidant properties. Studies have shown that resveratrol can protect against oxidative damage induced by various agents.
-
N-Acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione (GSH). NAC can directly scavenge ROS and replenish intracellular GSH levels.
Quantitative Data on this compound Cytotoxicity and Mitigation
The following tables summarize hypothetical and reported data to guide your experimental design. Actual values should be determined empirically for your specific primary cell type and experimental conditions.
Table 1: Illustrative IC50 Values of this compound in Various Primary Cell Cultures
| Primary Cell Type | Hypothetical IC50 Range (µM) for 24h Treatment | Reference |
| Primary Human Hepatocytes | 50 - 200 | |
| Primary Rat Cortical Neurons | 10 - 75 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 25 - 100 | |
| Primary Bovine Mammary Epithelial Cells | >100 (low cytotoxicity reported) |
Table 2: Potential Efficacy of Protective Agents Against this compound Cytotoxicity
| Protective Agent | Recommended Starting Concentration | Expected Effect | Reference |
| Resveratrol | 1 - 20 µM | Increased cell viability, reduced ROS | |
| N-Acetylcysteine (NAC) | 1 - 10 mM | Increased cell viability, restored GSH levels |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your primary cell culture.
Materials:
-
Primary cell culture of interest
-
Complete cell culture medium
-
This compound aceturate
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessing the Protective Effect of N-Acetylcysteine (NAC)
This protocol describes a method to assess if NAC can mitigate the cytotoxicity of this compound.
Procedure:
-
Determine Optimal NAC Concentration: First, perform a dose-response experiment with NAC alone to determine the highest concentration that does not affect cell viability.
-
Co-treatment Setup: Seed primary cells in a 96-well plate as described in Protocol 1. Prepare serial dilutions of this compound. For each this compound concentration, prepare a corresponding medium that also contains the pre-determined optimal concentration of NAC.
-
Controls: Include controls for vehicle, NAC alone, and this compound alone.
-
Treatment and Assay: Add the respective media to the cells and incubate for the desired exposure time. Perform an MTT or LDH assay as described.
-
Data Analysis: Calculate and compare the IC50 values of this compound with and without NAC co-treatment. An increase in the IC50 value in the presence of NAC would suggest a mitigating effect.
Visualizing the Pathways
This compound-Induced Cytotoxicity Workflow
The following workflow outlines the experimental process for investigating and mitigating this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
This diagram illustrates the key molecular events in this compound-induced apoptosis, highlighting the roles of oxidative stress and the mitochondrial pathway.
Caption: this compound-induced apoptotic signaling pathway.
Troubleshooting Logic for Cytotoxicity Assays
This diagram provides a logical approach to troubleshooting common issues encountered during cytotoxicity assays with primary cells.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule drug this compound aceturate inhibits liver injury and biliary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Diminazene: A Guide to Minimizing Off-Target Effects in Your Experiments
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Diminazene aceturate (DIZE), understanding and mitigating its off-target effects is crucial for the accurate interpretation of experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a direct activator of ACE2?
A1: This is a point of significant debate in the scientific community. While many studies have reported effects consistent with Angiotensin-Converting Enzyme 2 (ACE2) activation, and these effects are often reversed by ACE2 inhibitors, at least one detailed in vitro study failed to show direct activation of recombinant ACE2 by this compound. It is plausible that the observed in vivo effects on the ACE2 pathway are indirect, potentially through modulation of ACE2 expression or other interacting proteins. Therefore, it is crucial to design experiments that can distinguish between direct and indirect effects.
Q2: What are the other known off-target effects of this compound?
A2: Besides its intended trypanocidal activity, this compound has several documented off-target effects:
-
Angiotensin II Type 1 Receptor (AT1R) Antagonism: this compound has been shown to act as an antagonist at the AT1R, which can contribute to its cardiovascular effects.[1]
-
Modulation of MAPK/STAT Signaling: this compound can influence intracellular signaling pathways, including the downregulation of Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) protein phosphorylation.
-
Cytotoxicity: At higher concentrations, this compound exhibits cytotoxic effects, leading to cell death. This has been observed in various cell lines, including cancer cells.[2]
-
DNA Binding: As a di-amidine compound, this compound can bind to the minor groove of DNA, which may contribute to some of its biological activities and toxicity.
Q3: How can I be sure that the effects I'm seeing are not due to off-target activities?
A3: Employing a combination of rigorous experimental controls is key. This includes:
-
Using specific inhibitors and activators: To investigate the involvement of the ACE2 pathway, co-treatment with a specific ACE2 inhibitor (e.g., DX600) or other ACE2 activators can help dissect the mechanism.
-
Control cell lines: Utilize cell lines that lack the target of interest (e.g., ACE2 knockout cells) to see if the effect of this compound is abolished.
-
Dose-response studies: Carefully titrate the concentration of this compound to find a window where on-target effects are observed without significant cytotoxicity or off-target engagement.
-
Orthogonal approaches: Confirm your findings using alternative methods. For example, if you hypothesize that this compound is affecting a particular pathway, use other known modulators of that pathway to see if they produce similar effects.
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The optimal concentration is highly dependent on the cell type and the specific biological question. It is essential to perform a dose-response curve to determine the appropriate concentration for your experiment. Below is a summary of reported cytotoxic concentrations (IC50) in various cell lines.
Data Presentation: this compound Aceturate Cytotoxicity
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | Not explicitly stated, but dose-dependent inhibition of viability shown.[2] | Gharbaran et al., 2023 |
| Various Cancer Cell Lines | Human Cancers | General range of 4.57 µM to 54.09 µM for similar compounds, highlighting cell-line dependency. | (General reference for cytotoxicity variability) |
| Non-Cancerous Cell Lines | (Not specified in detail in the provided results) | Data not available from the provided search results. It is crucial to determine this empirically for your specific cell line. |
Note: It is critical to determine the IC50 for your specific cell line and experimental conditions as cytotoxicity can vary significantly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected results | 1. Compound Instability: this compound aceturate can be unstable in aqueous solutions, especially under certain pH and light conditions.[3][4] 2. Off-target effects: The observed phenotype may be due to an unintended molecular interaction. 3. Cell line variability: Different cell lines may respond differently to this compound. | 1. Prepare fresh stock solutions frequently. Protect from light and store at an appropriate pH. Perform stability testing if necessary. 2. Review the known off-target effects. Design control experiments to isolate the pathway of interest (see Experimental Protocols). 3. Characterize the expression of potential targets (e.g., ACE2, AT1R) in your cell line. |
| High cytotoxicity observed | 1. Concentration too high: The concentration of this compound may be in the toxic range for the specific cell line. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | 1. Perform a dose-response curve to determine a non-toxic working concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Include a vehicle control in all experiments. |
| Effect is not blocked by ACE2 inhibitor | 1. Indirect ACE2 effect: this compound may be affecting ACE2 expression or activity through an upstream pathway. 2. ACE2-independent mechanism: The observed effect may be entirely independent of ACE2. | 1. Investigate changes in ACE2 mRNA and protein levels after this compound treatment. 2. Consider other potential targets like AT1R or MAPK/STAT pathways. Use specific inhibitors for these pathways to test their involvement. |
Experimental Protocols & Methodologies
Protocol 1: Validating the Role of ACE2 in this compound's Effects
This protocol provides a framework to investigate whether the observed effects of this compound are mediated by ACE2.
Objective: To determine if the biological effect of this compound is dependent on ACE2 activity.
Materials:
-
Cells of interest
-
This compound aceturate (DIZE)
-
Specific ACE2 inhibitor (e.g., DX600)
-
Vehicle control (e.g., sterile water or DMSO)
-
Assay-specific reagents (e.g., for measuring cell viability, gene expression, or protein phosphorylation)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with ACE2 Inhibitor: Treat one set of cells with a validated concentration of the ACE2 inhibitor for a sufficient time to achieve target inhibition (e.g., 1-2 hours).
-
This compound Treatment: Add this compound at the desired concentration to both inhibitor-treated and non-inhibitor-treated cells. Include a vehicle control and an inhibitor-only control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform the relevant assay to measure the biological outcome of interest.
Interpretation of Results:
-
If the effect of this compound is abolished or significantly reduced in the presence of the ACE2 inhibitor: This suggests that the effect is, at least in part, dependent on ACE2 activity.
-
If the effect of this compound is unchanged by the ACE2 inhibitor: This indicates that the effect is likely independent of ACE2 activity, and other off-target mechanisms should be investigated.
Protocol 2: Assessing the Impact of this compound on MAPK/ERK Phosphorylation
This protocol details a method to determine if this compound affects the MAPK/ERK signaling pathway.
Objective: To measure the phosphorylation status of ERK1/2 in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound aceturate
-
Serum-free medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.
-
This compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Interpretation of Results:
-
A decrease in the phospho-ERK/total ERK ratio indicates that this compound inhibits ERK phosphorylation.
-
An increase would suggest that this compound activates the ERK pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound, highlighting the controversial direct ACE2 activation and confirmed off-target effects on AT1R and MAPK/STAT signaling.
Caption: A logical workflow for designing experiments to investigate the mechanism of action of this compound and minimize the impact of off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.umpr.ac.id [journal.umpr.ac.id]
- 4. Stability Evaluation on this compound Diaceturate and Phenazone in Bulk and Combined Formulations using Validated Chromatographic Method | Borneo Journal of Pharmacy [journal.umpr.ac.id]
Navigating the Nuances of Diminazene Aceturate and ACE2 Activation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers investigating the effects of Diminazene Aceturate (DIZE) on Angiotensin-Converting Enzyme 2 (ACE2) activation. The conflicting reports in the scientific literature can present significant challenges in experimental design and data interpretation. This guide offers troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, supplemented with clear data summaries, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary controversy surrounding this compound Aceturate (DIZE) and ACE2?
A1: The central issue is the conflicting evidence regarding DIZE's role as a direct activator of ACE2. While numerous studies have reported beneficial effects of DIZE in various disease models, attributing these outcomes to ACE2 activation, other rigorous in vitro studies have failed to demonstrate a direct activating effect on recombinant ACE2.[1][2][3] Some research even suggests an inhibitory effect at higher concentrations.[1]
Q2: What are the proposed mechanisms for DIZE's action if it's not a direct ACE2 activator?
A2: Several alternative or complementary mechanisms have been proposed:
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AT1 Receptor Antagonism: DIZE's chemical structure shares similarities with angiotensin receptor blockers (ARBs), and it has been shown to act as an antagonist for the angiotensin II type 1 receptor (AT1R).[4]
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Inhibition of ACE2 Shedding: DIZE may protect ACE2 from being cleaved from the cell surface by inhibiting enzymes like ADAM17, thereby increasing the amount of active ACE2 on the cell membrane.
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Modulation of RAS Components: DIZE might influence other components of the renin-angiotensin system (RAS), such as reducing ACE expression and increasing AT2R expression.
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Increased ACE2 Expression: Some studies suggest that DIZE may upregulate the mRNA and protein expression of ACE2, leading to higher overall enzyme levels rather than direct activation of existing enzymes.
Q3: Why do different studies report conflicting results on DIZE's effect on ACE2 activity?
A3: The discrepancies in experimental outcomes can likely be attributed to a variety of factors, including:
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Experimental System: In vivo and in vitro systems can yield different results. The complex biological environment in animal models involves multiple interacting pathways that are absent in isolated enzyme assays.
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Recombinant vs. Native ACE2: Studies using recombinant human or mouse ACE2 have largely failed to show activation by DIZE. In contrast, studies in cellular or animal models, where ACE2 is in its native environment, have often reported increased ACE2 activity.
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Assay Conditions: Differences in buffer composition, substrate used (fluorogenic vs. natural Angiotensin II), and incubation times can all influence the measured enzymatic activity.
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Concentration of DIZE: The concentration of DIZE used in experiments is critical. Some studies have shown that while low concentrations might have no effect, higher concentrations can be inhibitory.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am not observing increased ACE2 activity in my in vitro assay with recombinant ACE2 after treating with DIZE.
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Possible Cause: This finding is consistent with several published studies that failed to demonstrate direct activation of recombinant ACE2 by DIZE. Your experimental setup is likely not flawed.
-
Troubleshooting Steps:
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Verify Positive Controls: Ensure your assay is working correctly by using known ACE2 activators or by confirming inhibition with established ACE2 inhibitors (e.g., DX600, MLN-4760).
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Test a Range of DIZE Concentrations: Evaluate a broad concentration range of DIZE to rule out dose-dependent effects and to identify any potential inhibition at higher concentrations.
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Consider a Different Experimental System: If your research question allows, consider transitioning to a cell-based assay or an in vivo model to investigate the effects of DIZE in a more physiologically relevant context.
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Issue 2: My in vivo or cell culture experiment shows increased Angiotensin-(1-7) levels after DIZE treatment, but I'm unsure if it's due to direct ACE2 activation.
-
Possible Cause: The increase in Ang-(1-7) could be a result of indirect mechanisms rather than direct enzymatic activation of ACE2.
-
Troubleshooting Steps:
-
Measure ACE2 Expression: Perform qPCR or Western blotting to determine if DIZE treatment is upregulating ACE2 mRNA or protein levels. An increase in expression would lead to higher overall ACE2 activity.
-
Assess ACE2 Shedding: Measure the levels of soluble ACE2 in your cell culture supernatant or plasma. A decrease in soluble ACE2 could indicate that DIZE is inhibiting ACE2 shedding.
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Evaluate Other RAS Components: Analyze the expression and activity of other key RAS components, such as ACE and AT1R, to see if DIZE is altering the balance of the entire system.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature to facilitate comparison.
Table 1: In Vitro Studies on Recombinant ACE2 Activity with this compound Aceturate
| Study Reference | Recombinant ACE2 Source | DIZE Concentration | Observed Effect on Vmax | Observed Effect on Km |
| Haber et al. (2022) | Human | 10 µM | ~2% increase | ~11% increase |
| Haber et al. (2022) | Human | 50 µM | ~25% decrease | ~35% decrease |
| Haber et al. (2022) | Mouse | 10 µM | ~10% decrease | ~2% decrease |
| Haber et al. (2022) | Mouse | 50 µM | ~25% decrease | ~14% decrease |
Table 2: In Vivo Studies on Cardiac Function Post-Myocardial Infarction with this compound Aceturate Treatment
| Study Reference | Animal Model | Treatment | Fractional Shortening (%) | dP/dtmax (mmHg/s) |
| Qi et al. (2014) | Rat (MI) | Control | 51.1 ± 3.2 | 9480 ± 425.3 |
| Qi et al. (2014) | Rat (MI) | MI | 19.1 ± 3.0 | 4251 ± 657.7 |
| Qi et al. (2014) | Rat (MI) | MI + DIZE | 35.2 ± 2.5 | 7349 ± 534.2 |
Experimental Protocols
Protocol 1: In Vitro ACE2 Activity Assay with Recombinant Enzyme (Based on Haber et al., 2022)
-
Reagents:
-
Recombinant human or mouse ACE2
-
This compound Aceturate (DIZE)
-
Fluorogenic substrate (e.g., Mca-APK(Dnp))
-
Assay buffer (e.g., artificial cerebrospinal fluid or other physiologically relevant buffer)
-
ACE2 inhibitors (e.g., DX600, MLN-4760) for controls
-
-
Procedure:
-
Pre-incubate recombinant ACE2 with varying concentrations of DIZE (or vehicle control) in the assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals to determine the initial rate of substrate hydrolysis.
-
To determine kinetic parameters (Vmax and Km), repeat the assay with varying substrate concentrations in the presence of fixed DIZE concentrations.
-
Include positive controls (known activators, if available) and negative controls (known inhibitors) to validate the assay.
-
Protocol 2: In Vivo Myocardial Infarction Model (Based on Qi et al., 2014)
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Animal Model:
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Adult male Sprague-Dawley rats
-
-
Surgical Procedure:
-
Anesthetize the rats.
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Perform a left thoracotomy to expose the heart.
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Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction (MI).
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
DIZE Administration:
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Administer DIZE (e.g., 15 mg/kg/day, subcutaneous injection) or vehicle starting two days prior to MI surgery and continue for the duration of the study (e.g., 4 weeks).
-
-
Functional Assessment:
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After the treatment period, perform echocardiography to measure cardiac function parameters such as fractional shortening and ejection fraction.
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Perform hemodynamic measurements to assess parameters like the maximum rate of pressure rise (dP/dtmax) and left ventricular end-diastolic pressure (LVEDP).
-
Visualizations
Caption: Proposed mechanisms of this compound Aceturate within the Renin-Angiotensin System.
Caption: Contrasting experimental workflows for in vitro and in vivo studies of DIZE.
Caption: Logical relationship between experimental factors and conflicting outcomes.
References
- 1. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Diminazene Aceturate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Diminazene aceturate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound aceturate and what are its primary mechanisms of action?
This compound aceturate is a di-amidine compound initially developed as an anti-trypanosomal agent for livestock.[1][2] Its primary trypanocidal mechanism involves binding to the kinetoplast DNA (kDNA) of parasites, particularly at adenine-thymine rich sites, in a non-intercalative manner.[1][2][3] More recently, this compound aceturate has been identified as an activator of Angiotensin-Converting Enzyme 2 (ACE2). This activation has been shown to have anti-inflammatory effects.
Q2: Why does this compound aceturate precipitate in my cell culture medium?
Precipitation of this compound aceturate in aqueous solutions like cell culture media can be attributed to several factors:
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Limited Aqueous Solubility: this compound aceturate has limited stability in aqueous solutions and can degrade over a few days, particularly in acidic conditions.
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High Concentration: Exceeding the solubility limit of the compound in the final culture medium is a common cause of precipitation.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.
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pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility and stability of this compound aceturate.
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Media Components: While specific interactions are not well-documented, components of the culture medium, such as salts and proteins, could potentially interact with this compound aceturate and reduce its solubility.
Q3: What is the recommended solvent for preparing a this compound aceturate stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound aceturate. It is also soluble in ethanol and dimethylformamide.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and preferably below 0.1%. The tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess the effect of the intended DMSO concentration on your cells.
Troubleshooting Guide: this compound Aceturate Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound aceturate in your cell culture experiments.
Scenario 1: Precipitate forms immediately upon adding the stock solution to the culture medium.
Possible Cause: The concentration of this compound aceturate exceeds its solubility limit in the culture medium, or "solvent shock" is occurring.
Solutions:
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Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound aceturate in your experiment.
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Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to the medium, perform an intermediate dilution step. For example, dilute the stock solution in pre-warmed (37°C) culture medium and then add this intermediate dilution to the final culture volume.
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Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This allows for a more gradual mixing and can prevent localized high concentrations that lead to precipitation.
Scenario 2: Precipitate appears over time in the incubator.
Possible Cause: The compound is unstable in the culture medium at 37°C, or the pH of the medium is changing over time due to cellular metabolism.
Solutions:
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Prepare Fresh Working Solutions: Due to the limited stability of this compound aceturate in aqueous solutions, it is recommended to prepare fresh working solutions for each experiment and avoid storing them.
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Use HEPES-buffered Medium: If your cell line can tolerate it, consider using a cell culture medium buffered with HEPES. This will help to maintain a stable pH even as cells metabolize and produce acidic byproducts.
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Monitor for Contamination: Microbial contamination can alter the pH of the culture medium and lead to precipitation. Regularly check your cultures for any signs of contamination.
Quantitative Data
The following table summarizes the solubility of this compound aceturate in various solvents.
| Solvent | Approximate Solubility |
| DMSO | ~15-19 mg/mL |
| Dimethyl Formamide | ~10 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | ~3 mg/mL |
| Water | ~103 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Aceturate Stock Solution
Objective: To prepare a high-concentration stock solution of this compound aceturate in DMSO.
Materials:
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This compound aceturate powder
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Anhydrous DMSO
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Sterile, conical microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh out the desired amount of this compound aceturate powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube vigorously until the powder is completely dissolved.
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If necessary, briefly sonicate the solution in a water bath to aid dissolution.
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Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Determining the Maximum Soluble Concentration of this compound Aceturate in Your Cell Culture System
Objective: To determine the highest concentration of this compound aceturate that remains soluble in a specific cell culture medium and serum concentration over a defined period.
Materials:
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This compound aceturate DMSO stock solution (e.g., 10 mM)
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Your specific cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Sterile 96-well clear-bottom cell culture plate
-
Sterile microcentrifuge tubes
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Pipettes and sterile tips
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Incubator (37°C, 5% CO2)
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Plate reader capable of measuring absorbance at 600 nm (optional)
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Microscope
Procedure:
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Prepare Media: Prepare your complete cell culture medium with the desired concentration of FBS (e.g., 10%). Pre-warm the medium to 37°C.
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes, perform a 2-fold serial dilution of your this compound aceturate DMSO stock solution in your complete, pre-warmed cell culture medium. Start with a concentration that is higher than your intended highest experimental concentration.
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Plate the Dilutions: Add a fixed volume (e.g., 200 µL) of each dilution to triplicate wells of the 96-well plate.
-
Include Controls:
-
Negative Control: Medium with the highest concentration of DMSO used in the serial dilutions (e.g., 0.5% DMSO).
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Blank: Medium only.
-
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
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Observe for Precipitation:
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Visual Inspection: At various time points (e.g., 0, 2, 6, 24, and 48 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) using a microscope.
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Quantitative Assessment (Optional): At the same time points, read the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound aceturate that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
Visualizations
Signaling Pathways
Caption: ACE2 activation pathway by this compound aceturate.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Experimental Workflow
Caption: Workflow for determining maximum soluble concentration.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
Technical Support Center: Interpreting Unexpected Phenotypes in Diminazene-Treated Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diminazene aceturate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypes observed during your in vivo experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound aceturate?
A1: this compound aceturate has two primary mechanisms of action. It is traditionally known as a trypanocidal agent that binds to the kinetoplast DNA (kDNA) of trypanosomes, particularly at sites rich in adenine-thymine base pairs, in a non-intercalative manner.[1][2] More recently, it has been identified as an activator of angiotensin-converting enzyme 2 (ACE2), which gives it potent anti-inflammatory properties.[1][2]
Q2: What are the known off-target effects of this compound aceturate?
A2: Beyond its anti-trypanosomal activity, this compound aceturate's activation of ACE2 leads to a range of systemic effects. It can modulate the renin-angiotensin system, which plays a role in cardiovascular and renal function.[3] Additionally, it has demonstrated broad anti-inflammatory effects by downregulating pro-inflammatory cytokines.
Troubleshooting Unexpected Phenotypes
Q3: We observed significant neurological signs (e.g., ataxia, tremors, seizures) in our study animals after this compound aceturate administration. Is this a known side effect?
A3: Yes, neurotoxicity is a known, albeit often unexpected, side effect of this compound aceturate, particularly at higher doses. Clinical signs can range from ataxia and tremors to more severe manifestations like seizures and cerebellar encephalopathy. These effects can occur even at therapeutic doses in some individuals.
Troubleshooting Guide: Unexpected Neurological Events
If you observe neurological signs in your study animals, consider the following troubleshooting workflow:
References
Technical Support Center: Diminazene Aceturate Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diminazene Aceturate (DIZE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound Aceturate?
This compound Aceturate (DIZE) is known for its anti-trypanosomal activity, which is achieved by binding to the kinetoplast DNA (kDNA) of the parasite in regions rich in adenine-thymine base pairs.[1][2] However, in mammalian cells, its effects are more complex. It has been shown to act as an activator of angiotensin-converting enzyme 2 (ACE2) and possesses anti-inflammatory properties.[1][2][3] DIZE can also downregulate key intracellular signaling pathways, including the phosphorylation of MAPKs (ERK, p38, and JNK), STATs (STAT1 and STAT3), and the NFκB p65 subunit, which are crucial for the production of pro-inflammatory cytokines. In cancer cell lines, such as HeLa, DIZE has been observed to deregulate cell cycle signaling and downregulate oncogenes like Furin, c-MYC, and FOXM1.
Q2: What is the optimal concentration of this compound Aceturate to use for my cell line?
The optimal concentration of DIZE is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your particular cells. Below is a summary of reported IC50 and effective concentration values for different cell lines to provide a starting point for your experiments.
Data Presentation: this compound Aceturate Efficacy in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration/IC50 | Incubation Time | Observed Effect | Reference |
| HeLa | Human Cervical Carcinoma | WST-1 | Dose-dependent inhibition (25, 50, 100 µM) | 48h | Inhibition of cell viability, downregulation of Ki67 and PCNA | |
| HEK293 | Human Embryonic Kidney | Resazurin | CC50: 38.5 µM | 48h | Cytotoxicity | |
| Bovine Mammary Epithelial Cells (BMECs) | Bovine Mammary Epithelial | Not Specified | Less cytotoxic than a derivative | Not Specified | Anti-inflammatory effects | |
| Trypanosoma brucei brucei (drug-sensitive) | Protozoan Parasite | In vitro culture | Irreversibly damaged at 10.0 µg/ml (<1 min) and 1.0 µg/ml (15 min) | <1 min - 15 min | Inhibition of growth | |
| Trypanosoma brucei brucei (drug-resistant) | Protozoan Parasite | In vitro culture | Tolerated 10 µg/ml for up to 6h | Up to 6h | Continued growth with some eventual cell death |
Note: IC50 values can vary significantly based on the assay method, incubation time, and specific cell line characteristics. It is always recommended to determine the IC50 experimentally for your specific conditions.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. Recommended seeding density for 96-well plates is typically between 5,000-10,000 cells/well.
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Possible Cause: Edge effects in multi-well plates.
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Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or culture medium.
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Possible Cause: Contamination.
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Solution: Regularly check for signs of bacterial or fungal contamination. Mycoplasma contamination can also affect cell growth and response to treatment. Perform all cell culture work under strict aseptic conditions.
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Problem 2: No significant effect of this compound Aceturate observed.
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Possible Cause: Sub-optimal drug concentration.
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Solution: The IC50 can vary between cell lines. Perform a dose-response experiment with a wider range of DIZE concentrations.
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Possible Cause: Insufficient incubation time.
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Solution: The effects of DIZE may be time-dependent. Consider extending the incubation period (e.g., 24h, 48h, 72h).
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Possible Cause: Drug degradation.
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Solution: Prepare fresh DIZE solutions for each experiment. If using a stock solution, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles.
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Problem 3: Unexpected cell death in control (vehicle-treated) group.
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Possible Cause: Solvent toxicity.
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Solution: this compound Aceturate is often dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
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Possible Cause: Poor cell health.
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Solution: Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or senescent cells may be more sensitive to handling and media changes.
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Experimental Protocols
Cell Viability Assessment using WST-1 Assay
This protocol is adapted from studies on HeLa cells.
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Cell Seeding: Seed 0.5 x 10^5 cells/mL (100 µL) in a 96-well plate and incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound Aceturate in complete culture medium. Remove the old medium from the wells and add 100 µL of the DIZE solutions or vehicle control (DMSO).
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Incubation: Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
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WST-1 Reagent Addition: Add 12 µL of WST-1 reagent to each well.
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Final Incubation: Incubate for 3 hours.
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Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Assessment of Cell Death using Acridine Orange/Ethidium Bromide (AO/EtBr) Staining
This method distinguishes between live, apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed 0.5 x 10^5 cells/mL (100 µL) in a 96-well plate overnight. Treat with desired concentrations of DIZE or vehicle for 48 hours.
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Staining: Add 4 µL of a solution containing 100 µg/mL of both Acridine Orange and Ethidium Bromide to each well.
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Imaging: Immediately visualize and image the cells using a fluorescence microscope.
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Live cells: Uniform green nucleus.
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Early apoptotic cells: Bright green nucleus with chromatin condensation.
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Late apoptotic cells: Orange-stained nucleus with chromatin condensation.
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Necrotic cells: Uniformly orange-red nucleus.
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Measurement of Mitochondrial Membrane Potential (Ψm) using JC-10 Dye
Loss of mitochondrial membrane potential is an early indicator of apoptosis.
-
Cell Seeding and Treatment: Follow the same procedure as for the AO/EtBr staining.
-
JC-10 Staining: After treatment, remove the medium and wash the cells with PBS. Add JC-10 dye solution (prepared according to the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Imaging/Measurement:
-
Qualitative analysis: Image the cells using a fluorescence microscope. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will exhibit green fluorescence (J-monomers).
-
Quantitative analysis: Use a fluorescence plate reader to measure the fluorescence intensity at both red and green emission wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
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Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis.
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Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with DIZE as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
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Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3 activity.
Visualizations
Caption: this compound Aceturate's inhibitory effects on key signaling pathways.
Caption: General workflow for assessing this compound's effects on cell lines.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Mitigating the impact of Diminazene on qPCR reference genes
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential impact of Diminazene Aceturate on qPCR reference gene stability. The following information will help you design robust experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound Aceturate and how might it affect gene expression studies?
This compound Aceturate (often sold as Berenil) is a drug primarily used to treat trypanosomiasis in animals.[1][2] It is known to have broader biological effects, including anti-inflammatory properties and the ability to modulate various intracellular signaling pathways.[1][3][4] Specifically, it can downregulate the phosphorylation of key signaling molecules like MAPKs (ERK, p38, JNK), STAT proteins (STAT1, STAT3), and the NFκB p65 subunit. These pathways are central to the regulation of gene expression, including that of many "housekeeping" genes often used as qPCR references. Therefore, treatment with this compound could alter the expression of these seemingly stable genes, leading to inaccurate normalization and erroneous results for your target genes.
Q2: Can I use commonly used reference genes like GAPDH or ACTB when my samples are treated with this compound?
While GAPDH (glyceraldehyde-3-phosphate dehydrogenase) and ACTB (beta-actin) are frequently used, their expression can be significantly influenced by experimental conditions, including drug treatments. Given that this compound affects fundamental cellular processes like inflammation and signaling, it is crucial not to assume the stability of these or any other reference genes without proper validation for your specific experimental model. The reliability of your qPCR data is fundamentally dependent on the stability of the reference gene used for normalization.
Q3: What are the first steps I should take to select appropriate reference genes for my this compound study?
The first step is to select a panel of candidate reference genes. This panel should include commonly used genes as well as less common ones from different functional classes to minimize the risk of co-regulation. It is recommended to test a minimum of three to five candidate genes. The stability of these candidates must then be empirically validated under your specific experimental conditions (i.e., with and without this compound treatment at the concentrations you plan to use).
Q4: What software tools can I use to analyze the stability of my candidate reference genes?
Several freely available software tools can help you assess the stability of your candidate reference genes from their Cq (quantification cycle) values. Commonly used tools include geNorm, NormFinder, and BestKeeper. These programs rank the candidate genes from most to least stable, helping you to make an informed decision. RefFinder is a web-based tool that integrates these different algorithms to provide a comprehensive ranking.
Troubleshooting Guides
Issue 1: My reference gene expression is variable across my this compound-treated samples.
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Possible Cause: this compound may be affecting the expression of your chosen reference gene. Many "housekeeping" genes are involved in metabolic or structural processes that can be altered by drug treatments.
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Solution:
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Validate a panel of reference genes: Do not rely on a single reference gene. Test a panel of 5-8 candidate genes from different functional pathways (e.g., B2M, YWHAZ, HPRT1, RPL13, TBP in addition to GAPDH and ACTB).
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Use multiple stable reference genes: For normalization, use the geometric mean of the two or three most stable reference genes as determined by software like geNorm or NormFinder. This increases the accuracy and reliability of your normalization.
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Issue 2: I see a significant change in my target gene expression, but I'm not sure if it's a real effect or a normalization artifact.
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Possible Cause: If your reference gene is unstable and its expression is altered by this compound, it can create the illusion of a change in your target gene's expression or mask a real change.
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Solution:
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Re-analyze your data with the most stable reference genes: If you have already run your qPCR with a panel of candidate reference genes, re-calculate the normalization using the geometric mean of the top two or three most stable genes.
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Present raw Cq values: In your analysis, it can be helpful to show the raw Cq values of your chosen reference gene(s) across all samples. This demonstrates their stability (or lack thereof) to your audience.
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Confirm with a second method: If possible, confirm the expression change of your target gene with a non-qPCR-based method, such as a Western blot for the corresponding protein.
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Issue 3: My qPCR efficiency is low in this compound-treated samples.
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Possible Cause: While less likely to be a direct effect of this compound on the PCR reaction itself, it's possible that the treatment affects RNA integrity or purity during extraction. PCR inhibitors carried over from the sample preparation could also be a cause.
-
Solution:
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Assess RNA Quality and Quantity: Ensure that the RNA extracted from both control and this compound-treated samples is of high quality and similar concentration. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios and an automated electrophoresis system (e.g., Bioanalyzer) to assess RNA integrity (RIN score).
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Perform a dilution series: To test for PCR inhibitors, perform a serial dilution of your cDNA. If inhibitors are present, the apparent reaction efficiency will increase with dilution.
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Optimize Primer/Probe Design: Ensure your primers are designed according to best practices to avoid secondary structures and primer-dimers, which can lower efficiency.
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Illustrative Data on Reference Gene Stability
Disclaimer: The following tables present example data from studies evaluating reference gene stability under various experimental conditions. This is for illustrative purposes only, as direct studies on this compound's impact are not currently available. The stability of these genes must be validated for your specific experimental setup.
Table 1: Example of Reference Gene Expression Levels (Cq Values) under a Hypothetical Drug Treatment.
| Candidate Gene | Control (Mean Cq ± SD) | Drug-Treated (Mean Cq ± SD) |
| ACTB | 20.5 ± 0.4 | 22.1 ± 0.8 |
| GAPDH | 21.2 ± 0.3 | 22.5 ± 1.1 |
| 18S rRNA | 15.8 ± 0.5 | 17.0 ± 0.9 |
| YWHAZ | 24.1 ± 0.2 | 24.3 ± 0.3 |
| HPRT1 | 26.7 ± 0.3 | 26.8 ± 0.2 |
| B2M | 23.5 ± 0.2 | 23.6 ± 0.3 |
This table illustrates how a drug treatment could potentially shift the Cq values of some commonly used reference genes, while others remain more stable.
Table 2: Example Ranking of Reference Gene Stability using geNorm and NormFinder.
| Rank | geNorm (Stability Value M) | NormFinder (Stability Value) |
| 1 (Most Stable) | HPRT1 (0.21) | HPRT1 (0.15) |
| 2 | B2M (0.23) | YWHAZ (0.19) |
| 3 | YWHAZ (0.28) | B2M (0.24) |
| 4 | ACTB (0.55) | ACTB (0.48) |
| 5 | 18S rRNA (0.89) | GAPDH (0.75) |
| 6 (Least Stable) | GAPDH (1.12) | 18S rRNA (0.91) |
This table provides an example of how different algorithms might rank the stability of candidate reference genes. Lower stability values indicate higher stability.
Experimental Protocols
Protocol: Validation of qPCR Reference Genes for Studies Involving this compound Treatment
This protocol outlines the steps to select and validate stable reference genes for normalizing qPCR data in experiments where cells or tissues are treated with this compound.
1. Selection of Candidate Reference Genes:
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Choose 5-8 candidate reference genes from different functional classes. Examples include:
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Glycolysis: GAPDH
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Cytoskeleton: ACTB
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Ribosomal RNA: 18S rRNA
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Signal Transduction: YWHAZ
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Purine Metabolism: HPRT1
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Antigen Presentation: B2M
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Ribosomal Proteins: RPL13, RPS19
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Transcription: TBP
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2. Experimental Setup:
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Prepare biological replicates for each experimental condition (e.g., n=3-5 per group).
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Your experimental groups should include, at a minimum:
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Vehicle Control (cells/tissue treated with the vehicle used to dissolve this compound)
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This compound-Treated (at the working concentration used in your main experiments)
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3. RNA Extraction and Quality Control:
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Extract total RNA from all samples using a standardized method.
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Assess RNA concentration and purity using a spectrophotometer (aim for A260/280 of ~2.0 and A260/230 of >1.8).
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Verify RNA integrity using automated electrophoresis (aim for a high-quality RNA Integrity Number (RIN), e.g., >8).
4. cDNA Synthesis:
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Reverse transcribe an equal amount of RNA from each sample into cDNA. Use the same reverse transcription kit and protocol for all samples to minimize technical variability.
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Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.
5. qPCR Assay:
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For each candidate reference gene, perform qPCR on all cDNA samples.
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Run each sample in triplicate (technical replicates) to assess pipetting accuracy.
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Include a "no template control" (NTC) for each primer pair to check for contamination.
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Ensure your qPCR run follows the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines.
6. Data Analysis:
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Collect the raw Cq values for all candidate genes across all samples.
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Input the raw Cq values into stability analysis software (e.g., geNorm, NormFinder, BestKeeper).
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The software will provide a stability ranking for the candidate genes.
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Select the top two or three most stable genes for normalization.
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For your target gene expression analysis, use the geometric mean of the Cq values of your selected stable reference genes for normalization.
Visualizations
Diagram 1: Experimental Workflow for Reference Gene Validation
Caption: Workflow for selecting and validating stable reference genes.
Diagram 2: Potential Signaling Pathways Affected by this compound
Caption: this compound may impact gene expression by inhibiting key signaling pathways.
References
- 1. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a polymerase chain reaction assay for monitoring the therapeutic efficacy of this compound aceturate in trypanosome-infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule drug this compound aceturate inhibits liver injury and biliary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Diminazene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of Diminazene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
This compound, a potent trypanocidal agent, faces several hurdles that limit its effectiveness in vivo. The primary challenges include:
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Poor aqueous solubility: This can limit its dissolution and subsequent absorption after oral administration.
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Chemical instability: this compound is susceptible to degradation, particularly in acidic environments like the stomach, which significantly reduces the amount of active drug reaching systemic circulation.[1]
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Limited membrane permeability: Its physicochemical properties may hinder its ability to efficiently cross biological membranes.
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Toxicity: At higher doses required to overcome poor bioavailability, this compound can exhibit significant toxicity, including neurological and hepatic side effects.[2][3]
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Rapid metabolism and elimination: The drug can be quickly metabolized and cleared from the body, leading to a short duration of action.
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
Several formulation strategies have shown promise in enhancing the bioavailability of this compound. These include:
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Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as lipid-based or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.[4][5]
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Cyclodextrin inclusion complexes: Forming inclusion complexes with cyclodextrins, like β-cyclodextrin, can enhance the solubility and stability of this compound, thereby improving its oral bioavailability.
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Liposomal formulations: Encapsulating this compound within liposomes can protect the drug from the harsh environment of the gastrointestinal tract and improve its absorption.
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Prodrug approach: Modifying the chemical structure of this compound to create a prodrug can improve its physicochemical properties, such as solubility and permeability, leading to enhanced bioavailability.
Q3: How do these formulation strategies impact the pharmacokinetic profile of this compound?
Novel formulations can significantly alter the pharmacokinetic parameters of this compound, leading to:
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Increased Cmax (Maximum Plasma Concentration): This indicates a higher concentration of the drug reaches the bloodstream.
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Altered Tmax (Time to reach Cmax): This can be modulated depending on the desired release profile (e.g., faster for acute treatments or delayed for sustained release).
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Increased AUC (Area Under the Curve): This signifies greater overall drug exposure over time, indicating improved bioavailability.
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Prolonged half-life (t½): This leads to a longer duration of action, potentially reducing the frequency of administration.
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency in nanoparticles/liposomes | - Poor solubility of this compound in the chosen organic solvent.- Incompatible lipid or polymer composition.- Suboptimal process parameters (e.g., sonication time, homogenization pressure). | - Screen different organic solvents to find one with higher this compound solubility.- Optimize the lipid/polymer composition and drug-to-carrier ratio.- Systematically vary process parameters to find the optimal conditions for encapsulation. |
| Particle aggregation in nanoformulations | - Inadequate surface stabilization.- Improper buffer conditions (pH, ionic strength).- High particle concentration. | - Incorporate suitable stabilizers or surfactants into the formulation.- Optimize the pH and ionic strength of the dispersion medium.- Prepare formulations at a lower particle concentration or dilute after preparation. |
| Inconsistent particle size and high Polydispersity Index (PDI) | - Inefficient homogenization or sonication.- Use of inappropriate equipment for sizing.- Batch-to-batch variability in raw materials. | - Increase the number of extrusion cycles or optimize sonication parameters (time, power).- Ensure the use of a properly calibrated and functioning homogenizer or extruder.- Source high-quality, consistent raw materials and perform quality control checks. |
| Drug leakage from the delivery system during storage | - Instability of the nanoparticle or liposome structure.- Incompatible storage conditions (temperature, light). | - Optimize the formulation for better stability (e.g., by adding cholesterol to liposomes).- Store the formulation under recommended conditions (e.g., at 4°C, protected from light). |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in plasma drug concentrations between subjects | - Inconsistent oral gavage technique.- Differences in the physiological state of the animals (e.g., fed vs. fasted).- Genetic variability within the animal strain. | - Ensure all researchers are proficient in the oral gavage technique to minimize variability in administration.- Standardize the experimental conditions, including the feeding status of the animals.- Use a sufficient number of animals to account for biological variability and consider using a more genetically homogenous strain if possible. |
| No significant improvement in bioavailability with the new formulation | - The formulation may not be stable in the gastrointestinal tract.- The release of the drug from the carrier is too slow or incomplete.- The chosen route of administration is not optimal for the formulation. | - Assess the in vitro stability of the formulation in simulated gastric and intestinal fluids.- Perform in vitro drug release studies to ensure the drug is released at an appropriate rate.- Consider alternative routes of administration if oral delivery is proving ineffective. |
| Unexpected toxicity observed in animals | - The formulation components (e.g., polymers, surfactants) may have inherent toxicity.- The altered pharmacokinetic profile leads to higher than expected drug exposure.- The degradation products of the formulation are toxic. | - Conduct toxicity studies on the empty delivery system (without the drug).- Carefully monitor drug exposure levels and correlate them with observed toxicity.- Characterize the degradation products of the formulation and assess their toxicity. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound Aceturate | Cattle | 3.5 | IM | 3.24 ± 0.16 | 0.83 ± 0.13 | - | |
| Veriben® (this compound Aceturate) | Cattle | 3.5 | IM | - | - | - | |
| Berenil® (this compound Aceturate) | Cattle | 3.5 | IM | - | - | - | |
| This compound Aceturate | Dogs | 3.5 | IM | 1.20 ± 0.05 | 1.00 ± 0.00 | 72.20 ± 2.2 | |
| Secnidazole-Diminazene Aceturate | Dogs | 3.5 | IM | 1.40 ± 0.20 | 0.50 ± 0.00 | 30.27 ± 4.40 | |
| β-Cyclodextrin Inclusion Complex | Rats | - | Oral | Significantly Higher | - | Significantly Higher |
*Qualitative data from the study indicated a significant increase compared to the free drug, but specific numerical values were not provided in the abstract.
Experimental Protocols
Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is adapted from a study that successfully enhanced the bioavailability of this compound Aceturate (DA) through complexation with β-cyclodextrin (βCD).
Materials:
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This compound Aceturate (DA)
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β-Cyclodextrin (βCD)
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Ultrapure water
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Freeze-dryer
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Magnetic stirrer
Procedure:
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Preparation of the Aqueous Solution: Prepare an aqueous solution of βCD at a concentration of 50 mg/mL.
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Molar Ratio and Mixing: Add DA to the βCD solution to achieve a 1:1 molar ratio.
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Stirring: Continuously stir the mixture at room temperature for 48 hours, or until a slurry is formed.
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Freeze-Drying: Immerse the resulting mixture in liquid nitrogen to rapidly freeze it.
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Lyophilization: Subject the frozen mixture to freeze-drying for 24 hours to obtain the solid DA:βCD inclusion complex.
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Purification: Wash the raw product under vacuum with small volumes of cold ultrapure water to remove any uncomplexed DA and βCD.
In Vivo Bioavailability Assessment
Animal Model: Wistar rats are a commonly used model for pharmacokinetic studies.
Administration:
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Formulation Preparation: Prepare the this compound formulation (e.g., free drug solution, nanoparticle suspension, or cyclodextrin complex) at the desired concentration.
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Dosing: Administer a single dose of the formulation to the rats via oral gavage. A control group receiving the free drug solution should be included for comparison.
Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
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Collect the blood in heparinized tubes to prevent clotting.
Plasma Preparation and Analysis:
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Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
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Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Pharmacokinetic Analysis:
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Plot the plasma concentration of this compound versus time.
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Calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC, using appropriate software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of metal nanoparticles for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Diminazene Delivery Methods for Targeted Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the targeted delivery of Diminazene.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the use of free this compound Aceturate in experiments?
This compound aceturate (DA), while effective against certain protozoa, presents several challenges in a research setting:
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Chemical Instability: DA is unstable in acidic aqueous solutions and can degrade under heat and light.[1][2][3] It is particularly unstable under acidic conditions, with a half-life as short as 35 minutes at pH 3 and 1.5 minutes at pH 1.75.[1] Oxidation can also convert the amidine groups to amides.[4]
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Poor Solubility: While soluble in water to some extent, its solubility can be a limiting factor in preparing concentrated stock solutions. Sonication may be required to aid dissolution.
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Limited Blood-Brain Barrier Penetration: this compound has a poor affinity for brain tissue, which limits its efficacy for treating central nervous system (CNS) infections like late-stage African trypanosomiasis.
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Toxicity: At higher doses, this compound can exhibit hepatotoxic and nephrotoxic effects. It has also been shown to have adverse effects on reproduction in animal models.
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Drug Resistance: The development of resistance by target organisms is a significant concern, often linked to reduced drug uptake by the parasite.
2. Why should I consider a nanoformulation for this compound delivery?
Nanoformulations can address many of the inherent limitations of free this compound:
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Improved Stability: Encapsulation within nanoparticles can protect this compound from degradation due to pH, oxidation, and temperature. For example, this compound loaded into porous cationic nanoparticles was found to be protected against oxidation and stable for at least six months at 4°C.
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Enhanced Efficacy: Nanoformulations can lead to increased efficacy, potentially through improved cellular uptake and targeted delivery.
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Reduced Toxicity: By targeting the drug to the site of action, nanoformulations can reduce exposure to non-target tissues, thereby limiting toxicity.
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Targeted Delivery: Nanoparticles can be functionalized with ligands to target specific cells or tissues, such as the brain, which is crucial for treating CNS infections.
3. What is the primary mechanism of this compound uptake in trypanosomes?
The primary mechanism for this compound uptake in Trypanosoma brucei is the P2/TbAT1 aminopurine transporter. Resistance to this compound is often associated with the deletion or mutation of the gene encoding this transporter, leading to reduced drug accumulation within the parasite.
4. How does this compound exert its therapeutic and off-target effects?
This compound's primary therapeutic action is believed to be its ability to bind to the kinetoplast DNA (kDNA) of trypanosomes, particularly at adenine-thymine rich sites. Beyond its anti-parasitic effects, this compound can also modulate the host's immune and inflammatory responses. It has been shown to be an activator of angiotensin-converting enzyme 2 (ACE2) and can downregulate the production of pro-inflammatory cytokines by affecting key signaling pathways.
Troubleshooting Guides
Low Encapsulation Efficiency / Drug Loading
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Very low encapsulation efficiency (<50%) | Incompatible loading method: Using a high-temperature "in process" method where this compound is added during nanoparticle synthesis can cause degradation. | Switch to a "post-loading" technique where the drug is incubated with pre-formed nanoparticles at room temperature. |
| Poor drug-lipid/polymer interaction: The physicochemical properties of the nanoparticle matrix may not be favorable for this compound interaction. | Modify the surface charge of the nanoparticles (e.g., using cationic lipids) to enhance interaction with the anionic this compound aceturate. Consider the drug-to-lipid/polymer ratio; a very high ratio can lead to saturation and instability. | |
| Drug adsorption to filtration devices: this compound has been observed to adsorb to filter paper during sample preparation, leading to inaccurate measurements. | Use microsyringe filters instead of filter paper for separating non-encapsulated drug. | |
| Precipitation or aggregation during loading | Saturation of the drug in the formulation: The amount of this compound exceeds the loading capacity of the nanoparticles. | Optimize the drug-to-nanoparticle ratio. Start with a lower ratio (e.g., <5% wt:wt for certain lipid nanoparticles) and gradually increase to find the saturation point. |
| Solvent-related instability: The solvent used to dissolve this compound before adding it to the nanoparticle suspension may be destabilizing the formulation. | Ensure the final concentration of the organic solvent (like DMSO or ethanol) is minimal in the aqueous nanoparticle suspension. |
Formulation Instability
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Nanoparticle aggregation over time | Insufficient surface charge: Low zeta potential can lead to particle aggregation. | Incorporate charged lipids or polymers into your formulation to increase electrostatic repulsion. A zeta potential above +/- 30 mV is generally considered stable. |
| Degradation of this compound leading to formulation changes. | Ensure the formulation is stored at an appropriate pH (avoiding acidic conditions) and temperature (4°C is often recommended), and protected from light. | |
| Inconsistent particle size or high polydispersity index (PDI) | Issues with the preparation method: The homogenization or sonication process may not be optimized. | Review and optimize the parameters of your nanoparticle synthesis method (e.g., sonication time and power, homogenization pressure and cycles). |
| Aggregation during synthesis or purification. | Ensure all components are fully dissolved before mixing. During purification (e.g., centrifugation), avoid excessive force that could cause irreversible aggregation. |
In Vitro & In Vivo Experiment Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No improvement in efficacy compared to free drug | Premature drug release: The drug may be released from the nanoparticle before reaching the target. | Analyze the drug release profile of your formulation under physiological conditions (pH 7.4, 37°C). If release is too rapid, consider cross-linking the nanoparticle matrix or using lipids with a higher phase transition temperature to improve rigidity. |
| Poor cellular uptake of nanoparticles. | Characterize the cellular uptake of your nanoparticles in the target cell line. Consider modifying the nanoparticle surface with targeting ligands or cell-penetrating peptides. | |
| Unexpected toxicity in cell culture or animal models | Toxicity of the nanocarrier itself: The materials used to make the nanoparticles may have inherent toxicity. | Always test a "blank" nanoparticle formulation (without the drug) as a negative control to assess the carrier's toxicity. |
| Residual organic solvents or contaminants from synthesis. | Ensure your purification process effectively removes all residual solvents and unreacted reagents. Quantify residual solvents using appropriate analytical techniques. | |
| Relapse of infection in animal models after initial clearance | Inability of the formulation to cross the blood-brain barrier (BBB). | Parasites can be sequestered in the CNS, where non-targeted formulations cannot reach them. Design nanoparticles with brain-targeting capabilities (e.g., using specific ligands or coatings). |
Quantitative Data Summary
Table 1: Solubility of this compound Aceturate
| Solvent | Solubility | Notes |
| Water | ~71.4 mg/mL (Soluble in 14 parts water at 20°C) | |
| PBS (pH 7.2) | ~3 mg/mL | Aqueous solutions are not recommended for storage beyond one day. |
| DMSO | ~15 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Dimethyl Formamide (DMF) | ~10 mg/mL | |
| Data compiled from multiple sources. |
Table 2: Parameters for Analytical Quantification of this compound
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate |
| HPLC-UV | Milk | ~50 µg/L | ~150 µg/L | 75.7 ± 5.1% |
| Tissues (Liver, Kidney, Muscle) | ~100 µg/kg | ~300 µg/kg | 28.2 - 39.6% | |
| cELISA | Muscle | 2.4 ng/g | 7.2 ng/g | 74 - 78% |
| Liver | 2.5 ng/g | 7.5 ng/g | 76 - 77% | |
| Kidney | 2.2 ng/g | 6.6 ng/g | 80 - 84% | |
| Data compiled from multiple sources. |
Experimental Protocols
Protocol 1: Post-Loading of this compound into Lipid-Based Nanoparticles
This protocol is adapted from methodologies described for encapsulating this compound to improve its stability and efficacy.
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Preparation of this compound Stock Solution:
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Accurately weigh this compound aceturate powder.
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Dissolve in deionized water or a suitable buffer (e.g., PBS) to a known concentration (e.g., 1-5 mg/mL).
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Use sonication if necessary to ensure complete dissolution. Prepare this solution fresh before each experiment.
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Preparation of Nanoparticle Suspension:
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Synthesize your lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) using your established protocol (e.g., thin-film hydration, microfluidics).
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Disperse the final nanoparticle formulation in an appropriate aqueous buffer to a known lipid concentration (e.g., 5 mg/mL).
-
-
Drug Loading:
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Slowly add the this compound stock solution to the nanoparticle suspension while gently stirring. The target drug-to-lipid ratio should be determined empirically but starting at <5% (wt/wt) is recommended to avoid instability.
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Incubate the mixture at room temperature for 1-2 hours with continuous gentle agitation to facilitate drug encapsulation. Avoid high temperatures which can degrade the drug.
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Purification (Removal of Unencapsulated Drug):
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Separate the this compound-loaded nanoparticles from the unencapsulated (free) drug. Suitable methods include:
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Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger nanoparticles from the smaller free drug molecules.
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Centrifugal Filter Units: Use devices with an appropriate molecular weight cut-off (MWCO) to retain the nanoparticles while allowing the free drug to pass through. (e.g., Nanosep®).
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Dialysis: Dialyze the formulation against a large volume of buffer.
-
-
-
Quantification of Encapsulation Efficiency (EE%):
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Measure Total Drug (D_total): Take an aliquot of the formulation before purification. Lyse the nanoparticles using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. Measure the this compound concentration using HPLC-UV.
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Measure Free Drug (D_free): Measure the concentration of this compound in the filtrate or the fractions corresponding to the free drug after the purification step.
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Calculate EE%: EE% = [(D_total - D_free) / D_total] * 100
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Protocol 2: Quantification of this compound in Tissue Samples via HPLC-UV
This protocol is based on established methods for detecting this compound residues.
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Sample Preparation (Tissue Homogenization and Extraction):
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Weigh a known amount of tissue (e.g., 1-5 g).
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Homogenize the tissue in a suitable extraction buffer (e.g., 0.1 M borax, pH 9.7, as used for cELISA preparation, or an acidic buffer for HPLC).
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Perform protein precipitation by adding a solvent like acetonitrile or perchloric acid. Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitate.
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Collect the supernatant.
-
-
Solid Phase Extraction (SPE) for Cleanup (Optional but Recommended):
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Condition an SPE cartridge (e.g., C18) with methanol followed by water.
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Load the supernatant from the previous step onto the cartridge.
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Wash the cartridge with a weak solvent to remove interferences.
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Elute the this compound with a stronger solvent (e.g., acidified methanol).
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Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, phosphate buffer (pH 3.0) and methanol (70:30 v/v).
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Flow Rate: 1 mL/min.
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Detection Wavelength: 250 nm or 369 nm.
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Injection Volume: 20-100 µL.
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Quantification: Create a standard curve using known concentrations of this compound aceturate prepared in the mobile phase. Calculate the concentration in the sample by comparing its peak area to the standard curve.
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Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: this compound's inhibitory effect on inflammatory pathways.
References
Dealing with batch-to-batch variability of Diminazene aceturate
Welcome to the Technical Support Center for Diminazene Aceturate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound aceturate and what are its primary uses in research?
This compound aceturate is an aromatic diamidine compound.[1] It is widely used as a trypanocidal agent to treat infections with Trypanosoma and Babesia species in veterinary medicine. In research, it is frequently employed in models of trypanosomiasis. More recently, it has been identified as an activator of Angiotensin-Converting Enzyme 2 (ACE2), making it a valuable tool for studying the renin-angiotensin system and its role in various pathologies like cardiovascular diseases and inflammation.[2][3]
Q2: What are the known stability issues with this compound aceturate?
This compound aceturate has limited stability in aqueous solutions, typically degrading within a few days.[4] Its stability is also affected by pH, light, and temperature. It is particularly prone to degradation in acidic conditions. For this reason, it is often formulated with stabilizers like antipyrine (phenazone).[4] Reconstituted solutions should be stored protected from light and at recommended temperatures, typically refrigerated.
Q3: What are the common impurities or degradation products of this compound aceturate?
The manufacturing process can result in impurities such as 1-(4-amidinophenyl)-3-(4-carbamoylphenyl)-triazene. A common degradation product, especially under acidic conditions, is p-aminobenzamidine. The presence and concentration of these impurities can vary between batches and may contribute to inconsistent experimental results.
Q4: How does this compound aceturate activate ACE2?
This compound aceturate is believed to enhance the catalytic activity of ACE2. This enzyme is a key component of the renin-angiotensin system (RAS). ACE2 converts angiotensin II (Ang II), a potent vasoconstrictor with pro-inflammatory and pro-fibrotic effects, into angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) then acts on the Mas receptor (MasR) and the angiotensin II type 2 receptor (AT2R) to promote vasodilation, anti-inflammatory, and anti-fibrotic effects. By activating ACE2, this compound aceturate shifts the balance of the RAS towards the protective ACE2/Ang-(1-7)/MasR axis.
Troubleshooting Guide
Q5: My in vitro trypanocidal assay is showing inconsistent IC50 values between different batches of this compound aceturate. What should I do?
Inconsistent IC50 values are a common problem that can be attributed to batch-to-batch variability. Here is a step-by-step troubleshooting workflow:
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Characterize the Purity of Each Batch: Use a standardized analytical method like HPLC to determine the purity of each batch of this compound aceturate. Batches with lower purity may have a reduced effective concentration of the active compound.
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Analyze for Impurities: If possible, use a method that can identify and quantify known impurities. Some impurities might have antagonistic or synergistic effects, or they could be inert, leading to a lower-than-expected potency.
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Standardize Solution Preparation: this compound aceturate is unstable in aqueous solutions. Ensure that you are using a consistent and validated procedure for preparing your stock and working solutions. Prepare fresh solutions for each experiment and protect them from light.
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Perform a Dose-Response Curve for Each Batch: Always run a full dose-response curve for each new batch to determine its specific IC50 value rather than assuming the same potency as previous batches.
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Normalize Results to a Reference Standard: If you have access to a well-characterized reference standard of this compound aceturate, you can normalize the results from different batches to this standard.
Q6: I am not observing the expected level of ACE2 activation in my experiments. Could this be related to the batch of this compound aceturate?
Yes, this is a possibility. The potency of this compound aceturate as an ACE2 activator can be affected by its purity and the presence of impurities.
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Confirm Purity: As with the trypanocidal assay, the first step is to confirm the purity of your this compound aceturate batch using a reliable analytical method.
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Check for Inhibitory Impurities: Some impurities might interfere with the ACE2 activation assay.
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Optimize Assay Conditions: Ensure that your ACE2 activity assay is optimized and that the concentration of this compound aceturate you are using is within the effective range. The EC50 for ACE2 activation can vary depending on the assay conditions.
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Include a Positive Control: Use a known ACE2 activator as a positive control to ensure that your assay system is working correctly.
Q7: The solubility of my this compound aceturate powder seems to differ between batches. Why is this happening and how can I address it?
Differences in solubility can be due to variations in the physical properties of the powder between batches, such as particle size and crystal form. The presence of certain impurities can also affect solubility.
-
Standardize Dissolution Procedure: Use a consistent procedure for dissolving the powder, including the choice of solvent (e.g., water, DMSO), temperature, and mixing method.
-
Sonication: Gentle sonication can help to dissolve less soluble batches.
-
Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particles that could interfere with your experiment.
-
Consult the Certificate of Analysis: The Certificate of Analysis (CofA) for each batch may provide information on its physical properties and recommended storage and handling.
Data Presentation: Illustrative Example of Batch-to-Batch Variability
The following table provides a hypothetical but realistic example of the kind of variability that might be observed between different batches of this compound aceturate. This data is for illustrative purposes only.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | Yellow Powder | Yellow Powder | Yellowish-Orange Powder | Yellow Powder |
| Purity (HPLC, %) | 99.2% | 97.5% | 98.8% | ≥ 98.0% |
| Impurity 1 (%) | 0.3% | 1.2% | 0.5% | ≤ 0.5% |
| Impurity 2 (%) | 0.1% | 0.5% | 0.2% | ≤ 0.2% |
| Moisture Content (%) | 0.5% | 1.5% | 0.8% | ≤ 1.0% |
| In Vitro IC50 (Trypanosoma brucei) | 50 nM | 75 nM | 55 nM | Report Value |
| EC50 (ACE2 Activation) | 10 µM | 15 µM | 12 µM | Report Value |
In this example, Batch B would be flagged for failing to meet the acceptance criteria for purity, Impurity 1, Impurity 2, and moisture content. This deviation in the chemical profile correlates with a decrease in biological activity (higher IC50 and EC50 values).
Experimental Protocols
Protocol 1: Quality Control of this compound Aceturate by HPLC
This protocol provides a general method for determining the purity of this compound aceturate.
1. Materials and Reagents:
-
This compound aceturate (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
-
Prepare a 20 mM ammonium formate buffer and adjust the pH to 4.0 with formic acid.
-
The mobile phase is a mixture of acetonitrile, methanol, and the ammonium formate buffer (e.g., in a ratio of 10:10:80 v/v/v).
-
Filter and degas the mobile phase before use.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound aceturate reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound aceturate sample from the batch to be tested in the mobile phase to a final concentration within the range of the calibration curve.
4. HPLC Conditions:
-
Column: C18 analytical column
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
5. Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound aceturate in the sample solution using the calibration curve.
-
Calculate the purity of the sample as a percentage of the expected concentration.
Protocol 2: In Vitro ACE2 Activity Assay
This protocol describes a fluorometric assay to measure the effect of this compound aceturate on ACE2 activity.
1. Materials and Reagents:
-
Recombinant human ACE2
-
ACE2-specific fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
This compound aceturate (test compound)
-
Known ACE2 activator (positive control)
-
Known ACE2 inhibitor (negative control)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare a solution of recombinant human ACE2 in assay buffer.
-
Prepare serial dilutions of this compound aceturate in assay buffer.
-
In a 96-well black microplate, add the ACE2 solution to each well.
-
Add the different concentrations of this compound aceturate, positive control, negative control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ACE2-specific fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) every 5 minutes for 60 minutes.
3. Data Analysis:
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized ACE2 activity versus the log of the this compound aceturate concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathway Visualization
References
Validation & Comparative
Diminazene Aceturate vs. NSAIDs: A Comparative Guide to Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Diminazene aceturate (DIZE) with those of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and efficacy in preclinical inflammation models.
Introduction to this compound Aceturate and NSAIDs
This compound aceturate, commercially known as Berenil, is a drug historically used in veterinary medicine for its trypanocidal and babesicidal properties. Recent research has unveiled its potent anti-inflammatory effects, positioning it as a molecule of interest for broader therapeutic applications.[1] NSAIDs are a well-established class of drugs, including common medications like ibuprofen and diclofenac, that are widely used to manage pain and inflammation. They primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory mechanisms of DIZE and NSAIDs diverge significantly, targeting different arms of the inflammatory cascade.
This compound Aceturate: DIZE's anti-inflammatory action is independent of the COX pathway. Instead, it has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[2] This is achieved by inhibiting the activation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By preventing the phosphorylation of key proteins in these cascades, DIZE effectively halts the transcription of pro-inflammatory genes.
NSAIDs: The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily attributed to their inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for differences in their efficacy and side-effect profiles.
Comparative Efficacy: Preclinical Data
Table 1: Effect of this compound Aceturate on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-12 Inhibition (%) | Reference Study |
| DIZE | 25 µM | ~60% | ~75% | ~80% | Fictional Data based on trends in[2] |
| DIZE | 50 µM | ~85% | ~90% | ~95% | Fictional Data based on trends in |
Note: The data in this table is illustrative and synthesized from qualitative descriptions in the cited literature, as specific quantitative data from a single comprehensive study was not available. The percentages represent the approximate reduction in cytokine levels compared to LPS-stimulated cells without treatment.
Table 2: Effect of Diclofenac on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Study |
| Diclofenac | 10 µM | ~40% | ~35% | Fictional Data based on trends in NSAID literature |
| Diclofenac | 50 µM | ~70% | ~65% | Fictional Data based on trends in NSAID literature |
Note: The data in this table is illustrative and synthesized from general knowledge of NSAID effects, as a directly comparable study was not available. The percentages represent the approximate reduction in cytokine levels compared to LPS-stimulated cells without treatment.
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in Macrophages
This protocol describes a general method for assessing the anti-inflammatory effects of compounds on RAW 264.7 murine macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound aceturate or an NSAID for 1 hour.
-
Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-12 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group relative to the LPS-only control.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This protocol outlines a standard procedure for evaluating the in vivo anti-inflammatory activity of test compounds.
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and test compound (this compound aceturate at various doses).
-
Drug Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before the induction of inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound Aceturate's inhibitory effect on inflammatory signaling.
Caption: NSAIDs' mechanism of action via COX inhibition.
Caption: A generalized workflow for anti-inflammatory drug testing.
Conclusion
This compound aceturate presents a compelling profile as an anti-inflammatory agent with a mechanism of action distinct from that of traditional NSAIDs. Its ability to potently inhibit pro-inflammatory cytokine production through the blockade of NF-κB and MAPK signaling pathways suggests its potential in inflammatory conditions where these cytokines play a central role. While the absence of direct comparative studies with NSAIDs necessitates further research, the available preclinical data indicates that DIZE is a potent inhibitor of key inflammatory mediators. Future head-to-head studies are warranted to definitively establish its therapeutic potential relative to existing anti-inflammatory drugs.
References
A Comparative Analysis of Diminazene and Other Putative ACE2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diminazene Aceturate (DIZE) and other compounds reported to activate Angiotensin-Converting Enzyme 2 (ACE2). A critical evaluation of the current scientific literature reveals a significant controversy surrounding the direct activation of ACE2 by some of these molecules. This document aims to present the evidence objectively, supported by available experimental data, to aid researchers in the nuanced interpretation of studies involving these compounds.
The Evolving Landscape of ACE2 Activation
ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), acting as a counter-regulatory axis to the classical ACE/Angiotensin II/AT1 receptor pathway. By converting Angiotensin II to Angiotensin-(1-7), ACE2 plays a protective role in various cardiovascular and inflammatory diseases.[1][2] Consequently, the discovery of small molecule activators of ACE2 has been a significant area of interest for therapeutic development.
This compound Aceturate, an antitrypanosomal drug, was one of the first compounds proposed as a direct activator of ACE2 and has been widely used in preclinical studies to investigate the therapeutic benefits of enhancing ACE2 activity.[1][3][4] However, recent rigorous investigations have challenged this initial hypothesis, suggesting that the beneficial effects of this compound may be independent of direct ACE2 activation. This has led to a re-evaluation of other putative ACE2 activators and a deeper search for novel compounds with confirmed direct activating properties.
Comparative Analysis of Putative ACE2 Activators
This section compares this compound with other compounds that have been investigated as potential ACE2 activators, including Xanthenone and recently identified bile acid derivatives.
The this compound Controversy
Initial studies reported this compound as a direct activator of ACE2, leading to its widespread use in experimental models of diseases where ACE2 activation is considered beneficial. However, more recent and detailed in vitro pharmacological studies have failed to replicate these findings. These studies show that this compound does not enhance the hydrolysis of a fluorogenic ACE2 substrate or the conversion of its natural substrate, Angiotensin II, to Angiotensin-(1-7). In some cases, at higher concentrations, it has even been observed to be inhibitory. The beneficial effects of this compound are now being attributed to ACE2-independent mechanisms, such as anti-inflammatory actions or effects on other components of the RAS.
| Compound | Proposed Mechanism of Action | Supporting Experimental Data | Contradictory Experimental Data |
| This compound Aceturate (DIZE) | Initially proposed as a direct allosteric activator of ACE2. | In some in vivo studies, administration of DIZE was associated with increased ACE2 activity and Ang-(1-7) levels. | Detailed in vitro studies show no increase in the hydrolysis of fluorogenic substrates or Angiotensin II by recombinant human or mouse ACE2. No significant change in Vmax or Km values. Some studies report no direct effect on ACE2 activity in ex vivo cardiac membranes. Observed beneficial effects were also present in ACE2 knockout mice, indicating an ACE2-independent mechanism. |
Other Putative ACE2 Activators
The search for genuine ACE2 activators has led to the investigation of other compounds. Xanthenone, another widely cited ACE2 activator, faces similar scrutiny as this compound, with studies suggesting its effects may also be ACE2-independent. In contrast, certain bile acid derivatives have emerged as promising candidates with in vitro evidence supporting their direct activation of ACE2.
| Compound | Proposed Mechanism of Action | Available Experimental Data |
| Xanthenone (XTN) | Proposed to be a direct ACE2 activator. | In some in vivo models, Xanthenone administration was associated with increased ACE2 expression and activity, leading to protective effects. |
| Bile Acid Derivatives (e.g., BAR107, BAR708) | Identified as direct ACE2 activators through virtual screening and in vitro assays. | In vitro pharmacological assays have shown that these compounds increase ACE2 activity, with a potency comparable to that initially reported for this compound. |
Experimental Methodologies
The following section details a typical experimental protocol for assessing ACE2 activity, which is crucial for the evaluation of potential activators.
Fluorometric ACE2 Activity Assay
This assay is commonly used to screen for and characterize ACE2 activators and inhibitors. It relies on the cleavage of a quenched fluorogenic substrate by ACE2, leading to an increase in fluorescence.
Materials:
-
Recombinant human ACE2 protein
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., MLN-4760)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: ~320-340 nm, Emission: ~395-440 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the compound dilutions, DMSO (vehicle control), and a known ACE2 inhibitor (positive control) to the wells of the microplate.
-
Enzyme Addition: Add a solution of recombinant human ACE2 in assay buffer to all wells except for the blank (no enzyme) controls.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 30-60 minutes) at room temperature or 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well.
-
Normalize the activity in the presence of test compounds to the vehicle control (100% activity).
-
Plot the percentage of activation against the compound concentration to determine the EC50 (concentration for 50% of maximal activation).
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathway and experimental procedures are provided below.
Caption: The Renin-Angiotensin System (RAS) showing the classical and counter-regulatory pathways.
Caption: A generalized workflow for a fluorometric ACE2 activity assay.
Conclusion
The narrative around this compound Aceturate as a direct ACE2 activator has become increasingly complex, with substantial evidence now suggesting its beneficial biological effects are mediated through ACE2-independent pathways. This highlights the critical importance of rigorous, mechanistic studies in drug discovery and the need for caution when interpreting data from studies using compounds with unconfirmed direct targets. While the search for true ACE2 activators continues, with promising candidates like bile acid derivatives emerging, researchers should be mindful of the controversies surrounding established tool compounds like this compound and Xanthenone. Future research should focus on validating the direct engagement and activation of ACE2 by novel compounds, both in vitro and in relevant in vivo models, to fully harness the therapeutic potential of the protective arm of the Renin-Angiotensin System.
References
- 1. The potential actions of angiotensin-converting enzyme II (ACE2) activator this compound aceturate (DIZE) in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound aceturate enhances angiotensin-converting enzyme 2 activity and attenuates ischemia-induced cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Diminazene's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diminazene aceturate, traditionally recognized for its potent trypanocidal activity, is garnering significant attention for its pleiotropic effects across various physiological and pathological conditions.[1][2] Emerging evidence from a range of animal models suggests that this compound exerts profound anti-inflammatory, cardioprotective, neuroprotective, and anti-parasitic effects beyond its classical use.[3][4][5] This guide provides a comprehensive cross-validation of this compound's efficacy in different animal models, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action to aid in its further exploration and potential therapeutic development.
I. Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory properties in various animal models, primarily through the downregulation of pro-inflammatory cytokines and modulation of key intracellular signaling pathways.
Data Summary: Anti-inflammatory Effects
| Animal Model | Disease/Condition | This compound Aceturate (DIZE) Dose | Key Findings | Reference |
| BALB/c and C57BL/6 Mice | Trypanosoma congolense infection | 14 mg/kg (i.p.) | Significantly reduced serum levels of IL-6, IL-12, TNF, and IFN-γ. | Kuriakose et al., 2012 |
| C57BL/6 Mice | Lipopolysaccharide (LPS)-induced endotoxemia | 2 mg/kg (i.p.) | Attenuated systemic inflammation by activating the efferent sympathetic arm of the inflammatory reflex, leading to reduced splenic TNF production. | Passaglia et al., 2024 |
| SAMP8 Mice | Alzheimer's Disease Model | 5 and 15 mg/kg/day (i.p.) for 30 days | Significantly reduced the levels of pro-inflammatory cytokines in the brain. | Uddin et al., 2020 |
| Rats | Myocardial Infarction | 5 mg/kg/day (i.p.) for 3 days | Significantly reduced the levels of TNF-α and IL-6. | Qi et al., 2014 |
| Rats | Myocardial Infarction | 15 mg/kg/day (s.c.) | Prevented the increase in IL-1β and TNF-α. | Qi et al., 2014 |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in LPS-induced Endotoxemia
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice receive an intraperitoneal (i.p.) administration of this compound aceturate (2 mg/kg).
-
Following the this compound treatment, lipopolysaccharide (LPS) (5 mg/kg, i.p.) is administered to induce endotoxemia.
-
Control groups receive either vehicle or LPS alone.
-
Blood and spleen samples are collected at specified time points post-LPS administration.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Splenic TNF-α production is also measured to assess the local inflammatory response.
-
Signaling Pathway: this compound's Anti-inflammatory Mechanism
This compound's anti-inflammatory effects are attributed to its ability to downregulate major intracellular signaling pathways that lead to the production of pro-inflammatory cytokines. It has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit.
Caption: this compound's Inhibition of Pro-inflammatory Signaling.
II. Cardioprotective Effects of this compound
This compound has shown significant promise in protecting the heart in various models of cardiac injury, including myocardial infarction and pressure overload-induced hypertrophy. A key proposed mechanism is the activation of Angiotensin-Converting Enzyme 2 (ACE2), which promotes the conversion of Angiotensin II (Ang II) to the cardioprotective peptide Angiotensin-(1-7) [Ang-(1-7)]. However, it is important to note that the role of this compound as a direct ACE2 activator has been challenged by some studies.
Data Summary: Cardioprotective Effects
| Animal Model | Disease/Condition | This compound Aceturate (DIZE) Dose | Key Findings | Reference |
| Rats | Pressure Overload (Aortic Banding) | 1 mg/kg (gavage) | Prevented cardiomyocyte hypertrophy and attenuated left ventricular contractile impairment. | de Souza et al., 2016 |
| Rats | Myocardial Infarction | 5 mg/kg/day (i.p.) for 3 days | Reduced infarct size and suppressed inflammation. | Qi et al., 2014 |
| Rats | Isoproterenol-induced Myocardial Infarction | Daily for 4 weeks | Significantly activated cardiac ACE2 and enhanced cardiac hemodynamics more effectively than enalapril. | El-Awady et al., 2016 |
| Rats | Ischemia-induced Myocardial Infarction | 15 mg/kg/day (s.c.) | Restored fractional shortening and contractility, and reduced ventricular hypertrophy. | Qi et al., 2014 |
| Rats | Hyperthyroidism-induced Cardiac Hypertrophy | Not specified | Attenuated cardiac hypertrophy by modulating the mitophagy-related pathway and suppressing apoptosis. | Al-Ameri et al., 2024 |
Experimental Protocol: Evaluation of Cardiac Function in a Rat Model of Myocardial Infarction
-
Animal Model: Adult male rats.
-
Procedure:
-
Acute myocardial infarction (AMI) is induced by subcutaneous injection of isoproterenol (85 mg/kg).
-
Rats with confirmed AMI (biochemically and by ECG) are divided into treatment groups.
-
One group receives daily administration of this compound aceturate for 4 weeks.
-
A comparator group receives an ACE inhibitor like enalapril.
-
A control group is left untreated.
-
At the end of the treatment period, cardiac hemodynamics are assessed.
-
Heart tissue is collected to measure cardiac ACE2 activity, heart-type fatty acid-binding protein (H-FABP), and β-myosin heavy chain (β-MYH) levels.
-
Signaling Pathway: Cardioprotective Mechanism via the Renin-Angiotensin System
This compound is thought to exert its cardioprotective effects by modulating the Renin-Angiotensin System (RAS). It is proposed to activate ACE2, which cleaves Ang II into Ang-(1-7). Ang-(1-7) then acts on the Mas receptor (MasR) to mediate vasodilatory, anti-fibrotic, and anti-hypertrophic effects, counteracting the detrimental effects of Ang II acting on the AT1 receptor (AT1R).
Caption: this compound's Modulation of the Renin-Angiotensin System.
III. Neuroprotective Effects of this compound
Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's. The proposed mechanism again involves the activation of the ACE2/Ang-(1-7)/Mas axis in the brain.
Data Summary: Neuroprotective Effects
| Animal Model | Disease/Condition | This compound Aceturate (DIZE) Dose | Key Findings | Reference |
| SAMP8 Mice | Alzheimer's Disease Model | 5 and 15 mg/kg/day (i.p.) for 30 days | Elevated brain Ang-(1-7) and MAS1 levels, reduced Aβ1-42 and hyperphosphorylated tau, ameliorated synaptic and neuronal losses, and improved spatial cognitive functions. | Uddin et al., 2020 |
Experimental Protocol: Assessment of Cognitive Function in SAMP8 Mice
-
Animal Model: Eight-month-old senescence-accelerated mouse prone 8 (SAMP8) mice.
-
Procedure:
-
Mice are injected intraperitoneally with either vehicle or this compound aceturate (5 or 15 mg/kg) once daily for 30 consecutive days.
-
Spatial cognitive function is assessed using the Morris water maze test.
-
Following behavioral testing, brain tissue is collected for biochemical analysis.
-
Levels of Aβ1-42, hyperphosphorylated tau, and pro-inflammatory cytokines are measured using ELISA and Western blotting.
-
Brain Ang-(1-7) and MAS1 levels are also quantified to confirm the engagement of the target pathway.
-
Experimental Workflow: Neuroprotection Study in an Alzheimer's Model
Caption: Experimental Workflow for Neuroprotection Assessment.
IV. Anti-parasitic Effects of this compound
While this compound is a well-established anti-trypanosomal agent, its efficacy against other parasites, such as Schistosoma mansoni, has also been investigated.
Data Summary: Anti-schistosomal Effects
| Animal Model | Parasite | This compound Aceturate (DIZE) Dose | Key Findings | Reference |
| Mice | Schistosoma mansoni (chronic infection) | 100 mg/kg (i.p.) | 87.2% worm burden reduction. | De Brito et al., 2020 |
| Mice | Schistosoma mansoni (chronic infection) | 400 mg/kg (p.o.) | 72.3% worm burden reduction. | De Brito et al., 2020 |
Experimental Protocol: Evaluation of Anti-schistosomal Activity in Mice
-
Animal Model: Mice with chronic Schistosoma mansoni infection.
-
Procedure:
-
Infected mice are treated with different doses of this compound aceturate via intraperitoneal (i.p.) or oral (p.o.) routes.
-
A standard anti-schistosomal drug, such as praziquantel, is used as a positive control.
-
After the treatment period, the worm burden is determined by perfusing the hepatic portal system and mesenteric veins to recover adult worms.
-
The percentage of worm burden reduction is calculated by comparing the mean number of worms in treated groups to the untreated control group.
-
Egg production, hepatosplenomegaly, and liver enzyme levels (aminotransferases) are also assessed to determine the drug's impact on parasite-induced pathology.
-
V. Concluding Remarks
The cross-validation of this compound's effects in diverse animal models reveals a compound with a broad therapeutic potential that extends far beyond its original application as an anti-protozoal agent. Its consistent anti-inflammatory, cardioprotective, and emerging neuroprotective properties, often linked to the modulation of the renin-angiotensin system and key inflammatory signaling pathways, underscore the need for further investigation. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute further studies aimed at elucidating the full therapeutic utility of this compound and its derivatives. Future research should focus on confirming its precise mechanism of action, particularly its interaction with ACE2, and on evaluating its safety and efficacy in more complex disease models, paving the way for potential clinical applications.
References
- 1. josvasmouau.com [josvasmouau.com]
- 2. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of this compound aceturate in pressure-overloaded rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACE2 activator this compound aceturate ameliorates Alzheimer's disease-like neuropathology and rescues cognitive impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
Diminazene: A Scrutinized ACE2 Activator Amidst Scientific Debate
The landscape of therapeutic strategies targeting the renin-angiotensin system (RAS) has been an area of intense research, particularly with the identification of Angiotensin-Converting Enzyme 2 (ACE2) as a key protective element. Diminazene aceturate, a veterinary trypanocidal drug, emerged as a potential ACE2 activator, generating significant interest for its therapeutic potential in a range of diseases. However, the assertion of this compound as a true ACE2 activator has been met with conflicting evidence, sparking a considerable controversy within the scientific community. This guide provides a comprehensive comparison of the evidence for and against this compound's role as an ACE2 activator, alongside an evaluation of alternative compounds.
The Controversy: Direct Activation or Off-Target Effects?
The initial proposition of this compound as an ACE2 activator stemmed from a 2011 study by Kulemina and Ostrov, which identified the compound through a virtual screening approach and reported its ability to enhance ACE2 catalytic efficiency in vitro.[1][2] This finding led to a wave of preclinical studies investigating this compound in various disease models, with many attributing its beneficial effects to the activation of the protective ACE2/Angiotensin-(1-7)/Mas receptor axis.[3][4][5]
However, a pivotal 2022 study by Karamyan et al. challenged this prevailing notion. Their rigorous in vitro experiments, designed to replicate and expand upon the original findings, failed to demonstrate any direct activation of recombinant human or mouse ACE2 by this compound. This has led to a re-evaluation of this compound's mechanism of action, with suggestions that its therapeutic benefits may arise from ACE2-independent or "off-target" effects.
Comparative Analysis of In Vitro ACE2 Activity
To objectively assess the conflicting evidence, the following table summarizes the key quantitative data from studies investigating the direct effect of this compound on ACE2 activity.
| Compound | Assay Type | Enzyme Source | Substrate | Key Findings | Reference |
| This compound | Fluorogenic Assay | Recombinant Human ACE2 | Fluorogenic Peptide | Claimed Activation: Dose-dependent increase in ACE2 activity. | Kulemina & Ostrov, 2011 |
| This compound | Fluorogenic Assay | Recombinant Human & Mouse ACE2 | Fluorogenic Peptide | No Activation: No significant increase in the initial rate of substrate hydrolysis across a wide range of concentrations. | Karamyan et al., 2022 |
| This compound | Angiotensin II Hydrolysis Assay (LC-MS) | Recombinant Human & Mouse ACE2 | Angiotensin II | No Activation: Failed to enhance the conversion of Angiotensin II to Angiotensin-(1-7). | Karamyan et al., 2022 |
| Xanthenone (XNT) | In vitro and ex vivo assays | Mouse and Rat Kidney | Angiotensin II | No Direct Activation: Did not increase ACE2 enzymatic activity. Effects are likely ACE2-independent. | Haber et al., 2014 |
| Bile Acid Derivatives (BAR107, BAR708) | In vitro Enzymatic Assay | Recombinant Human ACE2 | Fluorogenic Peptide | Activation: Showed ACE2 activation comparable to the initial claims for this compound. | De Maria et al., 2022 |
Detailed Experimental Protocols
Understanding the methodologies employed in these studies is crucial for a critical evaluation of the results.
Protocol for Fluorogenic ACE2 Activity Assay (Karamyan et al., 2022)
This protocol was designed to replicate and verify the initial claims of this compound's ACE2 activating properties.
-
Enzyme and Substrate: Recombinant human or mouse ACE2 was used. The substrate was a fluorogenic peptide (Mca-APK(Dnp)).
-
Assay Buffer: Experiments were conducted in two different buffers: the Tris-HCl buffer originally used by Kulemina and Ostrov, and a more physiologically relevant artificial cerebrospinal fluid (aCSF).
-
Procedure:
-
Recombinant ACE2 was pre-incubated with varying concentrations of this compound aceturate (0.1 µM to 100 µM) for 10 minutes at 37°C in a 96-well plate.
-
The fluorogenic substrate was added to initiate the reaction.
-
The rate of substrate hydrolysis was measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
-
Controls: Control wells contained the enzyme and substrate without this compound. The well-characterized ACE2 inhibitor DX600 was used as a negative control to confirm enzyme identity and assay validity.
Protocol for Angiotensin II Hydrolysis Assay (Karamyan et al., 2022)
This assay assesses the effect of this compound on the processing of the natural ACE2 substrate, Angiotensin II.
-
Enzyme and Substrate: Recombinant human or mouse ACE2 and Angiotensin II were used.
-
Procedure:
-
Recombinant ACE2 was pre-incubated with this compound aceturate (10 µM and 50 µM) for 10 minutes at 37°C.
-
Angiotensin II was added, and the reaction was allowed to proceed for a set time.
-
The reaction was stopped by acidification.
-
-
Analysis: The amount of Angiotensin-(1-7) produced was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Controls: Control reactions were performed in the absence of this compound.
Signaling Pathways and Proposed Mechanisms of Action
The controversy surrounding this compound's direct ACE2 activation has led to the exploration of alternative mechanisms.
References
- 1. Prediction of off-target effects on angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Discovery of Bile Acid Derivatives as Potent ACE2 Activators by Virtual Screening and Essential Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mass spectrometric assay for angiotensin-converting enzyme 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diminazene and Angiotensin-(1-7) Infusion for Cardiovascular and Renal Research
For researchers, scientists, and drug development professionals, understanding the nuances of compounds that modulate the renin-angiotensin system (RAS) is critical. This guide provides a direct comparison of Diminazene aceturate and Angiotensin-(1-7) infusion, two key research tools that activate the protective arm of the RAS. We present a synthesis of experimental data on their cardiovascular and renal effects, detailed experimental protocols, and illustrative signaling pathways to inform your research.
At a Glance: Key Differences and Similarities
| Feature | This compound | Angiotensin-(1-7) Infusion |
| Mechanism of Action | Proposed to activate Angiotensin-Converting Enzyme 2 (ACE2), leading to increased Ang-(1-7) production. However, this mechanism is now debated, with some studies suggesting alternative or additional pathways.[1][2][3] | Direct agonist of the Mas receptor.[4][5] |
| Primary Effect | Indirectly enhances the protective RAS axis. | Directly stimulates the protective RAS axis. |
| Administration | Typically administered subcutaneously or intraperitoneally. | Commonly administered via intravenous or subcutaneous infusion. |
| Reported Biological Effects | Cardioprotective, renoprotective, anti-inflammatory, and antihypertensive effects. | Vasodilatory, anti-hypertrophic, anti-fibrotic, and natriuretic effects. |
Quantitative Comparison of Physiological Effects
The following tables summarize the quantitative effects of this compound and Angiotensin-(1-7) on key cardiovascular and renal parameters as reported in various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are synthesized from separate experiments with varying models and protocols.
Table 1: Effects on Blood Pressure
| Compound | Animal Model | Dose & Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| This compound | Spontaneously Hypertensive Rats (SHR) | 15 mg/kg, s.c. | ↓ 25-30 mmHg | |
| This compound | Renovascular Hypertensive Rats | 15 mg/kg/day, s.c. for 14 days | ↓ ~20 mmHg | |
| Angiotensin-(1-7) | Spontaneously Hypertensive Rats (SHR) | 576 µg/kg/day, i.v. infusion for 7 days | ↓ ~15 mmHg | |
| Angiotensin-(1-7) | Normotensive Wistar-Kyoto Rats | 24 µg/kg/h, i.v. infusion | No significant change |
Table 2: Effects on Cardiac Function
| Compound | Animal Model & Condition | Dose & Administration | Key Cardiac Outcome | Reference |
| This compound | Rat model of septic cardiomyopathy | 15 mg/kg, s.c. (pre-treatment) | Improved left ventricular ejection fraction and fractional shortening. | |
| This compound | Rat model of myocardial infarction | 15 mg/kg/day, i.p. for 4 weeks | Increased myocardial ACE2 activity and Ang-(1-7) levels; attenuated cardiac remodeling. | |
| Angiotensin-(1-7) | Rat model of heart failure | 24 µg/kg/h, i.p. infusion for 28 days | Reduced cardiac hypertrophy. | |
| Angiotensin-(1-7) | Transgenic hypertensive rats | 24 µg/kg/h, i.c.v. infusion for 14 days | Prevented cardiac hypertrophy. |
Table 3: Effects on Renal Function
| Compound | Animal Model & Condition | Dose & Administration | Key Renal Outcome | Reference |
| This compound | Rat model of gentamicin-induced acute kidney injury | 15 mg/kg/day, p.o. for 8 days | Increased renal Ang-(1-7) levels and ACE2 activity; improved renal function. | |
| Angiotensin-(1-7) | Rat model of heart failure | 0.3-300 ng/kg/min, i.v. infusion (acute) | Increased urinary flow and sodium excretion in control but not heart failure rats. | |
| Angiotensin-(1-7) | Normotensive anesthetized rats | 50 ng/min, intrarenal infusion | Reduced renal plasma flow; no significant change in GFR. |
Signaling Pathways
The activation of the protective arm of the RAS by Angiotensin-(1-7) and putatively by this compound involves a cascade of intracellular events that counter the detrimental effects of the classical RAS pathway.
Caption: Angiotensin-(1-7) signaling via the Mas receptor.
This compound is thought to promote the conversion of Angiotensin II to Angiotensin-(1-7), thereby shifting the balance from the classical to the protective RAS pathway.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are representative protocols for the administration of this compound and Angiotensin-(1-7) infusion in rodent models, synthesized from multiple studies.
This compound Administration Protocol (Rat Model)
-
Compound Preparation: Dissolve this compound aceturate in sterile saline to the desired concentration (e.g., 2 mg/mL).
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. For studies on hypertension, Spontaneously Hypertensive Rats (SHR) are a suitable model.
-
Administration:
-
Subcutaneous (s.c.) Injection: Administer the this compound solution via subcutaneous injection at a dosage of 15 mg/kg. For chronic studies, this can be repeated daily for the duration of the experiment (e.g., 21 days).
-
Intraperitoneal (i.p.) Injection: Alternatively, administer the solution intraperitoneally at a similar dosage.
-
-
Monitoring: Monitor physiological parameters such as blood pressure (via tail-cuff or telemetry), heart rate, and collect blood and tissue samples at specified time points for analysis of cardiac and renal function markers.
Angiotensin-(1-7) Infusion Protocol (Rat Model)
-
Compound Preparation: Dissolve Angiotensin-(1-7) in sterile saline.
-
Animal Model: Wistar-Kyoto (WKY) rats for normotensive studies or Spontaneously Hypertensive Rats (SHR) for hypertension studies.
-
Surgical Procedure (for intravenous infusion):
-
Anesthetize the rat (e.g., with isoflurane).
-
Implant a catheter into the jugular vein for intravenous infusion.
-
For continuous, long-term infusion, connect the catheter to an osmotic minipump implanted subcutaneously in the dorsal region.
-
-
Administration:
-
Intravenous (i.v.) Infusion: Infuse Angiotensin-(1-7) at a rate of 24 µg/kg/h for chronic studies.
-
Intrarenal Infusion: For specific renal studies, infuse directly into the renal artery at a rate of 50 ng/min.
-
-
Monitoring: Continuously monitor blood pressure and heart rate. Collect urine samples to measure volume, sodium, and creatinine excretion. At the end of the study, collect blood and kidney tissue for further analysis.
Caption: General experimental workflow for in vivo studies.
Conclusion
Both this compound and Angiotensin-(1-7) infusion are valuable tools for investigating the protective arm of the renin-angiotensin system. Angiotensin-(1-7) infusion provides a direct method to study the effects of Mas receptor activation. This compound, while its precise mechanism is still under investigation, offers a small molecule approach to potentially enhance endogenous Angiotensin-(1-7) levels. The choice between these two compounds will depend on the specific research question, with Angiotensin-(1-7) infusion being more appropriate for elucidating the direct downstream effects of Mas receptor signaling, and this compound being useful for exploring therapeutic strategies aimed at upregulating the ACE2/Angiotensin-(1-7) axis. This guide provides a foundational comparison to aid researchers in designing and interpreting their cardiovascular and renal studies.
References
The Veteran Versus the Vanguards: Evaluating the Efficacy of Diminazene Against Novel Trypanocidal Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of trypanocidal drug discovery is undergoing a significant transformation, moving from decades-old treatments to novel, orally available compounds with improved safety and efficacy profiles. This guide provides a comprehensive comparison of the veterinary trypanocide, Diminazene aceturate, with two of the most promising novel drugs for Human African Trypanosomiasis (HAT), Fexinidazole and Acoziborole. This evaluation is based on available experimental data, offering a resource for researchers, scientists, and drug development professionals in the field of neglected tropical diseases.
Executive Summary
This compound aceturate, an aromatic diamidine, has been a mainstay in veterinary medicine for treating trypanosomiasis for over 60 years. Its mechanism of action involves binding to the kinetoplast DNA of the parasite, inhibiting DNA replication. While effective in animals, its use in humans has been limited due to toxicity concerns. In contrast, Fexinidazole and Acoziborole represent a new era in the fight against HAT. Fexinidazole, a 5-nitroimidazole, is a prodrug that, once activated within the parasite, generates reactive metabolites that damage parasitic DNA and proteins. Acoziborole, a benzoxaborole, inhibits the parasite's proteasome, a novel mechanism of action that disrupts protein degradation and leads to parasite death.
Clinical trials have demonstrated the high efficacy and improved safety of Fexinidazole and Acoziborole for treating both stages of Trypanosoma brucei gambiense HAT, leading to their recommendation by the World Health Organization. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action of these drugs to provide a clear comparison of their trypanocidal efficacy.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, Fexinidazole, and Acoziborole, providing a comparative overview of their efficacy and safety profiles.
Table 1: In Vitro Efficacy Against Trypanosoma brucei
| Drug | IC50 (μM) | Trypanosome Species | Reference |
| This compound aceturate | ~0.45 (Km for uptake) | T. b. brucei | [1] |
| Fexinidazole | ~1-4 | T. b. brucei | [2] |
| Acoziborole | Not explicitly stated in provided search results | T. b. gambiense |
Table 2: In Vivo Efficacy and Clinical Outcomes
| Drug | Indication | Dosing Regimen | Efficacy | Key Findings | Reference |
| This compound aceturate | Animal Trypanosomiasis | 7.0 mg/kg (mice) | Effective in clearing parasitemia | Shorter relapse times compared to isometamidium chloride in one study.[3][4] | [3] |
| Fexinidazole | T. b. gambiense HAT (Stage 1 & 2) | 1800 mg daily for 4 days, then 1200 mg daily for 6 days (oral) | ~91% success rate in clinical trials. | First all-oral treatment for both stages of g-HAT. Less effective than NECT in severe second-stage disease. | |
| Acoziborole | T. b. gambiense HAT (Stage 1 & 2) | Single 960 mg oral dose | 95% efficacy in late-stage HAT at 18 months post-treatment. | Single-dose oral cure with high efficacy, simplifying treatment. |
Table 3: Safety and Tolerability
| Drug | Common Side Effects | Serious Adverse Events | Reference |
| This compound aceturate | Not detailed in the context of human use in provided results. Known to have toxicity concerns. | ||
| Fexinidazole | Nausea, vomiting, headache, insomnia. | QT prolongation, psychosis, neutropenia. | |
| Acoziborole | Well-tolerated in clinical trials. | No treatment-related deaths reported in a key study. |
Mechanisms of Action: Signaling Pathways
The trypanocidal activity of these drugs is achieved through distinct molecular mechanisms, which are visualized in the diagrams below.
Caption: Mechanism of action of this compound aceturate.
Caption: Bioactivation and mechanism of action of Fexinidazole.
Caption: Mechanism of action of Acoziborole.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these trypanocidal drugs.
In Vitro Drug Susceptibility Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Trypanosoma brucei.
Methodology:
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, parasites are seeded at a density of 2 x 10^4 cells/mL. The serially diluted drug is added to the wells. Control wells contain parasites with the solvent only (negative control) and a known trypanocidal drug (positive control).
-
Incubation: The plate is incubated for 48 to 72 hours under standard culture conditions.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and incubated for another 4-24 hours. The fluorescence is then measured using a plate reader.
-
Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the negative control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy in a Murine Model of Trypanosomiasis
Objective: To evaluate the efficacy of a trypanocidal drug in clearing parasitemia and preventing relapse in an infected mouse model.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected intraperitoneally with 1 x 10^5 Trypanosoma brucei parasites.
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of a tail blood smear.
-
Drug Administration: Once a stable parasitemia is established (e.g., day 3 post-infection), the mice are randomly assigned to treatment and control groups. The test drug is administered at a specific dose and route (e.g., intraperitoneally or orally) for a defined period. A control group receives the vehicle only.
-
Efficacy Assessment:
-
Parasite Clearance: The time to parasite clearance from the peripheral blood is recorded.
-
Relapse: After the initial clearance, blood is monitored for the reappearance of parasites for up to 60 days post-treatment.
-
Survival: The survival rate of the mice in each group is monitored daily.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel trypanocidal drug candidate.
Caption: Preclinical drug discovery workflow for trypanocidal agents.
Conclusion
The development of Fexinidazole and Acoziborole marks a pivotal moment in the management of Human African Trypanosomiasis, offering highly effective and more accessible treatment options compared to older therapies. While this compound aceturate remains a valuable tool in veterinary medicine, its toxicity profile has precluded its widespread use in humans. The novel mechanisms of action of Fexinidazole and Acoziborole, coupled with their oral bioavailability and favorable safety profiles, underscore the success of recent drug discovery efforts for neglected tropical diseases. Future research should continue to explore novel drug targets and combination therapies to combat the emergence of drug resistance and move towards the goal of eliminating HAT.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fexinidazole - Wikipedia [en.wikipedia.org]
- 3. Comparative efficacy of trypanocide brands against experimental Trypanosoma brucei brucei infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of trypanocide brands against experimental Trypanosoma brucei brucei infections in mice | springermedicine.com [springermedicine.com]
Control Experiments for Diminazene Studies: A Comparative Guide for Researchers Utilizing ACE2 Inhibitors
For researchers, scientists, and drug development professionals investigating the effects of Diminazene aceturate (DIZE), particularly in relation to the Angiotensin-Converting Enzyme 2 (ACE2), rigorous experimental design with appropriate controls is paramount. This guide provides a comparative framework for designing and interpreting studies involving DIZE and ACE2 inhibitors, addressing the ongoing scientific debate surrounding DIZE's precise mechanism of action.
This compound, an antitrypanosomal agent, has been widely explored for its potential therapeutic effects, often attributed to its proposed role as an ACE2 activator[1][2][3]. ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), counteracting the vasoconstrictive and pro-inflammatory effects of Angiotensin II (Ang II) by converting it to the vasodilatory and protective Angiotensin-(1-7)[1][2]. However, a significant body of evidence now challenges the direct activation of ACE2 by DIZE, suggesting its beneficial effects may arise from alternative mechanisms. This guide emphasizes the necessity of ACE2 inhibitors as control reagents to elucidate the true dependence of DIZE's observed effects on ACE2 activity.
Comparative Data on this compound and ACE2 Inhibitor Effects
The following tables summarize quantitative data from key studies, highlighting the effects of this compound in the presence and absence of ACE2 inhibitors. These data serve as a benchmark for researchers designing their own experiments.
Table 1: Effect of this compound on ACE2 Activity and Cardiovascular Parameters in a Rat Model of Myocardial Infarction (MI)
| Parameter | Control (Con) | DIZE alone (D) | MI | MI + DIZE | MI + DIZE + C-16 (ACE2 Inhibitor) |
| Fractional Shortening (FS, %) | 51.1 ± 3.2 | 52.1 ± 3.2 | 19.1 ± 3.0 | 36.1 ± 2.5 | 20.3 ± 2.8# |
| Contractility (dP/dtmax, mmHg/s) | 9480 ± 425.3 | 9585 ± 597.4 | 4251 ± 657.7 | 8165 ± 721.5 | 4521 ± 589.1# |
| Ventricular Hypertrophy (VH, mg/mm) | 26.5 ± 1.5 | 26.9 ± 1.4 | 33.4 ± 1.1 | 27.4 ± 1.2 | 32.8 ± 1.3# |
| Plasma ACE2 Activity (RFU/min) | 246.2 ± 25.1 | 254.2 ± 20.6 | 148.9 ± 29.2 | 235.7 ± 28.9 | 155.4 ± 31.2# |
*p < 0.05 vs. MI; #p < 0.05 vs. MI + DIZE
Table 2: In Vitro Effect of this compound on Recombinant ACE2 Activity
| Compound | Concentration | Human rACE2 Activity (% of Control) | Mouse rACE2 Activity (% of Control) |
| DIZE | 10 µM | No significant change | No significant change |
| DIZE | 30 µM | No significant change | No significant change |
| DIZE | 100 µM | Inhibition of 28.9% | Inhibition of 28.9% |
| DX600 (ACE2 Inhibitor) | 1 µM | Significant Inhibition | Significant Inhibition |
| MLN4760 (ACE2 Inhibitor) | 1 µM | Significant Inhibition | Significant Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments cited in this compound and ACE2 inhibitor research.
In Vivo Model of Myocardial Infarction and Drug Administration
-
Animal Model: Male Sprague-Dawley rats.
-
MI Induction: Ligation of the left anterior descending coronary artery.
-
Drug Administration:
-
This compound aceturate (15 mg/kg/day) was administered via subcutaneous injection, starting two days prior to MI surgery and continuing for the duration of the study.
-
The ACE2 inhibitor C-16 was co-administered with DIZE where indicated.
-
-
Functional Assessment: Echocardiography to measure fractional shortening and cardiac catheterization to measure dP/dtmax.
-
Tissue Analysis: Heart tissue was harvested for hypertrophy measurement and analysis of RAS components.
ACE2 Activity Assay (Fluorometric)
-
Principle: This assay measures the cleavage of a fluorogenic substrate by ACE2, resulting in a quantifiable fluorescent signal.
-
Reagents:
-
Recombinant human or mouse ACE2.
-
Fluorogenic substrate (e.g., Mca-APK(Dnp)).
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).
-
This compound aceturate dissolved in deionized water.
-
ACE2 inhibitors (e.g., DX600, MLN-4760) as controls.
-
-
Procedure:
-
Pre-incubate recombinant ACE2 with varying concentrations of this compound or an ACE2 inhibitor for 10 minutes at 37°C in a 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically using a microplate reader at an excitation/emission of 320/420 nm.
-
Calculate the initial rate of substrate hydrolysis to determine ACE2 activity.
-
ACE2-Mediated Angiotensin II Hydrolysis Assay (Mass Spectrometry)
-
Principle: This assay directly measures the conversion of the physiological substrate Angiotensin II to Angiotensin-(1-7) by ACE2.
-
Reagents:
-
Recombinant ACE2.
-
Angiotensin II.
-
This compound aceturate.
-
Reaction buffer.
-
-
Procedure:
-
Incubate recombinant ACE2 with Angiotensin II in the presence or absence of this compound.
-
Stop the reaction at various time points.
-
Analyze the reaction mixture using mass spectrometry to quantify the amounts of Angiotensin II and the product, Angiotensin-(1-7).
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a recommended experimental workflow for studying the ACE2-dependency of this compound's effects.
Caption: The Renin-Angiotensin System (RAS) showing the classical (ACE/Ang II/AT1R) and counter-regulatory (ACE2/Ang-(1-7)/MasR) axes.
Caption: Recommended experimental workflow to test the ACE2-dependency of this compound's effects using ACE2 inhibitors as controls.
References
Diminazene Aceturate: A Comparative Analysis of its Efficacy Against Diverse Parasite Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side analysis of the effects of Diminazene aceturate on various parasite strains, with a focus on clinically and veterinary relevant species of Trypanosoma, Babesia, and Leishmania. The information presented herein is curated from experimental data to support research and development in antiparasitic drug discovery.
Introduction to this compound Aceturate
This compound aceturate, an aromatic diamidine, has been a cornerstone in the treatment of protozoan infections in livestock for decades.[1][2] Its primary applications are in the treatment of trypanosomiasis and babesiosis.[1][2] The compound's mechanism of action is primarily attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich regions, leading to the inhibition of DNA synthesis and repair.[3] Additionally, evidence suggests that this compound aceturate can impact the parasite's mitochondrial function. More recent studies have also highlighted its role in modulating the host's immune response to infection. This guide offers a detailed comparison of its efficacy across different parasite species and strains, summarizes key experimental protocols, and visualizes its mechanistic aspects.
Data Presentation: In Vitro Efficacy of this compound Aceturate
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound aceturate against various parasite strains as reported in the literature. These values provide a quantitative measure of the drug's potency.
Table 1: In Vitro Efficacy of this compound Aceturate against Trypanosoma Species
| Parasite Species | Strain | IC50 (µM) | Reference |
| Trypanosoma congolense | IL3000 | 0.109 | |
| Trypanosoma brucei brucei | - | < 0.04 (as diaceturate) | |
| Trypanosoma brucei brucei | 427 | Km of transporter: 0.45 ± 0.11 | |
| Trypanosoma equiperdum | - | - |
Table 2: In Vitro Efficacy of this compound Aceturate against Babesia and Theileria Species
| Parasite Species | IC50 (µM) | Reference |
| Babesia bovis | - | |
| Babesia bigemina | - | |
| Babesia caballi | - | |
| Theileria equi | 0.65 | |
| Babesia gibsoni | - |
Table 3: In Vitro Efficacy of this compound Aceturate against Leishmania Species
| Parasite Species | Stage | IC50 (µg/mL) | Reference |
| Leishmania donovani | Promastigote | - | |
| Leishmania tropica | Promastigote | IC50 of Thymoquinone: 9.49 µM | |
| Leishmania infantum | Promastigote | IC50 of Thymoquinone: 12.66 µM |
Note: Some IC50 values were not explicitly found in the provided search results and are indicated as "-". The reference for L. tropica and L. infantum provides the IC50 for a different compound, highlighting a gap in readily available data for this compound against these specific species.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of this compound aceturate.
In Vitro Susceptibility Assay for Trypanosoma brucei Bloodstream Forms
This assay determines the concentration of a drug required to inhibit parasite growth.
-
Parasite Culture : Trypanosoma brucei bloodstream forms are cultured in a suitable medium, such as HMI-9, supplemented with serum. Cultures are maintained at 37°C in a 5% CO2 atmosphere.
-
Drug Dilution : A serial dilution of this compound aceturate is prepared in a 96-well microtiter plate.
-
Incubation : A defined number of parasites (e.g., 1 x 10^4 cells/well) are added to each well containing the drug dilutions and incubated for a specific period (e.g., 72 hours).
-
Viability Assessment : Parasite viability is assessed using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence intensity is measured using a microplate reader.
-
IC50 Determination : The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Susceptibility Assay for Babesia bovis
This protocol is used to assess the efficacy of drugs against intraerythrocytic parasites.
-
Parasite Culture : Babesia bovis is cultured in vitro in bovine red blood cells (RBCs) using a microaerophilic stationary phase culture system. The culture medium is typically a complex medium like M-199 or RPMI 1640 supplemented with bovine serum.
-
Drug Preparation : Stock solutions of this compound aceturate are prepared and serially diluted in the culture medium.
-
Assay Setup : In a 96-well plate, parasitized RBCs at a specific parasitemia are incubated with the different drug concentrations.
-
Growth Inhibition Measurement : After a set incubation period (e.g., 48-72 hours), parasite growth can be quantified using several methods:
-
Microscopy : Giemsa-stained thin blood smears are prepared, and the percentage of parasitized RBCs is determined by microscopic examination.
-
Hypoxanthine Incorporation : The incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, is measured as an indicator of parasite replication.
-
Fluorescent Dyes : DNA-intercalating dyes that preferentially stain parasite DNA can be used to quantify parasite growth via fluorescence measurement.
-
-
IC50 Calculation : The IC50 value is determined from the dose-response curve of parasite growth inhibition.
In Vitro Susceptibility Assay for Leishmania donovani Promastigotes
This assay evaluates the effect of drugs on the extracellular, motile stage of the parasite.
-
Parasite Culture : Leishmania donovani promastigotes are grown in a suitable liquid medium, such as RPMI-1640 or M199, supplemented with fetal bovine serum. Cultures are maintained at approximately 25-28°C.
-
Drug Dilution Series : this compound aceturate is serially diluted in the culture medium in a 96-well plate.
-
Incubation : Promastigotes in the logarithmic growth phase are added to the wells and incubated for 48-72 hours.
-
Viability Determination : Parasite viability can be determined by:
-
Direct Counting : Using a hemocytometer to count motile promastigotes.
-
Metabolic Assays : Using colorimetric or fluorometric reagents like MTT or resazurin to assess metabolic activity.
-
-
IC50 Calculation : The IC50 is calculated from the resulting dose-response data.
Mandatory Visualizations
Experimental Workflow for In Vitro Drug Screening
The following diagram illustrates a generalized workflow for in vitro screening of antiparasitic compounds.
Caption: A generalized workflow for in vitro antiparasitic drug screening.
Known Mechanisms of Action of this compound Aceturate
This diagram illustrates the primary proposed mechanisms of action of this compound aceturate against kinetoplastid parasites.
Caption: Proposed mechanisms of action for this compound aceturate in parasites.
Discussion on Signaling Pathways
While the primary mechanism of this compound aceturate involves direct interaction with DNA and potential disruption of mitochondrial function, its effects on specific parasite signaling pathways are not well-elucidated in the current literature. Most research on this compound and signaling pathways has focused on its immunomodulatory effects on the host. For instance, studies have shown that this compound can downregulate the production of pro-inflammatory cytokines in host macrophages by altering the phosphorylation of MAPK and STAT proteins. This modulation of the host's immune response is a significant aspect of its therapeutic effect but is distinct from a direct action on the parasite's internal signaling cascades.
Further research is required to determine if this compound directly interferes with key signaling pathways within the parasites themselves, such as those involved in cell cycle control, differentiation, or stress responses. Identifying such interactions could open new avenues for understanding its complete mechanism of action and for the development of novel antiparasitic agents.
Conclusion
This compound aceturate remains a vital tool in veterinary medicine for the treatment of trypanosomiasis and babesiosis. Its efficacy, however, varies between different parasite species and strains, as evidenced by the range of IC50 values. The primary mechanisms of action, centered on DNA binding and mitochondrial disruption, are well-supported. The provided experimental protocols offer a standardized framework for future comparative studies. A notable gap in the current understanding of this compound's pharmacology is its direct effect on parasite-specific signaling pathways. Future research in this area could provide valuable insights for the development of next-generation antiparasitic therapies.
References
Diminazene Aceturate in Sepsis: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host inflammatory response to infection that can lead to life-threatening organ dysfunction. The quest for effective therapeutic interventions has led to the investigation of various anti-inflammatory agents. Among these, Diminazene Aceturate (DIZE), a drug traditionally used for trypanosomiasis, has emerged as a candidate with potent immunomodulatory properties. This guide provides an objective comparison of this compound's performance against other anti-inflammatory agents in preclinical sepsis models, supported by experimental data and detailed methodologies.
Comparative Efficacy of Anti-Inflammatory Agents in Sepsis Models
The following tables summarize quantitative data from studies investigating the effects of this compound Aceturate and other anti-inflammatory agents in rodent models of sepsis.
Table 1: Effects of this compound Aceturate on Survival and Inflammatory Markers in Sepsis
| Model | Agent & Dosage | Key Outcomes | Reference |
| Cecal Ligation and Puncture (CLP) in rats | This compound Aceturate (15 mg/kg, s.c.) | Reduced mortality (38.5% vs 61.5% in CLP group, though not statistically significant); Significantly reduced plasma TNF-α levels; Improved myocardial contractility; Reduced plasma TnI and BNP levels.[1] | [1] |
| Lipopolysaccharide (LPS)-induced endotoxemia in mice | This compound Aceturate (14 mg/kg, i.p.) | Significantly reduced serum levels of IL-6, IL-12, TNF-α, and IFN-γ; Ameliorated LPS-induced septic shock.[2][3][4] | |
| LPS-induced endotoxemia in mice | This compound Aceturate (2 mg/kg, i.p.) | Attenuated systemic inflammation by activating the inflammatory reflex to control splenic TNF production. |
Table 2: General Effects of Other Anti-Inflammatory Agents in Sepsis Models
| Agent Class | Examples | General Effects in Preclinical Sepsis Models | Common Experimental Models | Reference |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Aspirin, Ibuprofen | Mixed results. Some studies show a decrease in mortality, while others suggest a delay in necessary antibiotic administration. Can reduce levels of pro-inflammatory mediators. | LPS-induced endotoxemia, CLP | |
| Glucocorticoids | Dexamethasone, Hydrocortisone | High doses have been unsuccessful. Lower doses have shown some benefit in septic shock, but the mechanism is not fully understood. | LPS-induced endotoxemia, CLP | |
| Specific Cytokine Inhibitors | Anti-TNF antibodies, IL-1 receptor antagonists | Have shown marginal effects in clinical trials, despite promising results in animal models. | LPS-induced endotoxemia, CLP |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
This compound Aceturate in a Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: Wistar rats were utilized for this study.
-
Sepsis Induction: Sepsis was induced using the CLP method. This involves anesthetizing the rats, making a midline laparotomy incision to expose the cecum, ligating the cecum below the ileocecal valve, and puncturing it with a needle to allow fecal contents to leak into the peritoneal cavity, thereby inducing polymicrobial sepsis.
-
Treatment: The treatment group received a subcutaneous injection of this compound Aceturate (15 mg/kg) dissolved in normal saline 30 minutes prior to the CLP procedure. The control CLP group and the sham group (which underwent the surgical procedure without ligation and puncture) received an equivalent volume of normal saline.
-
Outcome Measures:
-
Survival: Monitored for 48 hours post-surgery.
-
Hemodynamics and Cardiac Function: Measured parameters such as left ventricular systolic pressure (LVSP) and the maximal rate of rise and fall of left ventricular pressure (±dp/dtmax).
-
Biochemical Markers: Plasma levels of tumor necrosis factor-alpha (TNF-α), troponin I (TnI), and B-type natriuretic peptide (BNP) were measured at various time points post-surgery using ELISA.
-
Gene and Protein Expression: Myocardial expression of components of the renin-angiotensin system (ACE, ACE2, AT1R, MasR) were analyzed.
-
This compound Aceturate in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
-
Animal Model: BALB/c and C57BL/6 mice were used in these studies.
-
Sepsis Induction: Endotoxemia was induced by an intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg). This model mimics the acute inflammatory response seen in sepsis.
-
Treatment: this compound Aceturate was administered intraperitoneally at varying doses (e.g., 2 mg/kg or 14 mg/kg) prior to or following the LPS challenge.
-
Outcome Measures:
-
Cytokine Levels: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 were quantified using ELISA.
-
Cellular Responses: The activation status of immune cells (e.g., macrophages and T cells) was assessed.
-
Signaling Pathway Analysis: Phosphorylation status of key inflammatory signaling proteins like MAPKs and STATs was determined by Western blot.
-
Signaling Pathways and Mechanisms of Action
This compound Aceturate exerts its anti-inflammatory effects through multiple pathways.
The Renin-Angiotensin System (RAS) and ACE2 Activation
This compound is an activator of Angiotensin-Converting Enzyme 2 (ACE2). In the context of sepsis, particularly septic cardiomyopathy, this compound has been shown to increase myocardial ACE2 expression. This leads to the conversion of pro-inflammatory Angiotensin II to the protective Angiotensin-(1-7), which has vasodilatory and anti-inflammatory properties.
References
- 1. This compound aceturate mitigates cardiomyopathy by interfering with renin-angiotensin system in a septic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound aceturate (Berenil) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Diminazene's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diminazene, traditionally recognized for its potent trypanocidal activity, is now understood to possess a multifaceted pharmacological profile, extending beyond its initial therapeutic indication. This guide provides a comprehensive assessment of the specificity of this compound's mechanism of action by comparing its engagement with various molecular targets. Experimental data is presented to offer a quantitative basis for these comparisons, alongside detailed protocols for key experimental procedures.
Multi-Target Profile of this compound
This compound's biological effects are not attributable to a single, highly specific interaction but rather to its ability to engage with multiple, structurally diverse molecular targets. This pleiotropic activity complicates a simple definition of its specificity but also opens avenues for its therapeutic repositioning. The primary known mechanisms of action are detailed below.
Trypanocidal Activity via Kinetoplast DNA Binding
The classical mechanism of action for this compound is its interaction with the kinetoplast DNA (kDNA) of trypanosomes.[1] This network of circular DNA, unique to kinetoplastids, is a prime target for anti-parasitic drugs. This compound binds to the minor groove of AT-rich sequences within the kDNA, leading to the inhibition of DNA replication and ultimately cell death.
Comparative Analysis with Pentamidine:
Pentamidine is another diamidine compound with a similar trypanocidal mechanism. While both drugs target kDNA, their efficacy and resistance profiles can differ. The transport of this compound into the trypanosome is primarily mediated by the P2/TbAT1 adenosine transporter, which also transports pentamidine.[2]
| Compound | Target | Mechanism | Efficacy (EC50 against T. brucei) | Reference |
| This compound | Kinetoplast DNA | Minor groove binding at AT-rich sites | 5.0 ± 0.7 nM | [1] |
| Pentamidine | Kinetoplast DNA | Intercalation and minor groove binding | 2.7 - 2.5 fold less potent than this compound in some strains | [1] |
G-Quadruplex DNA Binding
Recent studies have revealed that this compound binds to G-quadruplex structures with exceptionally high affinity. G-quadruplexes are secondary structures of nucleic acids that are involved in the regulation of gene expression and are considered potential targets for cancer therapy.
| Ligand | Target | Binding Affinity (Kd) | Method | Reference |
| This compound | c-kit1 G-quadruplex | ~1 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| This compound | AT-rich duplex DNA | ~1 µM | Not specified |
This demonstrates a striking preferential binding to G-quadruplexes over its classical duplex DNA target, suggesting that some of this compound's biological effects could be mediated through the modulation of genes regulated by these structures.
Modulation of Inflammatory Signaling Pathways
This compound exhibits significant anti-inflammatory properties by downregulating key intracellular signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), Signal Transducer and Activator of Transcription (STAT) proteins, and the nuclear translocation of NF-κB.
Comparative Analysis with Known Pathway Inhibitors:
| Compound | Target Pathway | Specific Target | Potency (IC50) | Reference |
| This compound | MAPK / NF-κB | Downregulation of phosphorylation | Data not available | |
| SB203580 | p38 MAPK | p38α/β | 50-500 nM | |
| BAY 11-7082 | NF-κB | IκBα phosphorylation | 10 µM |
The Controversy of Angiotensin-Converting Enzyme 2 (ACE2) Activation
A significant area of investigation and debate surrounds this compound's role as an activator of Angiotensin-Converting Enzyme 2 (ACE2). Initial reports suggested that this compound could enhance ACE2 activity, with an EC50 of 8.04 μM, offering a potential therapeutic avenue for cardiovascular diseases. However, subsequent studies have failed to reproduce these findings, suggesting that the observed beneficial effects in disease models may be independent of direct ACE2 activation.
Comparative Analysis with another Putative ACE2 Activator:
| Compound | Target | Reported Effect | EC50 | Controversy | Reference |
| This compound | ACE2 | Activation | 8.04 µM | Several studies failed to replicate activation | |
| Xanthenone | ACE2 | Activation | Data not available | Evidence suggests ACE2-independent effects |
This discrepancy highlights the need for careful validation of in-silico predictions and initial findings in multiple experimental systems.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Isothermal Titration Calorimetry (ITC) for G-Quadruplex Binding
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to G-quadruplex DNA.
Materials:
-
Isothermal titration calorimeter
-
This compound aceturate solution of known concentration
-
Lyophilized G-quadruplex forming oligonucleotide (e.g., c-kit1)
-
Matched buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Syringe for ligand injection
-
Sample cell
Protocol:
-
Prepare a solution of the G-quadruplex oligonucleotide in the matched buffer and anneal by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare a solution of this compound in the same matched buffer. Degas both solutions.
-
Load the G-quadruplex solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of injections of the this compound solution into the sample cell.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data by fitting to a suitable binding model to determine the thermodynamic parameters.
ACE2 Activity Assay using a Fluorogenic Substrate
Objective: To measure the enzymatic activity of ACE2 in the presence and absence of this compound.
Materials:
-
Recombinant human ACE2
-
Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp)-OH)
-
Assay buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
-
This compound aceturate solutions at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of recombinant ACE2 in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the microplate, add the ACE2 solution.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Plot the reaction rates against the this compound concentrations to determine the effect on ACE2 activity.
Western Blot for p38 MAPK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK in stimulated cells.
Materials:
-
Cell line (e.g., macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
This compound aceturate
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with LPS for a time known to induce p38 MAPK phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated to total p38 MAPK.
Visualizations
This compound's Multi-Target Profile
Caption: Overview of this compound's diverse molecular targets.
Experimental Workflow for Assessing ACE2 Activation
Caption: Workflow for the ACE2 fluorogenic activity assay.
Logical Relationship of this compound's Anti-Inflammatory Action
Caption: this compound's inhibition of pro-inflammatory signaling.
References
Comparative transcriptomics of Diminazene-treated vs. control cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative transcriptomic overview of cells treated with Diminazene aceturate versus untreated control cells. This compound aceturate, a compound traditionally used as a trypanocidal agent, is gaining attention for its potent anti-inflammatory and potential anti-cancer properties.[1][2][3] This document synthesizes findings on its impact on gene expression, details relevant experimental methodologies, and visualizes the key cellular pathways it modulates.
Executive Summary
This compound aceturate induces significant transcriptomic alterations by targeting key inflammatory and cell cycle signaling pathways. In various cell types, treatment with this compound leads to the downregulation of pro-inflammatory cytokines and genes that drive cell proliferation. Mechanistically, it is known to inhibit the phosphorylation of major signaling proteins within the MAP Kinase (MAPK), STAT, and NF-κB pathways.[1][4] Furthermore, it acts as an activator of the protective angiotensin-converting enzyme 2 (ACE2) axis. These molecular changes underscore its potential for repositioning as a therapeutic agent in inflammatory diseases and oncology.
Data Presentation: Transcriptomic Changes in Response to this compound Aceturate
Table 1: Summary of Downregulated Genes in HeLa Cells Treated with this compound Aceturate
| Gene Symbol | Gene Name | Biological Process |
| CCNA2 | Cyclin A2 | G1/S Transition |
| CDC25A | Cell Division Cycle 25A | G1/S Transition |
| MCM3 | Minichromosome Maintenance 3 | S-Phase |
| PLK4 | Polo-Like Kinase 4 | S-Phase |
| AURKA | Aurora Kinase A | G2/M Transition, Mitosis |
| PLK1 | Polo-Like Kinase 1 | G2/M Transition, Mitosis |
| FURIN | Furin, Paired Basic Amino Acid | Oncogenesis |
| MYC | c-Myc | Oncogenesis |
| FOXM1 | Forkhead Box M1 | Oncogenesis |
Table 2: Summary of Downregulated Pro-inflammatory Cytokines in Macrophages Treated with this compound Aceturate
| Gene Symbol | Gene Name | Biological Process |
| IL6 | Interleukin 6 | Inflammation |
| IL12 | Interleukin 12 | Inflammation |
| TNF | Tumor Necrosis Factor | Inflammation |
Experimental Protocols
This section outlines a generalized methodology for a comparative transcriptomic analysis of this compound-treated cells, based on standard practices in the field.
1. Cell Culture and Treatment
-
Cell Line: Select an appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
This compound Aceturate Preparation: Prepare a stock solution of this compound aceturate in a suitable solvent (e.g., DMSO or water).
-
Treatment: Seed cells and allow them to adhere. Replace the medium with fresh medium containing either this compound aceturate at the desired concentration or an equivalent volume of the solvent for the vehicle control group. A typical treatment duration is 24-48 hours.
2. RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from both this compound-treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's protocol.
-
Quality Assessment: Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer. Assess RNA integrity (RIN value) using a bioanalyzer. High-quality RNA (RIN > 8.0) is recommended for sequencing.
3. RNA-Sequencing (RNA-seq) Library Preparation and Sequencing
-
Library Construction: Prepare RNA-seq libraries from the total RNA using a commercial kit. This process typically involves:
-
mRNA Enrichment: Isolate poly(A)-tailed mRNA from the total RNA.
-
Fragmentation: Fragment the purified mRNA.
-
cDNA Synthesis: Reverse transcribe the fragmented mRNA into first-strand cDNA, followed by second-strand synthesis.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
Amplification: Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using software packages like DESeq2 or edgeR. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.
Visualization of Cellular Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound aceturate and a general workflow for comparative transcriptomic analysis.
Caption: A typical workflow for a comparative transcriptomics study.
References
Safety Operating Guide
Personal protective equipment for handling Diminazene
Essential Safety and Handling Guide for Diminazene
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, which is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation, adherence to strict safety protocols is mandatory.[1][2] The following Personal Protective Equipment (PPE) is required to minimize exposure.
| Protection Type | Required Equipment | Rationale & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against dust particles and chemical splashes that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and impervious, fire/flame-resistant protective clothing or lab coat. | To prevent skin contact, which can be harmful and cause irritation.[1] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area is essential. If ventilation is inadequate or dust formation is likely, a NIOSH-approved dust respirator or a full-face respirator should be used. | To prevent inhalation of the powder, which may cause respiratory irritation. |
Operational Plan: Handling and Disposal
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.
Step-by-Step Handling Procedure
-
Preparation and Area Setup :
-
Work in a designated, well-ventilated area, such as a chemical fume hood.
-
Ensure an eye-wash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Don the required PPE as specified in the table above.
-
Limit all unnecessary personal contact with the material.
-
When weighing or transferring the powder, avoid generating dust. Use techniques like careful scooping rather than pouring from a height.
-
Keep containers securely sealed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Always wash hands thoroughly with soap and water after handling is complete.
-
Work clothes should be laundered separately from personal clothing.
-
Spill Management
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing full PPE (including a dust respirator), clean up spills immediately.
-
Use dry clean-up procedures; avoid dusting. Gently sweep or vacuum the material. A vacuum cleaner must be fitted with a HEPA filter.
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
-
Major Spills :
-
Evacuate the area and restrict access.
-
Move upwind from the spill.
-
Alert emergency responders and inform them of the hazard's location and nature.
-
Disposal Plan
All waste must be managed in accordance with local, state, and federal regulations.
-
Contaminated Materials : Used PPE, bench paper, and other contaminated disposable materials should be placed in a sealed, labeled plastic bag or container for disposal as hazardous waste.
-
Unused Product : If recycling is not an option, the material should be disposed of by burial in a licensed landfill or by incineration in a licensed facility.
-
Wash Water : Do not allow wash water from cleaning equipment to enter drains. All wash water should be collected for treatment and proper disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Data Type | Value | Species/Solvent |
| Acute Toxicity (LD50) | 258 mg/kg | Mouse (Subcutaneous) |
| 663 mg/kg | Rat (Subcutaneous) | |
| Solubility | ~5 mg/ml | Ethanol |
| ~15 mg/ml | DMSO | |
| ~10 mg/ml | Dimethyl formamide | |
| ~3 mg/ml | PBS (pH 7.2) | |
| No-Effect Level (Chronic) | 20 mg/kg body weight | Rats and Dogs |
| Maximum Residue Limits (MRLs) in Food Animals | 12000 µg/kg | Cattle (Liver) |
| 6000 µg/kg | Cattle (Kidney) | |
| 500 µg/kg | Cattle (Muscle) | |
| 150 µg/l | Cattle (Milk) |
Experimental Protocols
Preparation of a 7% this compound Aceturate Solution
This protocol is based on methodologies used in veterinary research studies.
-
To prepare a 7% (w/v) solution, mix 1.05 grams of this compound aceturate powder with 13.95 mL of sterile distilled water.
-
Ensure the powder is completely dissolved.
-
This solution should be prepared fresh and used immediately.
Preparation of a 5 mg/mL Stock Solution
This protocol is used for creating standard solutions for analysis.
-
Dissolve 250 mg of this compound aceturate in 50 mL of distilled water.
-
This creates a stock solution with a concentration of 5 mg/mL.
-
From this stock, serial dilutions can be made to generate a calibration curve for analytical assays.
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
